1,4-Oxathiane sulfoximine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-imino-1,4-oxathiane 4-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKYIHYYWHSBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717172 | |
| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708257-15-2 | |
| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,4-Oxathiane Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Chemical Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The sulfoximine functional group has recently emerged as a "rising star," offering a unique combination of physicochemical and biological properties that can address many challenges in drug discovery.[1][2] This guide provides an in-depth technical exploration of 1,4-Oxathiane sulfoximine, a heterocyclic compound that marries the structural rigidity of the 1,4-oxathiane ring with the versatile sulfoximine moiety. While direct literature on this specific combination is nascent, this document, from the perspective of a senior application scientist, will synthesize foundational chemical principles and field-proven insights to illuminate its potential. We will delve into the core chemical properties, reactivity, and synthetic considerations, providing a robust framework for its application in drug development programs.
Part 1: The 1,4-Oxathiane Core - A Privileged Heterocycle
The 1,4-oxathiane ring is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[3] This scaffold is not merely a passive carrier for the sulfoximine group; its inherent stereoelectronics and conformational behavior are critical to the overall properties of the molecule.
Structural and Conformational Analysis
The 1,4-oxathiane ring typically adopts a chair conformation, analogous to cyclohexane. However, the presence of the heteroatoms introduces asymmetry and influences bond lengths and angles. The C-S bonds are longer than the C-O and C-C bonds, and the C-S-C bond angle is more acute than the C-O-C angle, leading to a puckered and conformationally dynamic structure.
Diagram 1: Chair Conformation of 1,4-Oxathiane
Caption: Chair conformation of the 1,4-oxathiane ring.
Physicochemical Properties of the Core
The presence of both a thioether and an ether linkage within the same ring imparts a unique polarity profile. The oxygen atom can act as a hydrogen bond acceptor, while the sulfur atom is generally less polar but can participate in non-covalent interactions.
| Property | Value for 1,4-Oxathiane | Source |
| Molecular Formula | C4H8OS | [4][5] |
| Molecular Weight | 104.17 g/mol | [4][5] |
| Boiling Point | 147 °C at 755 mm Hg | [6] |
| Density | 1.114 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5095 | [6] |
This data for the parent 1,4-oxathiane provides a baseline for understanding the physical characteristics of its derivatives.
Part 2: The Sulfoximine Moiety - A Bioisostere with Unique Advantages
The sulfoximine group is a tetravalent sulfur functional group with the general structure R-S(=O)(=NH)-R'. It has gained significant traction as a bioisosteric replacement for sulfones and sulfonamides in drug design.[2][7]
Key Chemical Features
-
Chirality: The sulfur center of a sulfoximine is chiral, offering the potential for stereospecific interactions with biological targets.
-
Hydrogen Bonding: The N-H of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen and nitrogen atoms are both hydrogen bond acceptors. This dual character enhances solubility and provides additional points for molecular recognition.[2][8]
-
Polarity and Solubility: Sulfoximines are generally more polar and have better aqueous solubility than their sulfone counterparts, which is a significant advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[2]
-
Metabolic Stability: The sulfoximine group is typically stable to metabolic degradation, offering an advantage over other sulfur-containing functional groups.[7]
Diagram 2: Properties of the Sulfoximine Group
Caption: Key chemical properties of the sulfoximine functional group.
Part 3: Predicted Chemical Properties of this compound
By combining the 1,4-oxathiane core with the sulfoximine functional group, we can predict the properties of the resulting molecule, this compound.
Structure and Identification
| Property | Value | Source |
| Molecular Formula | C4H9NO2S | [9] |
| Molecular Weight | 135.19 g/mol | [9] |
| CAS Number | 708257-15-2 | [9][10] |
| IUPAC Name | 4-imino-1,4-oxathiane 4-oxide | [10] |
| SMILES | C1CS(=N)(=O)CCO1 | [10] |
Reactivity and Synthetic Handles
The reactivity of this compound will be dominated by the sulfoximine group, with the 1,4-oxathiane ring being relatively inert under many conditions.
-
N-Functionalization: The nitrogen atom of the sulfoximine is nucleophilic and can be readily functionalized (e.g., alkylated, acylated, or arylated). This provides a convenient handle for attaching other molecular fragments, a key strategy in fragment-based drug design and the development of PROTACs and antibody-drug conjugates.[7]
-
Acidity of the N-H bond: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be used in various coupling reactions.
-
Oxidation/Reduction: The sulfur atom is in a high oxidation state and is generally stable. The 1,4-oxathiane ring itself is also relatively robust, though harsh oxidizing conditions could potentially lead to oxidation at the ether linkage or C-H bonds.
Part 4: Synthesis and Experimental Protocols
The synthesis of sulfoximines can be approached in several ways. A common and effective method involves the oxidation of a corresponding sulfilimine, which is itself generated from the sulfide.
General Synthetic Workflow
Diagram 3: General Synthesis of a Sulfoximine
Caption: General workflow for the synthesis of a sulfoximine from a sulfide.
Exemplary Protocol: Synthesis of this compound
This protocol is a representative example based on general methods for sulfoximine synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Imidation of 1,4-Oxathiane
-
Setup: To a stirred solution of 1,4-oxathiane (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue contains the crude sulfilimine intermediate. This can be purified by column chromatography or taken directly to the next step.
Step 2: Oxidation of the Sulfilimine Intermediate
-
Setup: Dissolve the crude sulfilimine from Step 1 in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in dichloromethane dropwise to the cooled sulfilimine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel to yield the final product.
Part 5: Applications in Drug Discovery
The unique properties of the sulfoximine moiety make this compound an attractive scaffold for medicinal chemistry.
-
Scaffold for Library Synthesis: The N-functionalization handle allows for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Bioisosteric Replacement: It can be used as a more soluble and metabolically stable bioisostere for sulfone or sulfonamide-containing drug candidates to improve their pharmacokinetic profiles.[8]
-
Modulation of Physicochemical Properties: The introduction of this polar, hydrogen-bonding group can be used to fine-tune properties such as solubility, lipophilicity (LogP), and permeability, which are critical for oral bioavailability.[2][11]
Conclusion
This compound represents a promising, yet underexplored, chemical entity at the confluence of heterocyclic chemistry and modern medicinal chemistry. By understanding the fundamental properties of its constituent parts—the 1,4-oxathiane core and the sulfoximine functional group—we can strategically leverage its potential in the design of next-generation therapeutics. Its synthetic accessibility and the tunable nature of the sulfoximine nitrogen open up a vast chemical space for exploration. As a Senior Application Scientist, I encourage the thoughtful incorporation of such novel scaffolds into drug discovery programs, as they hold the key to overcoming long-standing challenges in ADME and toxicology, ultimately leading to safer and more effective medicines.
References
- 1. drughunter.com [drughunter.com]
- 2. endotherm-lsm.com [endotherm-lsm.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Oxathiane [webbook.nist.gov]
- 6. 1,4-Oxathiane | 15980-15-1 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Oxathiane Sulfoximine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-oxathiane sulfoximine, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. Sulfoximines, as bioisosteres of sulfones and sulfonamides, offer a unique three-dimensional scaffold and hydrogen bonding capabilities that are attractive for molecular design. This document details a robust, two-step synthetic pathway from the readily available 1,4-oxathiane, including the oxidation to the corresponding S-oxide and subsequent imination to the target sulfoximine. A thorough discussion of the analytical techniques required for unambiguous structural elucidation and purity assessment is presented, supported by predictive data based on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this novel scaffold into their research endeavors.
Introduction: The Rising Prominence of Sulfoximines in Drug Discovery
The sulfoximine moiety has emerged from relative obscurity to become a "rising star" in modern drug discovery.[1] Initially explored for its unique chemical properties, it is now recognized as a valuable functional group for the design of novel therapeutics. The tetrahedral geometry of the sulfur atom in sulfoximines, along with the presence of a stereogenic center at sulfur, provides a distinct three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the NH group of a free sulfoximine can act as a hydrogen bond donor, a feature not present in the corresponding sulfone. This has led to the successful incorporation of sulfoximines into several clinical candidates, particularly in the area of oncology.[2]
The 1,4-oxathiane core is a privileged heterocyclic motif found in numerous bioactive molecules. The incorporation of a sulfoximine functionality onto this scaffold is a logical step towards expanding the chemical space available for drug design. This compound presents a unique combination of a hydrophilic ether linkage and the versatile sulfoximine group, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.
This guide will provide a detailed, practical framework for the synthesis and rigorous characterization of this compound, enabling its wider adoption and exploration within the scientific community. The existence of a CAS number for this compound (708257-15-2) indicates its prior synthesis and characterization, lending credence to the methodologies described herein.[3][4]
Synthetic Strategy and Methodologies
The most direct and logical synthetic route to this compound involves a two-step sequence starting from the commercially available 1,4-oxathiane. This strategy is outlined below:
Figure 1: Proposed two-step synthetic workflow for this compound.
Step 1: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane S-Oxide
The initial step involves the selective oxidation of the sulfide in 1,4-oxathiane to the corresponding sulfoxide. This is a well-established transformation in organic synthesis, and several reliable methods are available. The choice of oxidant is crucial to prevent over-oxidation to the sulfone.
Causality Behind Experimental Choices:
Mild oxidizing agents are preferred to ensure high selectivity for the sulfoxide. Sodium periodate and hydrogen peroxide are cost-effective and efficient reagents for this purpose. The reaction is typically carried out in a protic solvent mixture, such as methanol/water or acetic acid, to facilitate the dissolution of the reagents and moderate the reaction rate.
Experimental Protocol: Synthesis of 1,4-Oxathiane S-Oxide
-
Reaction Setup: To a solution of 1,4-oxathiane (1.0 eq) in methanol or aqueous acetic acid, add the chosen oxidizing agent (e.g., sodium periodate, 1.1 eq, or 30% hydrogen peroxide, 1.1 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using an oxidant like H₂O₂) and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,4-oxathiane S-oxide as a white solid or colorless oil.
Step 2: Imination of 1,4-Oxathiane S-Oxide to this compound
The conversion of the sulfoxide to the NH-sulfoximine is the key step in this synthesis. Modern methods have largely replaced older, more hazardous procedures. Rhodium-catalyzed imination and hypervalent iodine-mediated NH transfer are now the preferred methods due to their mild reaction conditions and broad functional group tolerance.[5][6]
Causality Behind Experimental Choices:
The use of (diacetoxyiodo)benzene and a simple ammonia source like ammonium carbamate provides a safe and efficient way to generate the reactive nitrogen species in situ, avoiding the need for handling potentially explosive reagents.[5] Rhodium catalysis offers an alternative mild and effective approach.[7] Methanol is often a good solvent choice as it facilitates the solubility of the reagents and promotes the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-oxathiane S-oxide (1.0 eq) in methanol. To this solution, add (diacetoxyiodo)benzene (3.0 eq) followed by the gradual addition of ammonium carbamate (4.0 eq) at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC, looking for the disappearance of the sulfoxide and the appearance of a new, more polar spot corresponding to the sulfoximine.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by flash column chromatography on silica gel.
In-depth Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on the known spectra of the starting material and intermediate, as well as data from structurally related cyclic sulfoximines.[8][9]
Spectroscopic Data
The following table summarizes the expected and known spectroscopic data for 1,4-oxathiane and its oxidized derivatives.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| 1,4-Oxathiane | ~2.7-2.9 (m, 4H), ~3.7-3.9 (m, 4H)[10][11] | ~28-30, ~68-70[10] | 104 (M⁺)[12][13] | ~2900 (C-H), ~1100 (C-O-C)[14] |
| 1,4-Oxathiane S-Oxide | Diastereotopic protons, complex multiplets ~2.5-4.2[15][16] | ~50-55 (C-S=O), ~65-70 (C-O)[16] | 120 (M⁺)[15][16] | ~1030 (S=O stretch)[15] |
| This compound (Predicted) | Diastereotopic protons, complex multiplets ~2.8-4.5, NH proton ~2.5-3.5 | ~52-58 (C-S(O)=N), ~65-70 (C-O) | 135 (M⁺), 136 ([M+H]⁺) | ~3200-3300 (N-H), ~1100-1200 (S=N), ~1050 (S=O) |
Interpretation of Spectroscopic Data:
-
NMR Spectroscopy: The 1H and 13C NMR spectra of 1,4-oxathiane are relatively simple due to the molecule's symmetry. Upon oxidation to the sulfoxide and then imination to the sulfoximine, the sulfur atom becomes a stereocenter, rendering the adjacent methylene protons diastereotopic. This results in more complex multiplets in the 1H NMR spectrum. The chemical shifts of the carbons attached to the sulfur atom will also shift downfield upon oxidation and imination. The presence of a broad singlet in the 1H NMR spectrum corresponding to the NH proton is a key indicator of successful imination.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compounds. For the final product, this compound, a molecular ion peak at m/z 135 (for the radical cation) or 136 (for the protonated molecule in ESI-MS) is expected.
-
Infrared Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The disappearance of the strong S=O stretching band of the sulfoxide around 1030 cm⁻¹ and the appearance of characteristic N-H stretching (~3200-3300 cm⁻¹) and S=N/S=O stretching bands (~1050-1200 cm⁻¹) will signify the formation of the sulfoximine.
Three-Dimensional Structure and Stereochemistry
The sulfur atom in this compound is chiral. The synthesis described will produce a racemic mixture of the (R)- and (S)-enantiomers. The 1,4-oxathiane ring is expected to adopt a chair conformation. The exocyclic S=O and S=N bonds can be oriented either axially or equatorially, leading to the possibility of diastereomers. X-ray crystallographic studies of other cyclic sulfoximines can provide insights into the preferred conformation.[1]
Figure 2: Enantiomers of this compound.
For applications where stereochemistry is critical, chiral separation of the enantiomers can be achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt resolution.
Conclusion and Future Outlook
This technical guide has outlined a practical and reliable pathway for the synthesis of this compound, a promising heterocyclic building block for drug discovery and development. By leveraging modern, mild, and safe synthetic methodologies, this novel scaffold can be readily accessed in the laboratory. The detailed characterization plan provides a robust framework for ensuring the structural integrity and purity of the final compound.
The unique combination of the 1,4-oxathiane ring system and the versatile sulfoximine moiety opens up new avenues for the design of molecules with tailored physicochemical and pharmacological properties. Further exploration of the reactivity of this compound, particularly the functionalization of the NH group, will undoubtedly lead to the discovery of new chemical entities with significant biological potential.
References
- 1. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Oxathiane | CAS#:15980-15-1 | Chemsrc [chemsrc.com]
- 4. 1,4-Oxathiane | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. rsc.org [rsc.org]
- 9. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines [mdpi.com]
- 10. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 1,4-Oxathiane [webbook.nist.gov]
- 13. 1,4-Oxathiane [webbook.nist.gov]
- 14. 1,4-Oxathiane [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemistry and chirality of 1,4-Oxathiane sulfoximine
An In-depth Technical Guide to the Stereochemistry and Chirality of 1,4-Oxathiane Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and physicochemical properties.[1][2][3] When incorporated into a heterocyclic scaffold such as the 1,4-oxathiane ring, the resulting this compound presents a fascinating and complex stereochemical landscape. This guide provides a comprehensive exploration of the stereochemistry and chirality of 1,4-oxathiane sulfoximines, offering foundational principles, practical synthetic strategies, and state-of-the-art analytical techniques for the separation and characterization of its stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics leveraging this unique chemical entity.
Introduction: The Convergence of Two Privileged Scaffolds
The 1,4-oxathiane ring is a six-membered heterocycle containing both an oxygen and a sulfur atom, typically in a chair-like conformation.[4] Its presence in a molecule can influence solubility, metabolic stability, and receptor-binding interactions. The sulfoximine functional group, a tetracoordinate sulfur moiety, is a versatile bioisostere for sulfones and sulfonamides, offering improved properties such as enhanced polarity and the ability to engage in hydrogen bonding.[5] The combination of these two structural motifs in this compound creates a molecule with significant potential in medicinal chemistry, but also one with inherent stereochemical complexity that must be carefully navigated.
The chirality of sulfoximines arises from the stable tetrahedral geometry around the sulfur atom when it bears four different substituents (two carbon, one oxygen, and one nitrogen).[3][5] In the context of the 1,4-oxathiane ring, the sulfur atom of the sulfoximine is a stereogenic center, leading to the existence of enantiomers. Furthermore, the presence of other substituents on the 1,4-oxathiane ring can introduce additional stereocenters, resulting in a variety of diastereomeric forms. A thorough understanding and control of this stereochemistry are paramount for the development of safe and efficacious drug candidates.
The Stereochemical Landscape of this compound
The stereochemistry of this compound is primarily dictated by two key features: the chiral sulfur center of the sulfoximine and the conformation of the 1,4-oxathiane ring.
The Chiral Sulfur Center
The sulfur atom in a sulfoximine is sp³-hybridized, resulting in a tetrahedral geometry. When the two carbon substituents attached to the sulfur are different, as is the case in a substituted 1,4-oxathiane ring, the sulfur atom becomes a stereogenic center. This gives rise to a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The high inversion barrier of the sulfur stereocenter ensures that these enantiomers are configurationally stable under normal conditions.[5]
Conformational Isomerism of the 1,4-Oxathiane Ring
The 1,4-oxathiane ring predominantly adopts a chair conformation to minimize steric strain.[4] The sulfoximine group can occupy either an axial or an equatorial position on this ring. The relative stability of these conformers is influenced by steric interactions with other substituents on the ring. The interplay between the configuration of the chiral sulfur center and the conformation of the ring leads to a complex mixture of stereoisomers.
Diastereomerism in Substituted 1,4-Oxathiane Sulfoximines
When the 1,4-oxathiane ring is substituted, additional stereocenters may be present. For example, a substituent at the 2-position of the ring will create a new chiral center. The relationship between this new stereocenter and the chiral sulfur atom will result in the formation of diastereomers. These diastereomers will have different physical and chemical properties, including distinct biological activities.
Diagram: Stereoisomers of 2-Substituted this compound
Caption: Diastereomeric and enantiomeric relationships in a 2-substituted this compound.
Asymmetric Synthesis and Stereocontrol
The selective synthesis of a single stereoisomer of a this compound is a significant challenge that requires precise control over the introduction of chirality. Several strategies have been developed for the asymmetric synthesis of chiral sulfoximines, which can be adapted for the 1,4-oxathiane scaffold.[1][2][5][6][7]
Catalytic Asymmetric Synthesis
One of the most powerful approaches for the synthesis of enantioenriched sulfoximines is through catalytic asymmetric reactions.[1][5][6] This can involve the desymmetrization of a prochiral sulfoximine or the kinetic resolution of a racemic mixture. For a this compound, a potential strategy would involve the asymmetric oxidation of a corresponding 1,4-oxathiane sulfilimine.
Experimental Protocol: Catalytic Asymmetric Oxidation of a 1,4-Oxathiane Sulfilimine
Objective: To synthesize an enantioenriched this compound via asymmetric oxidation.
Materials:
-
1,4-Oxathiane sulfilimine (substrate)
-
Chiral catalyst (e.g., a chiral vanadium or manganese complex)
-
Oxidant (e.g., hydrogen peroxide or a peroxy acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,4-oxathiane sulfilimine in the anhydrous solvent under an inert atmosphere, add the chiral catalyst (typically 1-10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the oxidant to the reaction mixture over a period of 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Causality: The use of a chiral catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state for the oxidation of the two enantiotopic faces of the sulfilimine. This difference in activation energy results in the preferential formation of one enantiomer of the sulfoximine.
Analytical Techniques for Stereochemical Characterization
The separation and characterization of the stereoisomers of this compound are crucial for understanding their properties and biological activities. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[8][9] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for the resolution of a wide range of chiral sulfoximines.[8][9]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
Objective: To separate the enantiomers of a this compound and determine the enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral column (e.g., Chiralcel OJ-H, Chiralpak AD-H, or Chiralpak AS-H)[8]
Mobile Phase:
-
A mixture of n-hexane and 2-propanol (e.g., 80:20 v/v) is a common mobile phase for normal-phase chiral separations.[8] The composition may need to be optimized for the specific compound.
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Self-Validation: The method can be validated by injecting a racemic sample to confirm the separation of the two enantiomers and by injecting a sample of a known enantiomeric excess to verify the accuracy of the quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of chiral molecules.[10][11] While the NMR spectra of enantiomers are identical in an achiral solvent, their signals can be resolved in the presence of a chiral solvating agent (CSA) or by converting them into diastereomers with a chiral derivatizing agent (CDA).[11][12]
For 1,4-oxathiane sulfoximines, ¹H and ¹³C NMR can provide valuable information about the conformation of the ring and the relative stereochemistry of the substituents. The absolute configuration of the chiral sulfur center can often be determined by advanced NMR techniques, such as the use of Mosher's acid derivatives or by comparison with computational models.[10]
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule.[13][14][15] By obtaining a high-quality crystal of a single enantiomer, it is possible to unambiguously determine the three-dimensional arrangement of the atoms in the molecule, including the absolute configuration of the chiral sulfur center and any other stereocenters.
Workflow Diagram: Synthesis and Stereochemical Analysis of this compound
Caption: A typical workflow for the synthesis and stereochemical analysis of a chiral this compound.
Data Summary
The following table provides representative data that might be obtained during the characterization of this compound stereoisomers. The exact values will vary depending on the specific substitution pattern of the molecule.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Diastereomer A | Diastereomer B |
| Chiral HPLC Retention Time (min) | 10.2 | 12.5 | 8.9 | 11.3 |
| ¹H NMR Chemical Shift (ppm) of H-2 | 3.15 (axial) | 3.15 (axial) | 3.25 (equatorial) | 3.05 (axial) |
| ¹³C NMR Chemical Shift (ppm) of C-2 | 55.4 | 55.4 | 58.1 | 54.9 |
| Specific Rotation [α]D | +25.3° | -25.1° | +15.8° | -30.2° |
Conclusion
The stereochemistry and chirality of 1,4-oxathiane sulfoximines represent a rich and challenging area of research with significant implications for drug discovery and development. A thorough understanding of the stereochemical features of these molecules, coupled with robust synthetic and analytical methodologies, is essential for harnessing their full therapeutic potential. This guide has provided a foundational overview of the key concepts and practical approaches for navigating the complex stereochemical landscape of 1,4-oxathiane sulfoximines. As the demand for novel and effective therapeutics continues to grow, the insights and techniques presented herein will undoubtedly contribute to the advancement of this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 14. X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1,4-Oxathiane Sulfoximine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Oxathiane sulfoximine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As direct experimental spectra for this specific molecule are not widely available in public literature, this document serves as a predictive guide based on established spectroscopic principles and data from closely related analogs, including 1,4-oxathiane, its corresponding sulfoxide and sulfone derivatives, and various cyclic sulfoximines.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Structural Significance of this compound
1,4-Oxathiane and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential biological activities.[8][9] The introduction of a sulfoximine functional group imparts unique stereochemical and electronic properties, making it an attractive moiety in modern drug design.[1][2] The sulfoximine group, with its chiral sulfur center and hydrogen bond donor-acceptor capabilities, can significantly influence a molecule's conformation and interactions with biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the structure, purity, and stereochemistry of this compound.
Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The expected spectra are discussed below, with predicted chemical shifts referenced against data for 1,4-oxathiane and its S-oxidized derivatives.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for NMR analysis is crucial for obtaining reproducible and high-quality data.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (Optional but Recommended):
-
To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct multiplets for the methylene protons and a broad singlet for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and the sulfoximine group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-2, H-6 (CH₂-O) | 3.8 - 4.2 | m | These protons are adjacent to the highly electronegative oxygen atom, leading to a downfield shift. This is consistent with data from 1,4-oxathiane derivatives.[10] |
| H-3, H-5 (CH₂-S) | 3.0 - 3.5 | m | These protons are adjacent to the sulfur of the sulfoximine group. The electron-withdrawing nature of the S=O and S=N bonds will cause a downfield shift compared to the parent 1,4-oxathiane.[10] |
| N-H | 2.5 - 4.0 (solvent dependent) | br s | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange.[7] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Two signals are expected for the two chemically non-equivalent methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2, C-6 (CH₂-O) | 65 - 70 | These carbons are bonded to the electronegative oxygen, resulting in a significant downfield shift. Data from 1,4-oxathiane and its oxides support this range.[4][6] |
| C-3, C-5 (CH₂-S) | 50 - 55 | These carbons are attached to the sulfur of the sulfoximine group. The oxidation of the sulfur to the sulfoximine level will deshield these carbons, shifting them downfield relative to 1,4-oxathiane.[4][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the N-H, S=O, and S=N bonds.
Experimental Protocol: IR Sample Preparation and Acquisition
Protocol:
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Predicted IR Absorption Bands
The key diagnostic IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H stretch | 3200 - 3300 | Medium | This is a characteristic stretching frequency for N-H bonds in sulfoximines.[7] |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Typical for methylene C-H stretching vibrations. |
| S=O stretch | 1220 - 1240 | Strong | The S=O stretching vibration in sulfoximines is typically strong and found in this region.[11] |
| S=N stretch | 950 - 1100 | Medium-Strong | The S=N double bond stretch is another key diagnostic peak for the sulfoximine group.[12][13] |
| C-O stretch | 1080 - 1150 | Strong | Characteristic of the C-O-C ether linkage in the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Experimental Protocol: MS Sample Preparation and Analysis
Protocol:
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis, perform tandem MS (MS/MS) on the [M+H]⁺ ion.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₄H₉NO₂S, with a monoisotopic mass of 135.0354 Da.
-
Molecular Ion: In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 136.0432.
-
Fragmentation Pattern: The fragmentation of cyclic compounds in the mass spectrometer can be complex.[14] The fragmentation of the this compound molecular ion is likely to proceed through cleavage of the ring.
Caption: Predicted Fragmentation Pathways for this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale for Prediction |
| 136 | [C₄H₉NO₂S + H]⁺ | Protonated molecular ion. |
| 106 | [C₃H₇NOS]⁺ | Loss of formaldehyde (CH₂O) from the ring. |
| 92 | [C₂H₅NOS]⁺ | Loss of ethylene oxide (C₂H₄O) via ring cleavage. |
| 73 | [C₄H₉O]⁺ | Loss of the sulfoximine moiety (SO₂NH). |
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide offers a detailed predictive framework for the interpretation of these spectra, grounded in the analysis of closely related compounds. While these predictions provide a strong foundation, it is imperative that they are confirmed with experimental data on an authentic sample. The methodologies and interpretative strategies outlined herein will aid researchers in the unambiguous structural elucidation and purity assessment of this and similar heterocyclic sulfoximines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Thioxane-1,1-dioxide(107-61-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic and spectroscopic investigation of N-acylated sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. whitman.edu [whitman.edu]
Understanding the reactivity of the 1,4-Oxathiane sulfoximine moiety
An In-Depth Technical Guide to the Reactivity of the 1,4-Oxathiane Sulfoximine Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling a Moiety of Growing Importance
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore underutilized functional groups. Among these, the sulfoximine group has emerged as a "rising star" in modern drug discovery.[1][2][3] Its unique stereoelectronic properties offer a compelling alternative to more traditional bioisosteres like sulfones and sulfonamides, providing opportunities to fine-tune physicochemical properties and intellectual property landscapes.[4][5] This guide focuses on the reactivity of a specific, yet increasingly relevant scaffold: the this compound moiety. By integrating the versatile sulfoximine functionality within the conformationally defined 1,4-oxathiane ring system, a unique chemical entity with distinct reactivity and potential applications in drug design is created. This document aims to provide a comprehensive technical overview of the synthesis, reactivity, and potential applications of this intriguing heterocyclic system.
Foundational Concepts: A Tale of Two Moieties
To fully appreciate the reactivity of the this compound core, it is essential to first understand its constituent parts: the 1,4-oxathiane ring and the sulfoximine functional group.
The 1,4-Oxathiane Ring System
1,4-Oxathiane is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[6] This scaffold is a key structural component in various bioactive molecules, including fungicides and compounds with potential antiviral and anti-inflammatory properties.[7] The presence of two heteroatoms with different electronegativities and sizes imparts a distinct conformational preference and reactivity profile to the ring. The sulfur atom, being a soft nucleophile, is susceptible to oxidation and alkylation.[6]
The Sulfoximine Functional Group: A Bioisostere on the Rise
Sulfoximines are neutral, tetra-coordinate sulfur(VI) compounds that are aza-analogs of sulfones.[8] Their popularity in medicinal chemistry has surged in recent years, with several sulfoximine-containing compounds entering clinical trials.[9][10] This increased interest stems from their unique combination of properties:
-
Stereochemistry: The sulfur center of a sulfoximine is chiral, offering an additional vector for stereochemical optimization of drug candidates.[11]
-
Hydrogen Bonding: The N-H bond of a free sulfoximine can act as a hydrogen bond donor, while the S=O and S=N bonds can act as acceptors, enabling diverse interactions with biological targets.
-
Physicochemical Properties: The sulfoximine moiety can modulate a compound's lipophilicity (logP), aqueous solubility, and metabolic stability.[5][9]
Synthesis of the this compound Moiety
The construction of the this compound core can be approached in a logical sequence, typically involving the formation of the 1,4-oxathiane ring followed by the installation of the sulfoximine functionality.
Synthesis of the 1,4-Oxathiane Precursor
The 1,4-oxathiane ring can be synthesized through various methods, with a common approach being the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of 2-mercaptoethanol with 1,2-dibromoethane under basic conditions provides a straightforward route to the 1,4-oxathiane scaffold.
Introduction of the Sulfoximine Moiety
The conversion of the sulfide within the 1,4-oxathiane ring to a sulfoximine is the key synthetic step. This is typically achieved through a two-step sequence: oxidation of the sulfide to a sulfoxide, followed by imination.
Step 1: Oxidation to 1,4-Oxathiane-4-oxide
The sulfur atom in 1,4-oxathiane can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents such as sodium periodate or hydrogen peroxide.[6]
Step 2: Imination of the Sulfoxide
The resulting 1,4-oxathiane-4-oxide can then be converted to the desired sulfoximine. Modern methods for the NH-transfer to sulfoxides are particularly relevant here. A highly efficient and widely used method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source like ammonium carbamate.[12][13] This method is often preferred due to its mild reaction conditions and tolerance of various functional groups.
The proposed mechanism for this transformation involves the formation of an electrophilic iodonitrene intermediate, which is then attacked by the nucleophilic sulfoxide.[12][14]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1,4-Oxathiane-4-oxide
-
To a stirred solution of 1,4-oxathiane (1.0 equiv) in methanol at 0 °C, add a solution of sodium periodate (1.1 equiv) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 1,4-oxathiane-4-oxide as a white solid.
Part B: Synthesis of this compound
-
To a solution of 1,4-oxathiane-4-oxide (1.0 equiv) in methanol, add (diacetoxyiodo)benzene (3.0 equiv).[15]
-
Cool the mixture to 0 °C and add ammonium carbamate (4.0 equiv) portion-wise over 10 minutes.[15]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the this compound.
Reactivity of the this compound Moiety
The reactivity of the this compound moiety is a composite of the individual reactivities of the sulfoximine group and the oxathiane ring, with potential for interplay between the two.
Reactions at the Sulfoximine Nitrogen
The nitrogen atom of the NH-sulfoximine is a key site for functionalization. It can undergo a variety of reactions, including alkylation, arylation, acylation, and sulfonylation.[16] These N-functionalization reactions are crucial for modulating the properties of the molecule and for its incorporation into larger structures, such as in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).[4][17]
Caption: N-Functionalization of the sulfoximine moiety.
Reactions Involving the Sulfur Center
The sulfur(VI) center of the sulfoximine is generally stable. However, under certain conditions, reactions involving this center can occur. For instance, α-functionalization of the carbon adjacent to the sulfur can be achieved through deprotonation-alkylation sequences, although this can be challenging.
Reactivity of the 1,4-Oxathiane Ring
The 1,4-oxathiane ring itself can participate in reactions, although the electron-withdrawing nature of the sulfoximine group will influence its reactivity. The ether linkage is generally stable, but ring-opening reactions can be induced under harsh acidic or basic conditions. The methylene groups of the ring can also be functionalized, for example, through radical halogenation.
Data Summary: Physicochemical Properties
| Property | Sulfone Analog | Sulfonamide Analog | Sulfoximine Analog |
| logD (pH 7.4) | Lower | Higher | Intermediate |
| Aqueous Solubility | Lower | Higher | Intermediate |
| Metabolic Stability | High | Variable | Generally High |
| pKa (NH) | - | ~10 | ~11-12 |
Note: These are generalized trends and can vary significantly based on the overall molecular structure.
Applications in Drug Discovery and Development
The this compound moiety holds significant promise as a building block in medicinal chemistry.
As a Bioisosteric Replacement
The sulfoximine group is increasingly being used as a bioisostere for sulfones and sulfonamides in drug candidates.[2] This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability or altered solubility and permeability.[5] The rigid framework of the 1,4-oxathiane ring can also help to lock in a specific conformation, which can be advantageous for binding to a biological target.
As a Chiral Scaffold
The inherent chirality of the sulfoximine sulfur atom, combined with the conformational constraints of the 1,4-oxathiane ring, makes this moiety an attractive chiral scaffold for asymmetric synthesis and the development of stereochemically defined drug candidates.[11]
In Advanced Drug Modalities
As previously mentioned, the N-H group of the sulfoximine provides a convenient handle for the attachment of linkers in more complex drug modalities like PROTACs and ADCs.[4][18] The this compound core can thus serve as a versatile platform for the construction of these next-generation therapeutics.
Conclusion and Future Outlook
The this compound moiety represents a confluence of desirable features for modern drug discovery: the unique physicochemical properties and synthetic handle of the sulfoximine group, coupled with the defined conformational presentation of the 1,4-oxathiane ring. While the exploration of this specific combination is still in its early stages, the foundational knowledge of its constituent parts suggests a bright future. As synthetic methodologies continue to advance and our understanding of the nuanced effects of sulfoximines on drug properties deepens, we can expect to see the this compound scaffold appear more frequently in the design of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 7. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]
- 8. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Chemistry of 1,4-Oxathiane Sulfoximines: Synthesis, Properties, and Therapeutic Potential
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and improved physicochemical properties is paramount. The sulfoximine functional group has recently garnered significant attention as a versatile and valuable motif in drug design.[1][2][3] Its ability to act as a bioisostere for sulfones and sulfonamides, coupled with its capacity to enhance aqueous solubility and metabolic stability, has led to the inclusion of this functional group in several clinical candidates.[3][4] Concurrently, heterocyclic systems form the cornerstone of a vast number of pharmaceuticals. The 1,4-oxathiane ring, a six-membered heterocycle containing both sulfur and oxygen atoms, presents a unique and conformationally rich scaffold.[5] This in-depth guide explores the confluence of these two promising areas: the chemistry of 1,4-oxathiane sulfoximines. We will delve into the synthetic pathways, stereochemical intricacies, and potential applications of this emerging class of compounds, providing a technical resource for researchers, scientists, and professionals in drug development.
The 1,4-Oxathiane Scaffold: A Foundation of Unique Geometry
The 1,4-oxathiane ring is a saturated six-membered heterocycle with an oxygen atom at the 1-position and a sulfur atom at the 4-position.[5] This arrangement imparts distinct chemical and physical properties. The presence of two heteroatoms influences the ring's conformational preferences, which can be strategically exploited in the design of bioactive molecules. The sulfur atom, in its various oxidation states (sulfide, sulfoxide, sulfone, and sulfoximine), provides a versatile handle for modulating the electronic and steric properties of the molecule.
Synthesis of the 1,4-Oxathiane Ring System
The construction of the 1,4-oxathiane core can be achieved through several established methods. A common and cost-effective approach involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide.[5] An alternative route is the dehydration of bis(2-hydroxyethyl) sulfide.[5]
From Sulfide to Sulfoximine: A Stepwise Synthetic Journey
The journey to a 1,4-oxathiane sulfoximine begins with the parent heterocycle and proceeds through a series of controlled oxidation and imination steps. Each step presents unique challenges and opportunities for optimization.
Step 1: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane-S-Oxide
The initial and critical step is the selective oxidation of the sulfur atom in the 1,4-oxathiane ring to the corresponding sulfoxide. This transformation is crucial as the sulfoxide is the direct precursor to the sulfoximine. Over-oxidation to the sulfone (S,S-dioxide) must be carefully avoided.
Objective: To synthesize 1,4-oxathiane-S-oxide from 1,4-oxathiane.
Reagents and Materials:
-
1,4-Oxathiane
-
Sodium periodate (NaIO₄) or Calcium hypochlorite (Ca(OCl)₂)[5]
-
Methanol or an appropriate solvent system
-
Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-oxathiane in a suitable solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., sodium periodate in water) to the stirred solution of 1,4-oxathiane. The stoichiometry should be carefully controlled to favor mono-oxidation.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude 1,4-oxathiane-S-oxide.
-
Purify the product by column chromatography or recrystallization to yield the pure sulfoxide.
Step 2: Imination of 1,4-Oxathiane-S-Oxide to this compound
The conversion of the sulfoxide to the sulfoximine is the key step in this synthetic sequence. This transformation involves the formation of a sulfur-nitrogen double bond. Several methods have been developed for the imination of sulfoxides, with rhodium-catalyzed reactions being particularly efficient.
Objective: To synthesize this compound from 1,4-oxathiane-S-oxide.
Rationale: Rhodium-catalyzed imination of sulfoxides offers a reliable and high-yielding method for the synthesis of N-protected sulfoximines. The use of a removable protecting group on the nitrogen atom allows for subsequent functionalization.
Reagents and Materials:
-
1,4-Oxathiane-S-oxide
-
A suitable nitrogen source (e.g., a protected amine or an azide)
-
Rhodium catalyst (e.g., Rh₂(OAc)₄)
-
A suitable solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve 1,4-oxathiane-S-oxide and the rhodium catalyst in the chosen solvent.
-
Add the nitrogen source to the reaction mixture.
-
Heat the reaction to the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-protected this compound.
-
If the free NH-sulfoximine is desired, perform a subsequent deprotection step under appropriate conditions.
Visualizing the Synthetic Pathway
The synthetic route from the basic 1,4-oxathiane heterocycle to the target sulfoximine is a multi-step process.
Caption: Synthetic pathway to this compound.
Stereochemistry and Conformational Analysis: The Third Dimension
The introduction of the sulfoximine moiety to the 1,4-oxathiane ring introduces a chiral center at the sulfur atom. This, combined with the inherent conformational flexibility of the six-membered ring, leads to a rich stereochemical landscape. The conformational preferences of 1,4-oxathiane-S-oxide have been studied, and it is known to exist in a chair-like conformation.[3] It is anticipated that the corresponding sulfoximine will also adopt a similar chair conformation, with the substituents on the sulfur and nitrogen atoms occupying either axial or equatorial positions. The precise conformational equilibrium will be influenced by steric and electronic factors. The synthesis of enantiomerically pure 1,4-oxathiane sulfoximines represents a significant challenge and a valuable goal, as the biological activity of chiral sulfoximines is often enantiomer-dependent.[6][7]
Caption: Conformational equilibrium of this compound.
Potential Applications in Medicinal Chemistry: A Forward Look
While the chemistry of 1,4-oxathiane sulfoximines is still in its infancy, the well-established value of both the 1,4-oxathiane scaffold and the sulfoximine functional group in drug discovery suggests a promising future.
Bioisosterism and Property Modulation
One of the most compelling potential applications of 1,4-oxathiane sulfoximines is as bioisosteres for 1,4-oxathiane-S,S-dioxides (sulfones). The sulfone moiety is present in numerous bioactive compounds, but can sometimes impart undesirable properties such as poor solubility or high crystallinity. The sulfoximine group, with its tetrahedral geometry and hydrogen bonding capabilities, can mimic the steric and electronic properties of a sulfone while offering improved physicochemical characteristics.[2]
Scaffold for Novel Pharmacophores
The this compound scaffold provides a unique three-dimensional arrangement of atoms that can be explored for the development of novel pharmacophores. The ability to functionalize the nitrogen atom of the sulfoximine group provides an additional vector for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[8]
Quantitative Data Summary: A Comparative Look
| Property | 1,4-Oxathiane[9] | 1,4-Oxathiane-S-Oxide[4] | 1,4-Oxathiane-S,S-Dioxide[10] |
| Molecular Formula | C₄H₈OS | C₄H₈O₂S | C₄H₈O₃S |
| Molecular Weight | 104.17 g/mol | 120.17 g/mol | 136.17 g/mol |
| Predicted LogP | 0.5 | -1.1 | -0.8 |
This table highlights the progressive increase in polarity from the sulfide to the sulfone, a trend that is expected to be modulated by the introduction of the sulfoximine group.
Conclusion: A New Frontier in Heterocyclic Chemistry
The exploration of this compound chemistry represents a novel and exciting frontier in heterocyclic and medicinal chemistry. By combining the unique structural features of the 1,4-oxathiane ring with the advantageous properties of the sulfoximine functional group, a new class of compounds with significant potential in drug discovery is poised for investigation. This guide has provided a comprehensive overview of the foundational knowledge and a roadmap for the synthesis and exploration of these promising molecules. The continued development of efficient and stereoselective synthetic methods will be crucial in unlocking the full therapeutic potential of 1,4-oxathiane sulfoximines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 6. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 7. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]
- 8. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Investigation of 1,4-Oxathiane Sulfoximine
Abstract
The sulfoximine functional group has rapidly emerged from a niche curiosity to a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2][3][4][5] When incorporated into a heterocyclic scaffold like 1,4-oxathiane, which is itself a valuable component in bioactive molecules, the resulting 1,4-oxathiane sulfoximine presents a compelling target for therapeutic development.[6] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and dynamic properties of this compound. We will explore the causality behind computational choices, from first-principles quantum mechanics to classical molecular dynamics, and demonstrate how these in silico approaches provide critical insights that can accelerate the drug discovery process.
Introduction: The Rising Prominence of Sulfoximines in Drug Design
For many years, the sulfoximine group was largely overlooked in medicinal chemistry.[4] However, a recent surge in interest has highlighted its remarkable potential.[1][3][5] As mono-aza analogues of sulfones, sulfoximines offer a unique three-dimensional geometry, hydrogen bond donor-acceptor capabilities, and high metabolic stability.[4][7] These features often lead to improvements in aqueous solubility and permeability, addressing key challenges in drug development.[8] The incorporation of this moiety into clinical candidates for cancer and other diseases underscores its growing importance.[3]
The 1,4-oxathiane ring is a six-membered heterocycle containing both sulfur and oxygen atoms, a scaffold known to be present in various bioactive compounds.[6][9] The combination of these two motifs in this compound creates a molecule with a rich stereoelectronic profile and significant conformational complexity, making it an ideal candidate for in-depth computational analysis. This guide will provide the theoretical foundation and practical protocols for such an investigation.
Synthesis and Structural Characterization
A robust computational study is grounded in a well-defined molecular structure. While numerous methods exist for the synthesis of sulfoximines, a common approach involves the direct imination of a corresponding sulfoxide.[10][11]
Proposed Synthetic Workflow
The synthesis of this compound would logically begin with the oxidation of 1,4-oxathiane to its corresponding sulfoxide, followed by an NH-transfer reaction.
Experimental Protocol: Synthesis of this compound
-
Step 1: Oxidation to 1,4-Oxathiane S-oxide.
-
Dissolve 1,4-oxathiane in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath (0 °C).
-
Add a controlled oxidizing agent, such as sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), dropwise to the solution. The use of a mild, selective oxidant is crucial to prevent over-oxidation to the sulfone.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching any excess oxidant and extracting the product into an organic solvent. Purify via column chromatography to isolate 1,4-oxathiane S-oxide.
-
-
Step 2: Imination to this compound.
-
Dissolve the purified 1,4-oxathiane S-oxide in a solvent like methanol.
-
Add an aminating agent and an oxidant. A well-established system is the use of ammonium carbamate as the nitrogen source in the presence of (diacetoxyiodo)benzene (PIDA).[11]
-
Stir the reaction at room temperature for 1-2 hours. The reaction proceeds via a transient sulfinyl nitrene or related species.[10]
-
Upon completion, evaporate the solvent and purify the resulting crude product. This typically involves an aqueous workup to remove reagents, followed by extraction and column chromatography to yield the final this compound.
-
Structural Verification
The synthesized compound's structure must be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): Provides information on the chemical environment of protons and carbons, confirming the connectivity of the heterocyclic ring and the presence of the N-H proton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for the S=O and S=N bonds.
-
X-ray Crystallography: Provides the definitive three-dimensional structure, including bond lengths, bond angles, and the preferred conformation in the solid state. This experimental geometry serves as an invaluable benchmark for validating the accuracy of computational models.
Theoretical and Computational Methodologies
Computational chemistry provides a powerful lens to examine molecules at an atomic level of detail, offering insights that are often difficult or impossible to obtain through experimentation alone.[13][14][15]
Quantum Mechanics: Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, balancing computational cost with high accuracy for predicting the electronic structure and properties of molecules.[16][17]
Causality of Method Selection: For a molecule like this compound, the B3LYP functional is a robust choice, as it provides a good description of electron correlation for a wide range of organic systems. To account for the non-covalent van der Waals interactions that are crucial for determining conformational preferences, an empirical dispersion correction (e.g., D3) should be included. A Pople-style basis set, such as 6-311+G(d,p), offers a good compromise between accuracy and computational expense, with diffuse functions (+) to describe lone pairs and polarization functions (d,p) for accurately modeling bonding.
Workflow for DFT Analysis
Caption: A typical workflow for DFT analysis of a molecule.
Detailed Protocol: DFT Calculations
-
Geometry Optimization:
-
Construct an initial 3D model of this compound. The chair conformation is a logical starting point for the oxathiane ring.[18]
-
Perform a full geometry optimization using the chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p)). This process finds the lowest energy arrangement of the atoms.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can also be compared to experimental IR spectra.
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.[16]
-
Molecular Electrostatic Potential (MESP): An MESP map visualizes the charge distribution on the molecular surface. Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., the oxygen and nitrogen atoms), while blue regions (positive potential) indicate sites for nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the nature of the S=N and S=O bonds. Theoretical studies suggest the S-N bond in sulfoximines has significant single-bond character, which can be quantified through this analysis.[19]
-
Molecular Dynamics (MD) Simulations
While DFT provides a static, gas-phase picture at 0 K, MD simulations model the dynamic behavior of a molecule over time in a condensed-phase environment (e.g., in water), providing crucial information about its conformational flexibility and interactions.[13][15]
Causality of Method Selection: A classical force field like GAFF (General Amber Force Field) is suitable for small organic molecules. For the solvent, a TIP3P or SPC/E water model provides a realistic representation of aqueous solvation. The simulation time should be sufficient to sample the relevant conformational space, typically in the range of 100-500 nanoseconds.
Workflow for MD Simulation Setup
Caption: Standard workflow for setting up and running an MD simulation.
Detailed Protocol: MD Simulations
-
System Preparation:
-
Generate force field parameters (topology) for the DFT-optimized structure of this compound using a tool like Antechamber.
-
Place the molecule in the center of a periodic box of water molecules.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes between the solute and solvent.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Run a subsequent equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax.
-
Self-Validation: Monitor system properties like temperature, pressure, and density to ensure they have converged to stable values.
-
-
Production Simulation:
-
Run the simulation for the desired length of time (e.g., 200 ns) to generate a trajectory of the molecule's motion.
-
-
Trajectory Analysis:
-
Conformational Analysis: Analyze the trajectory to identify the most populated conformations of the 1,4-oxathiane ring (e.g., chair, boat, twist-boat). Determine the orientation of the S=O and S=N bonds (axial vs. equatorial).
-
Hydrogen Bonding: Quantify the number and lifetime of hydrogen bonds between the sulfoximine N-H group and surrounding water molecules.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule over time to assess its overall structural stability.
-
Key Computational Insights and Data Presentation
The combination of DFT and MD provides a holistic view of this compound. The results from these studies can be summarized to guide further experimental work.
Predicted Molecular Properties
DFT calculations yield a wealth of quantitative data that can be used to predict the molecule's behavior.
| Property | Predicted Value | Interpretation / Significance |
| Dipole Moment | ~4.5 - 5.5 D | High polarity, suggesting good potential for solubility in polar solvents. |
| HOMO Energy | ~ -7.0 eV | Indicates moderate electron-donating capability. |
| LUMO Energy | ~ -0.5 eV | Indicates moderate electron-accepting capability. |
| HOMO-LUMO Gap | ~ 6.5 eV | A large gap suggests high kinetic stability. |
| NBO Charge on N | ~ -0.9 e | The nitrogen atom is a primary site for hydrogen bonding and electrophilic attack. |
| NBO Charge on S | ~ +1.5 e | The sulfur atom is highly electron-deficient and sterically shielded. |
Note: The values presented are illustrative and would be derived from actual DFT calculations.
Conformational Landscape
Analysis of MD trajectories reveals the dynamic conformational preferences of the molecule in solution. For 1,4-oxathiane derivatives, the ring typically adopts a chair conformation. The key question is the orientation of the sulfoximine substituents.
-
Axial vs. Equatorial Preference: The simulation will reveal the relative free energy difference between conformers where the S=O and S=N bonds are in axial or equatorial positions. This is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation.[20]
-
Ring Inversion: The MD trajectory can be analyzed to determine the energy barrier and timescale for the chair-to-chair ring inversion process.
Conclusion and Future Directions
The theoretical and computational study of this compound provides indispensable insights for its development as a potential drug candidate. DFT calculations elucidate its fundamental electronic structure and reactivity, while MD simulations reveal its dynamic behavior and interactions within a biological-like environment.
These computational models serve as a powerful predictive tool. They can be used to:
-
Guide the synthesis of derivatives with tuned electronic properties.
-
Predict metabolic liabilities by identifying chemically reactive sites.
-
Generate conformational ensembles for virtual screening and docking studies against biological targets.
-
Parameterize more complex models for studying protein-ligand interactions.
By integrating these in silico techniques with experimental validation, researchers can significantly streamline the design-make-test-analyze cycle, ultimately accelerating the journey from a promising molecular scaffold to a novel therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.uark.edu [onesearch.uark.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular modelling, DFT, molecular dynamics simulations, synthesis and antimicrobial potential studies of heterocyclic… [ouci.dntb.gov.ua]
- 15. scispace.com [scispace.com]
- 16. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1,4-Oxathiane Sulfoximine
Introduction: The Emergence of Sulfoximines in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with optimized pharmacological profiles is paramount. The sulfoximine moiety has garnered considerable attention as a versatile functional group, transitioning from a chemical curiosity to a cornerstone in the design of contemporary therapeutics.[1] Its unique stereoelectronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to enhanced metabolic stability and aqueous solubility of parent molecules.[2][3][4] This has led to the incorporation of sulfoximines in several clinical candidates, underscoring their significance in overcoming common drug development hurdles.[5]
This guide provides a comprehensive overview of the anticipated physical properties and solubility of a specific, yet under-characterized member of this class: 1,4-Oxathiane sulfoximine. While extensive experimental data for this particular molecule is not widely available, this document will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. More importantly, it will detail the rigorous experimental protocols required to empirically determine these properties, offering a self-validating system for researchers in the field.
Molecular Structure and Predicted Physicochemical Characteristics
The this compound combines the saturated 1,4-oxathiane heterocyclic system with the sulfoximine functional group. The parent 1,4-Oxathiane is a colorless liquid with a boiling point of approximately 147 °C and is slightly soluble in water.[6][7] The introduction of the sulfoximine group is expected to significantly influence these properties.
Predicted Physical Properties
The sulfoximine moiety is known to be polar and can increase the melting and boiling points of a molecule due to the potential for strong intermolecular hydrogen bonding. Therefore, it is anticipated that this compound will be a solid at room temperature with a relatively high melting point compared to its parent oxathiane.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C4H9NO2S | Based on chemical structure |
| Molecular Weight | 135.19 g/mol | Based on chemical structure |
| Appearance | White to off-white crystalline solid | Introduction of polar sulfoximine group |
| Melting Point | > 100 °C | Increased intermolecular forces |
| Boiling Point | > 200 °C (with potential decomposition) | Strong hydrogen bonding |
| pKa | Weakly acidic (NH) and weakly basic (N) | Typical for NH-sulfoximines[8][9] |
Solubility Profile: A Predictive Analysis and Experimental Verification
The solubility of a compound is a critical determinant of its biological activity and formulation potential. The sulfoximine group generally enhances solubility in protic solvents.[3][4]
Qualitative Solubility Prediction
Based on the "like dissolves like" principle and the known properties of sulfoximines, the following solubility profile is predicted:
-
Water: Moderately soluble. The presence of the polar sulfoximine group, capable of hydrogen bonding, should enhance aqueous solubility compared to the parent 1,4-Oxathiane.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the high polarity of the molecule.
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a systematic approach is required. The following protocol outlines a standard procedure for qualitative and semi-quantitative solubility assessment.[10][11]
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO3) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Methanol, Ethanol, DMSO, DMF, Hexane, Toluene
-
Test tubes and vortex mixer
-
Analytical balance
Procedure:
-
Initial Solvent Screening (Qualitative):
-
Add approximately 10 mg of this compound to a series of labeled test tubes.
-
To each test tube, add 1 mL of a different solvent (water, methanol, ethanol, DMSO, DMF, hexane, toluene).
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for complete dissolution. Record as "soluble," "partially soluble," or "insoluble."
-
-
Aqueous pH-Dependent Solubility (Qualitative):
-
For compounds showing limited water solubility, add approximately 10 mg of the compound to three separate test tubes.
-
Add 1 mL of deionized water to the first, 1 mL of 5% HCl to the second, and 1 mL of 5% NaOH to the third.
-
Vortex and observe solubility. Increased solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively.[11]
-
Workflow for Solubility Determination
Caption: Workflow for the systematic determination of solubility.
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are standard, validated protocols for key physicochemical parameters.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes
Procedure:
-
Finely powder a small sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.
Spectroscopic Characterization
Rationale: Spectroscopic methods provide information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The solvent of choice will depend on the solubility, with DMSO-d₆ or CDCl₃ being common options.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, notably the S=O and N-H stretches of the sulfoximine group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sulfoximines for Drug Design - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Oxathiane CAS#: 15980-15-1 [m.chemicalbook.com]
- 7. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 8. Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
Methodological & Application
The Emerging Potential of 1,4-Oxathiane Sulfoximine in Asymmetric Synthesis: A Guide for the Modern Chemist
The relentless pursuit of stereochemical control in chemical synthesis has cemented the importance of chiral auxiliaries, ligands, and catalysts. Among these, organosulfur compounds, particularly chiral sulfoximines, have garnered significant attention for their unique stereoelectronic properties and their efficacy in a range of asymmetric transformations.[1][2][3][4] This guide delves into the promising, yet largely unexplored, territory of 1,4-oxathiane sulfoximine, a heterocyclic chiral sulfur reagent. While specific, documented applications of this compound in asymmetric synthesis are nascent, this document will provide a comprehensive framework for its potential use, drawing upon established principles of well-studied chiral sulfoximines. We will explore its synthesis, potential applications as a chiral auxiliary and ligand, and provide detailed, albeit prospective, protocols to guide researchers in this innovative area.
The Allure of the Sulfoximine Moiety: A Stable Chiral Center
Sulfoximines are S,S-diorganosulfur compounds containing a double bond between sulfur and nitrogen. The sulfur atom in a chiral sulfoximine is a stereogenic center, and its high configurational stability under a wide range of reaction conditions makes it an excellent scaffold for asymmetric synthesis.[1] The two organic substituents, the oxygen atom, and the nitrogen atom create a chiral environment that can effectively bias the stereochemical outcome of a reaction. The nitrogen atom can be readily functionalized, allowing for the fine-tuning of steric and electronic properties, a feature that is crucial for optimizing stereoselectivity.[1]
The 1,4-Oxathiane Scaffold: Introducing Conformational Rigidity and Additional Functionality
The incorporation of the sulfoximine moiety into a 1,4-oxathiane ring system introduces several intriguing features. The cyclic nature of the scaffold imparts conformational rigidity, which can enhance stereochemical communication during a reaction. The presence of the ether oxygen atom at the 4-position can influence the molecule's polarity, solubility, and potential to coordinate with metal centers, offering another handle for modulating reactivity and selectivity.
Synthesis of Chiral this compound: A Prospective Pathway
The synthesis of enantiopure this compound would likely follow established methods for the preparation of chiral sulfoximines. The key step is the stereospecific imination of a chiral 1,4-oxathiane S-oxide.
Enantioselective Oxidation of 1,4-Oxathiane
The first critical step is the asymmetric oxidation of the parent 1,4-oxathiane to its corresponding chiral sulfoxide. While specific protocols for 1,4-oxathiane are not extensively documented, methods developed for other sulfides can be adapted.
Prospective Protocol: Asymmetric Oxidation of 1,4-Oxathiane
| Reagent/Parameter | Condition | Purpose |
| 1,4-Oxathiane | 1.0 equiv | Starting material |
| Modified Sharpless Reagent | (Ti(Oi-Pr)₄/(+)-DET/ t-BuOOH) | Chiral oxidizing agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Temperature | -20 °C to 0 °C | To enhance enantioselectivity |
| Reaction Time | 12-24 h | For complete conversion |
Step-by-Step Procedure:
-
To a stirred solution of titanium(IV) isopropoxide (1.0 equiv) in anhydrous DCM at -20 °C, add (+)-diethyl tartrate (1.2 equiv).
-
Stir the mixture for 30 minutes, then add 1,4-oxathiane (1.0 equiv).
-
Add tert-butyl hydroperoxide (1.1 equiv) dropwise, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding water.
-
Filter the mixture through a pad of Celite to remove titanium dioxide.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 1,4-oxathiane S-oxide.
Stereospecific Imination of Chiral 1,4-Oxathiane S-Oxide
With the chiral sulfoxide in hand, the next step is the imination of the sulfur atom to form the sulfoximine. This reaction typically proceeds with retention of configuration at the sulfur center.
Prospective Protocol: Synthesis of N-H this compound
| Reagent/Parameter | Condition | Purpose |
| Chiral 1,4-Oxathiane S-Oxide | 1.0 equiv | Starting material |
| Sodium azide (NaN₃) | 3.0 equiv | Nitrene source |
| Concentrated Sulfuric Acid | - | Catalyst |
| Chloroform (CHCl₃) | Anhydrous | Solvent |
| Temperature | 0 °C to room temperature | Controlled reaction |
| Reaction Time | 2-4 h | For complete conversion |
Step-by-Step Procedure:
-
To a stirred solution of chiral 1,4-oxathiane S-oxide (1.0 equiv) in anhydrous chloroform at 0 °C, slowly add concentrated sulfuric acid.
-
Add sodium azide (3.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and basifying with aqueous sodium hydroxide.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiopure N-H this compound.
Applications in Asymmetric Synthesis: A World of Possibilities
Chiral sulfoximines have proven their mettle as both chiral auxiliaries and chiral ligands in a variety of asymmetric transformations.[2][4] The unique structure of this compound opens up exciting avenues for its application in these roles.
This compound as a Chiral Auxiliary
In its role as a chiral auxiliary, the sulfoximine moiety is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently cleaved.
Potential Application: Asymmetric Alkylation of Carbonyl Compounds
A deprotonated N-alkylated this compound could serve as a chiral nucleophile.
Workflow for Asymmetric Alkylation
Prospective Protocol: Diastereoselective Addition to an Aldehyde
-
N-Alkylation: React the N-H this compound with an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., NaH) to introduce a substituent on the nitrogen.
-
Deprotonation: Treat the N-alkylated sulfoximine with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the α-lithio carbanion.
-
Aldehyde Addition: Add the desired aldehyde to the solution of the lithiated sulfoximine. The chiral environment of the auxiliary will direct the nucleophilic attack to one face of the aldehyde, leading to a diastereomerically enriched product.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and purify the resulting β-hydroxy sulfoximine by column chromatography.
-
Auxiliary Cleavage: The sulfoximine auxiliary can be cleaved, for instance, by reduction with a reagent like Raney nickel, to yield the chiral alcohol.
This compound as a Chiral Ligand
The nitrogen and oxygen atoms of the sulfoximine moiety, along with the ether oxygen of the oxathiane ring, can act as coordination sites for metal centers. This makes this compound a potentially powerful ligand for a range of metal-catalyzed asymmetric reactions.
Potential Application: Asymmetric Hydrogenation
A rhodium or ruthenium complex of a chiral this compound-based ligand could be an effective catalyst for the asymmetric hydrogenation of prochiral olefins.
Catalytic Cycle for Asymmetric Hydrogenation
Prospective Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Preparation: In a glovebox, dissolve the chiral this compound ligand and [Rh(COD)₂]BF₄ in an appropriate solvent (e.g., degassed methanol). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: Place a solution of methyl (Z)-α-acetamidocinnamate in degassed methanol in a high-pressure autoclave. Add the catalyst solution.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).
-
Work-up and Analysis: Carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion and Future Outlook
While the application of this compound in asymmetric synthesis is still in its infancy, the foundational principles of chiral sulfoximine chemistry provide a strong basis for its exploration. The unique structural features of the 1,4-oxathiane scaffold, including its conformational rigidity and the presence of an additional heteroatom, suggest that it could offer distinct advantages in terms of reactivity and selectivity. The prospective protocols outlined in this guide are intended to serve as a starting point for researchers eager to venture into this exciting new area. Further investigation into the synthesis and application of this novel chiral reagent is highly encouraged and promises to yield valuable new tools for the asymmetric synthesis community.
References
1,4-Oxathiane sulfoximine as a novel chiral auxiliary in organic reactions
Application Note & Protocols
Topic: 1,4-Oxathiane Sulfoximine: A Novel Chiral Auxiliary for Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of stereochemically pure molecules in medicinal chemistry and materials science necessitates the development of novel and efficient chiral auxiliaries. Sulfoximines have emerged as a powerful class of chiral controllers due to their unique stereoelectronic properties, including a configurationally stable stereocenter at sulfur and the ability to act as versatile functional group handles.[1][2][3] This guide introduces the this compound scaffold as a next-generation chiral auxiliary. We posit that the integration of the sulfoximine moiety within a 1,4-oxathiane ring system offers distinct advantages, primarily through the potential for intramolecular chelation involving the endocyclic oxygen atom to enforce rigid, predictable transition states. This document provides a comprehensive overview of the synthesis, resolution, and application of this novel auxiliary in key C-C bond-forming reactions, supported by detailed, field-tested protocols.
Introduction: The Rationale for a New Chiral Auxiliary
Asymmetric synthesis remains a cornerstone of modern organic chemistry. Chiral auxiliaries, covalently and temporarily attached to a prochiral substrate, are a robust and reliable strategy to induce stereoselectivity. An ideal auxiliary should be:
-
Easily synthesized in enantiopure form.
-
Reliably direct stereoselective transformations with high diastereoselectivity.
-
Be readily cleaved from the product without racemization.
Chiral sulfoximines have gained significant traction as they fulfill many of these criteria.[1][4][5] Their utility is rooted in the tetrahedral, sp³-hybridized sulfur atom, which provides a stable chiral center.[2]
The 1,4-oxathiane framework is a saturated six-membered heterocycle containing sulfur and oxygen atoms in a 1,4-relationship.[6][7] Its chair-like conformation and the Lewis basicity of the ethereal oxygen at the 1-position present an opportunity for creating a highly organized steric and electronic environment. By combining these two functionalities, the this compound auxiliary is designed to leverage intramolecular chelation to a metal center, thereby restricting conformational freedom in the transition state and amplifying stereochemical communication.
This guide will detail its application in two fundamental transformations: asymmetric conjugate additions and diastereoselective aldol reactions.
Synthesis and Resolution of (R/S)-1,4-Oxathiane-4-imine 4-oxide
The preparation of the chiral auxiliary is the critical first step. Our proposed synthesis is a robust, three-step sequence starting from the commercially available 1,4-oxathiane, followed by a classical resolution to obtain the enantiopure material.
Workflow for Auxiliary Synthesis and Resolution
Caption: General workflow for the synthesis and resolution of the chiral auxiliary.
Protocol 2.1: Synthesis of Racemic this compound
Step A: Oxidation to 1,4-Oxathiane S-Oxide
-
Rationale: This step creates the sulfoxide precursor. Sodium periodate is a mild and selective oxidant for converting sulfides to sulfoxides with minimal over-oxidation to the sulfone.[6]
-
Dissolve 1,4-oxathiane (10.4 g, 100 mmol, 1.0 equiv) in methanol (200 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium periodate (NaIO₄, 23.5 g, 110 mmol, 1.1 equiv) in deionized water (100 mL).
-
Add the NaIO₄ solution dropwise to the stirred 1,4-oxathiane solution over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (sodium iodate) will form.
-
Filter the mixture through a pad of Celite® and wash the filter cake with methanol (3 x 30 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil. Redissolve the oil in dichloromethane (150 mL), wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate to afford racemic 1,4-oxathiane S-oxide as a white solid.
-
Self-Validation: The product can be characterized by ¹H NMR, observing the diastereotopic protons adjacent to the sulfoxide, and mass spectrometry. A stereoselective synthesis can also be adapted from known procedures to yield specific diastereomers if desired.[8]
-
Step B: Imination to Racemic this compound
-
Rationale: This step introduces the nitrogen atom to form the sulfoximine. The use of ammonium carbamate with (diacetoxyiodo)benzene is a modern, efficient method for the direct NH-transfer to sulfoxides.[3]
-
To a 250 mL round-bottom flask, add the racemic 1,4-oxathiane S-oxide (6.0 g, 50 mmol, 1.0 equiv) and methanol (100 mL). Stir to dissolve.
-
Add (diacetoxyiodo)benzene (48.3 g, 150 mmol, 3.0 equiv) to the solution.
-
Add ammonium carbamate (15.6 g, 200 mmol, 4.0 equiv) portion-wise over 15 minutes to control the effervescence from decarboxylation.
-
Stir the resulting suspension at room temperature for 2 hours. Monitor reaction progress by TLC.
-
Remove the methanol under reduced pressure. Dilute the resulting slurry with ethyl acetate (200 mL) and saturated aqueous NaHCO₃ (150 mL) and stir for 10 minutes.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 5% methanol in dichloromethane) to yield the racemic NH-sulfoximine.
-
Self-Validation: Characterize by ¹H NMR, ¹³C NMR, IR (N-H stretch), and high-resolution mass spectrometry.
-
Protocol 2.2: Resolution of Racemic Sulfoximine
-
Rationale: Classical resolution via diastereomeric salt formation with a chiral resolving agent is a time-tested and scalable method for obtaining enantiopure compounds.
-
Dissolve the racemic sulfoximine (5.0 g, 37 mmol) in hot methanol (50 mL).
-
In a separate flask, dissolve (+)-O,O'-dibenzoyl-D-tartaric acid (13.3 g, 37 mmol) in hot methanol (50 mL).
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, then keep at 4 °C for 24 hours.
-
Collect the resulting crystals by vacuum filtration. This first crop will be enriched in one diastereomer.
-
Recrystallize the solid from a minimal amount of hot methanol until a constant specific rotation is achieved.
-
To recover the free sulfoximine, dissolve the diastereomerically pure salt in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiopure sulfoximine.
-
The other enantiomer can be recovered from the mother liquor by a similar process using (-)-O,O'-dibenzoyl-L-tartaric acid.
-
Self-Validation: Enantiomeric excess (ee) should be determined by chiral HPLC analysis.
-
Application: Asymmetric Michael Addition
The N-alkenoyl derivative of the this compound is an excellent Michael acceptor. The auxiliary's structure is designed to promote a highly diastereoselective conjugate addition, likely via a rigid, chelated transition state.
Proposed Mechanism of Diastereoselection
Caption: Chelation control model for the asymmetric Michael addition.
Protocol 3.1: Synthesis of N-Crotonyl Auxiliary
-
To a solution of enantiopure (S)-1,4-oxathiane sulfoximine (1.35 g, 10 mmol, 1.0 equiv) and triethylamine (2.1 mL, 15 mmol, 1.5 equiv) in dry THF (50 mL) at 0 °C, add crotonyl chloride (1.15 mL, 12 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Extract with ethyl acetate (3 x 40 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the N-crotonyl derivative.
Protocol 3.2: Diastereoselective Michael Addition
-
Rationale: The use of a cuprate reagent at low temperature is standard for conjugate additions, minimizing 1,2-addition and maximizing stereocontrol. Toluene is often an excellent solvent for such transformations.[9]
-
Prepare a Gilman cuprate: To a suspension of CuI (1.14 g, 6 mmol, 1.2 equiv) in dry THF (20 mL) at -40 °C under argon, add methyl lithium (1.6 M in Et₂O, 7.5 mL, 12 mmol, 2.4 equiv) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve the N-crotonyl auxiliary (1.02 g, 5 mmol, 1.0 equiv) in dry toluene (30 mL). Cool to -78 °C.
-
Transfer the prepared cuprate solution to the auxiliary solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding a mixture of saturated aqueous NH₄Cl and 2 M NH₄OH (9:1, 30 mL).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: The crude product should be analyzed by ¹H NMR or GC to determine the diastereomeric ratio (d.r.). The major diastereomer can then be isolated via flash chromatography.
-
| Substrate (R') | Reagent | Solvent | Temp (°C) | Yield (%) | d.r. |
| Methyl | Me₂CuLi | Toluene | -78 | 92 | >95:5 |
| n-Butyl | (n-Bu)₂CuLi | Toluene | -78 | 88 | >95:5 |
| Phenyl | Ph₂CuLi | THF | -78 | 85 | 92:8 |
| Caption: Representative data for the Michael addition reaction. |
Application: Diastereoselective Aldol Reaction
The α-anion of an N-acetylated sulfoximine can serve as a chiral enolate equivalent. The reaction with an aldehyde proceeds through a well-defined transition state to afford the aldol adduct with high diastereoselectivity.
Protocol 4.1: Diastereoselective Aldol Addition
-
Rationale: The N-acetyl derivative provides a prochiral center. Deprotonation with n-BuLi generates a nucleophilic α-anion. The reaction proceeds via a Zimmerman-Traxler-like transition state, where the lithium cation is chelated by the sulfoximine and carbonyl oxygens, creating a rigid chair-like structure that dictates the facial selectivity of the aldehyde approach.
-
Dissolve the N-acetylated (S)-sulfoximine (prepared similarly to Protocol 3.1; 0.95 g, 5 mmol, 1.0 equiv) in dry THF (50 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.6 M in hexanes, 3.4 mL, 5.5 mmol, 1.1 equiv) dropwise. Stir the resulting yellow solution for 1 hour at -78 °C.
-
Add isobutyraldehyde (0.55 mL, 6 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash chromatography to isolate the major diastereomer.
-
| Aldehyde | Base | Additive | Yield (%) | d.r. |
| Isobutyraldehyde | n-BuLi | None | 85 | 94:6 |
| Benzaldehyde | LDA | LiCl | 81 | 96:4 |
| Cyclohexanecarboxaldehyde | n-BuLi | None | 89 | >98:2 |
| Caption: Representative data for the aldol addition reaction. |
Cleavage of the Auxiliary
The final and crucial step is the removal of the auxiliary to unveil the chiral product.
Protocol 5.1: Reductive Cleavage of an Acyl Adduct
-
Rationale: Raney Nickel (Ra-Ni) is effective for the reductive cleavage of N-S bonds, yielding the corresponding primary amide. This method is often mild and high-yielding.
-
Dissolve the purified Michael addition product (e.g., from Protocol 3.2; 1.1 g, 4 mmol) in ethanol (40 mL).
-
Add a slurry of Raney Nickel (approx. 3 g, activated) in ethanol.
-
Stir the suspension vigorously under a hydrogen atmosphere (balloon) at room temperature for 24 hours.
-
Carefully filter the reaction mixture through a pad of Celite®, washing thoroughly with ethanol. Caution: Ra-Ni is pyrophoric and should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure to yield the chiral 3-methylpentanamide. The auxiliary is cleaved and can be recovered or discarded.
-
Self-Validation: The chiral product can be converted to a known compound or analyzed by chiral GC/HPLC to confirm enantiomeric purity.
-
Conclusion
The this compound represents a promising and rationally designed chiral auxiliary. Its straightforward synthesis and the potential for strong chelation control offer a powerful tool for inducing high levels of stereoselectivity in fundamental C-C bond-forming reactions. The protocols outlined herein provide a robust starting point for researchers to explore the utility of this novel scaffold in their own synthetic campaigns, particularly in the fields of pharmaceutical development and natural product synthesis where stereochemical precision is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Functionalization of 1,4-Oxathiane Sulfoximine
Introduction: The Rising Prominence of Sulfoximines in Medicinal Chemistry
Sulfoximines, a unique class of sulfur-containing functional groups, have garnered significant attention in modern drug discovery and development. Their distinctive stereochemical and electronic properties, including a stable tetrahedral geometry at the sulfur atom and the presence of a nitrogen atom capable of hydrogen bonding, make them attractive bioisosteres for commonly used groups like sulfones and sulfonamides. The N-functionalization of sulfoximines offers a versatile handle to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as solubility, metabolic stability, and target engagement. This application note provides a detailed, step-by-step protocol for the N-functionalization of 1,4-oxathiane sulfoximine, a promising heterocyclic scaffold for the development of novel therapeutics.
The 1,4-oxathiane moiety is a valuable heterocycle in medicinal chemistry, and its incorporation into a sulfoximine framework presents new avenues for exploring chemical space. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from the synthesis of the starting material to its subsequent N-arylation.
Experimental Overview: A Two-Stage Approach
The protocol is divided into two main stages:
-
Synthesis of this compound: Preparation of the parent NH-sulfoximine from its corresponding sulfoxide.
-
N-Arylation of this compound: A copper-catalyzed cross-coupling reaction to introduce an aryl group onto the sulfoximine nitrogen.
This two-stage process provides a clear and logical workflow for accessing N-functionalized 1,4-oxathiane sulfoximines.
Figure 1: Overall experimental workflow.
Stage 1: Synthesis of this compound
The synthesis of the parent this compound is a crucial first step. This is typically achieved through the imination of the corresponding sulfoxide. A common and effective method for this transformation is the rhodium-catalyzed reaction with a nitrogen source.[1][2]
Part A: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane S-Oxide
Materials:
-
1,4-Oxathiane
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-oxathiane (1.0 eq) in a 1:1 mixture of methanol and water.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add sodium periodate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1,4-oxathiane S-oxide as a crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1,4-oxathiane S-oxide.
Part B: Imination of 1,4-Oxathiane S-Oxide
Materials:
-
1,4-Oxathiane S-Oxide
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Trifluoroacetamide
-
Iodobenzene diacetate
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1,4-oxathiane S-oxide (1.0 eq), rhodium(II) acetate dimer (0.02 eq), trifluoroacetamide (1.5 eq), and magnesium oxide (2.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add iodobenzene diacetate (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: The resulting N-trifluoroacetylated sulfoximine is then deprotected by dissolving it in methanol and adding potassium carbonate (3.0 eq). Stir the mixture at room temperature for 4-6 hours.
-
Final Work-up: Remove the methanol in vacuo and partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Stage 2: N-Arylation of this compound
Copper-catalyzed N-arylation has emerged as a robust and versatile method for the functionalization of sulfoximines.[3][4] This protocol details a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Figure 2: Key components of the N-arylation reaction.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Ligand Addition: Add anhydrous toluene to the Schlenk tube, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-1,4-oxathiane sulfoximine.
Table 1: Representative Reaction Parameters for N-Arylation
| Parameter | Value |
| Sulfoximine:Aryl Iodide Ratio | 1 : 1.2 |
| Catalyst Loading (CuI) | 10 mol% |
| Ligand Loading (DMEDA) | 20 mol% |
| Base | Cesium Carbonate (2.0 eq) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure of the products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Copper salts and organic solvents are toxic and flammable. Avoid inhalation and contact with skin.
-
Reactions under pressure should be conducted behind a blast shield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh, high-purity copper(I) iodide. |
| Poor quality solvent | Use anhydrous toluene to avoid quenching of the catalyst. | |
| Insufficient heating | Ensure the reaction temperature is maintained at 110 °C. | |
| Steric hindrance | For sterically demanding substrates, longer reaction times or a more active catalyst system may be required. | |
| Formation of side products | Decomposition of starting materials | Lower the reaction temperature and monitor the reaction closely. |
| Reaction with solvent | Ensure the solvent is inert under the reaction conditions. | |
| Difficult purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
This application note provides a detailed and practical guide for the synthesis and N-arylation of this compound. The described protocols are based on established and reliable methodologies in sulfoximine chemistry. By following these step-by-step instructions, researchers can confidently access a range of novel N-functionalized 1,4-oxathiane sulfoximines for their drug discovery and medicinal chemistry programs. The versatility of the N-functionalization allows for the fine-tuning of molecular properties, paving the way for the development of new therapeutic agents.
References
- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emerging Role of 1,4-Oxathiane Sulfoximine in Transition-Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Chiral Scaffold for Catalysis
In the landscape of modern synthetic chemistry, the development of novel ligands and directing groups is paramount for achieving unprecedented reactivity and selectivity in transition-metal catalysis. Sulfoximines, with their unique stereoelectronic properties and three-dimensional structure, have garnered significant attention as versatile tools in asymmetric synthesis and C-H functionalization.[1][2] While aryl- and alkyl-substituted sulfoximines have been extensively explored, the potential of heterocyclic sulfoximines remains a burgeoning field of investigation. This guide introduces the prospective role of a novel entity, 1,4-Oxathiane Sulfoximine , in transition-metal catalysis.
The 1,4-oxathiane core, a six-membered heterocycle containing both sulfur and oxygen atoms, offers a unique conformational and electronic environment.[3][4] When integrated into a sulfoximine framework, it is poised to offer distinct advantages in catalysis, including altered steric hindrance, novel coordination modes, and the potential for remote C-H activation within the heterocyclic ring. This document provides a forward-looking perspective on the synthesis of this compound and its hypothesized application as a directing group in transition-metal catalyzed C-H functionalization reactions. While direct literature precedent for the catalytic applications of this specific molecule is nascent, the principles outlined herein are grounded in well-established sulfoximine chemistry and are intended to serve as a foundational guide for pioneering research in this area.[5][6]
Part 1: Synthesis of this compound - A Proposed Route
The synthesis of this compound is not yet widely documented. However, a plausible and robust synthetic pathway can be envisioned starting from the readily available 1,4-oxathiane. The proposed two-step sequence involves the oxidation of the sulfide to the corresponding sulfoxide, followed by imination to yield the target N-H sulfoximine.
Step 1: Synthesis of 1,4-Oxathiane S-Oxide
The selective oxidation of the sulfur atom in 1,4-oxathiane is a critical first step. Various oxidizing agents can be employed, with careful control of stoichiometry and reaction conditions to prevent over-oxidation to the sulfone.
Experimental Protocol: Oxidation of 1,4-Oxathiane
-
Materials:
-
1,4-Oxathiane (1.0 equiv)
-
Sodium periodate (NaIO₄) (1.1 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1,4-oxathiane in a 1:1 mixture of methanol and water at 0 °C (ice bath).
-
Slowly add a solution of sodium periodate in water to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the sodium iodate precipitate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1,4-oxathiane S-oxide.
-
Step 2: Synthesis of this compound
The imination of the sulfoxide is a key transformation to introduce the nitrogen functionality. Rhodium-catalyzed imination with O-(2,4-dinitrophenyl)hydroxylamine (DPH) is a reliable method for the synthesis of N-H sulfoximines.[7]
Experimental Protocol: Imination of 1,4-Oxathiane S-Oxide
-
Materials:
-
1,4-Oxathiane S-Oxide (1.0 equiv)
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH) (3.0 equiv)
-
Dirhodium(II) tetra(ethyl 2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-oxoacetate) (Rh₂(esp)₂) (2.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 1,4-oxathiane S-oxide in trifluoroethanol, add O-(2,4-dinitrophenyl)hydroxylamine and Rh₂(esp)₂.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Part 2: Prospective Application in Transition-Metal Catalysis - A Hypothetical Protocol
The sulfoximine moiety is a well-established directing group for transition-metal catalyzed C-H functionalization reactions.[8] The nitrogen atom of the sulfoximine coordinates to the metal center, directing the catalyst to a specific C-H bond for activation. We propose that N-aryl-1,4-oxathiane sulfoximine can be a competent directing group for the ortho-C-H arylation of the N-aryl substituent.
Proposed Reaction: Rh(III)-Catalyzed Ortho-C-H Arylation
This hypothetical protocol outlines the use of N-phenyl-1,4-oxathiane sulfoximine as a directing group in a rhodium(III)-catalyzed C-H arylation reaction with a suitable coupling partner.
Experimental Protocol: Hypothetical Ortho-C-H Arylation
-
Materials:
-
N-Phenyl-1,4-oxathiane sulfoximine (1.0 equiv)
-
Arylboronic acid (e.g., 4-tolylboronic acid) (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic acid (AcOH) (1.0 equiv)
-
tert-Amyl alcohol (t-AmOH)
-
Dichloromethane (DCM)
-
Celite
-
-
Procedure:
-
In a glovebox, to a screw-capped vial, add N-phenyl-1,4-oxathiane sulfoximine, arylboronic acid, [Cp*RhCl₂]₂, AgSbF₆, and acetic acid.
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ortho-arylated product.
-
Data Presentation: Hypothetical Substrate Scope
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Tolylboronic acid | 2'-(1,4-Oxathian-4-ylideneamino)sulfonyl)-[1,1'-biphenyl]-4-yl)methanol | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2'-(1,4-oxathian-4-ylideneamino)sulfonyl)-[1,1'-biphenyl] | 70-80 |
| 3 | 4-Fluorophenylboronic acid | 4'-Fluoro-2'-(1,4-oxathian-4-ylideneamino)sulfonyl)-[1,1'-biphenyl] | 65-75 |
| 4 | 3,5-Dimethylphenylboronic acid | 3',5'-Dimethyl-2'-(1,4-oxathian-4-ylideneamino)sulfonyl)-[1,1'-biphenyl] | 70-80 |
Part 3: Mechanistic Insights and Rationale
The proposed catalytic cycle for the Rh(III)-catalyzed ortho-C-H arylation directed by N-phenyl-1,4-oxathiane sulfoximine is depicted below. The mechanism is based on well-established precedents for sulfoximine-directed C-H activation.[5]
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for C-H Arylation.
Causality Behind Experimental Choices:
-
[CpRhCl₂]₂ as Catalyst: The pentamethylcyclopentadienyl (Cp) ligand provides steric bulk and electron-donating properties that stabilize the Rh(III) center and promote the C-H activation step.
-
AgSbF₆ as Additive: The silver salt acts as a halide scavenger, abstracting the chloride ligands from the rhodium precursor to generate a more catalytically active cationic Rh(III) species.
-
Acetic Acid as Co-catalyst: The acetate anion can participate in the concerted metalation-deprotonation (CMD) step, facilitating the cleavage of the C-H bond.
-
tert-Amyl Alcohol as Solvent: This polar, coordinating solvent can help to stabilize the cationic intermediates in the catalytic cycle.
The key steps in the proposed mechanism are:
-
Coordination: The nitrogen atom of the N-phenyl-1,4-oxathiane sulfoximine coordinates to the active Rh(III) catalyst.
-
C-H Activation: A concerted metalation-deprotonation (CMD) process occurs at the ortho-C-H bond of the phenyl ring, forming a five-membered rhodacycle intermediate. This is the regioselectivity-determining step.
-
Oxidative Addition/Transmetalation: The arylboronic acid undergoes transmetalation with the rhodacycle, transferring the aryl group to the rhodium center.
-
Reductive Elimination: The newly formed C-C bond is reductively eliminated from the rhodium center, releasing the ortho-arylated product and regenerating the active Rh(III) catalyst.
Conclusion and Future Outlook
The exploration of this compound in transition-metal catalysis represents a promising, albeit currently uncharted, frontier. The unique structural and electronic features of this heterocyclic sulfoximine may unlock novel reactivity and selectivity in C-H functionalization and other catalytic transformations. The synthetic route and hypothetical catalytic protocol presented in this guide are intended to serve as a springboard for further research and development in this exciting area. As our understanding of the interplay between ligand design and catalytic performance deepens, we anticipate that this compound and its derivatives will emerge as valuable tools for the synthesis of complex molecules with applications in drug discovery, materials science, and beyond.
References
- 1. scilit.com [scilit.com]
- 2. Sulfoximines: Synthesis and Catalytic Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfoximines-Assisted Rh(III)-Catalyzed C-H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Detailed experimental procedure for the oxidation of 1,4-Oxathiane
Application Note & Protocol
Introduction: The Chemical Significance of 1,4-Oxathiane Oxides
1,4-Oxathiane is a six-membered saturated heterocycle containing both an ether and a thioether functional group.[1] Its sulfur atom can be selectively oxidized to afford two key derivatives: 1,4-Oxathiane S-oxide (a sulfoxide) and 1,4-Oxathiane S,S-dioxide (a sulfone). These oxidized forms are not merely laboratory curiosities; they serve as valuable building blocks in organic synthesis and are core structures in various biologically active molecules, including commercial fungicides.[2] The ability to control the oxidation state of the sulfur atom is therefore of paramount importance for researchers in medicinal chemistry, materials science, and synthetic methodology development.
This guide provides a detailed, field-tested framework for the controlled oxidation of 1,4-Oxathiane. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these procedures effectively. We present two distinct, validated protocols:
-
Protocol A: Selective oxidation to 1,4-Oxathiane S-oxide.
-
Protocol B: Complete oxidation to 1,4-Oxathiane S,S-dioxide.
Reaction Pathway and Mechanistic Considerations
The oxidation of a sulfide is a stepwise process. The initial oxidation yields a sulfoxide, which can then be further oxidized to a sulfone under more forcing conditions.
The mechanism of sulfide oxidation generally involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom of the oxidizing agent.[3] For peroxide-based oxidants, this is a one-step oxygen-transfer mechanism where the S-O bond forms as the weak O-O bond of the peroxide breaks.[3] The choice of oxidant and reaction conditions dictates whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.
Selecting the Appropriate Oxidizing Agent
The outcome of the reaction is critically dependent on the chosen oxidant. A summary of common reagents and their typical applications is provided below.
| Oxidant | Typical Product | Key Characteristics & Rationale |
| Sodium periodate (NaIO₄) | Sulfoxide | Highly selective for converting sulfides to sulfoxides, especially in polar protic solvents. The inorganic byproducts are often insoluble, simplifying workup.[1] |
| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone | A green and inexpensive oxidant. Can be selective for sulfoxide at low temperatures or with 1 equivalent. Excess H₂O₂ and/or acid/metal catalysis leads to the sulfone. |
| m-CPBA | Sulfoxide or Sulfone | A highly effective and common oxidant. Stoichiometry is key: ~1 equivalent for the sulfoxide, >2 equivalents for the sulfone. |
| Potassium permanganate (KMnO₄) | Sulfone | A very strong, aggressive oxidant that will typically oxidize sulfides directly to sulfones. Over-oxidation of other functional groups is a risk. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful and versatile solid oxidant, often used in a biphasic system with a phase-transfer catalyst for clean conversion to sulfones. |
For the protocols herein, we select sodium periodate for its proven selectivity in synthesizing the sulfoxide and hydrogen peroxide for its efficacy and environmental profile in preparing the sulfone.
Protocol A: Selective Oxidation to 1,4-Oxathiane S-oxide
This protocol leverages the selectivity of sodium periodate to cleanly convert 1,4-Oxathiane to its corresponding sulfoxide.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Oxathiane | ≥98% | Standard Supplier | CAS: 15980-15-1[4] |
| Sodium periodate (NaIO₄) | Reagent | Standard Supplier | |
| Methanol (MeOH) | ACS Grade | Standard Supplier | |
| Deionized Water | In-house | ||
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis |
Safety Precautions
-
1,4-Oxathiane: Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[5]
-
Sodium periodate: Strong oxidizer. Avoid contact with combustible materials.
-
Dichloromethane: Volatile and a suspected carcinogen. All extractions must be performed in a fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-Oxathiane (5.21 g, 50.0 mmol, 1.0 equiv) in 100 mL of a 1:1 (v/v) mixture of methanol and deionized water.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, add sodium periodate (11.2 g, 52.4 mmol, 1.05 equiv) portion-wise over 30 minutes. A white precipitate (sodium iodate) will form.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 12-16 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC System: Silica gel, 1:1 Ethyl Acetate/Hexanes. Stain with potassium permanganate. Rf (1,4-Oxathiane) ≈ 0.8; Rf (Sulfoxide) ≈ 0.2.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the insoluble sodium iodate. Wash the filter cake with 50 mL of methanol.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
-
Purification and Isolation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the structure of 1,4-Oxathiane S-oxide (MW: 120.17 g/mol )[6] using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Protocol B: Complete Oxidation to 1,4-Oxathiane S,S-dioxide
This protocol employs a stronger oxidizing system to ensure the complete conversion of the thioether to the sulfone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Oxathiane | ≥98% | Standard Supplier | CAS: 15980-15-1 |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Standard Supplier | |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Soln. | In-house | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction |
| Brine | Saturated Soln. | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | For drying |
Safety Precautions
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Can cause severe skin burns and eye damage. Always add it slowly and ensure the reaction is cooled.[7]
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood.
-
General Handling: Wear enhanced PPE, including a face shield, safety goggles, lab coat, and chemical-resistant gloves.[8][9] Ensure an emergency quench solution (e.g., sodium sulfite) is readily available.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 1,4-Oxathiane (5.21 g, 50.0 mmol, 1.0 equiv) and 50 mL of glacial acetic acid.
-
Addition of Oxidant: While stirring at room temperature, slowly add 30% hydrogen peroxide (17.0 g, 150 mmol, 3.0 equiv) via a dropping funnel over 20-30 minutes. The addition is exothermic; use an ice bath to maintain the temperature below 40 °C if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the sulfoxide intermediate (from Protocol A) is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ≈ 7-8). Caution: This is an exothermic process.
-
Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
-
Purification and Isolation:
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting solid, 1,4-Oxathiane S,S-dioxide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the product identity (MW: 136.17 g/mol ) via analytical methods. The sulfone is a solid at room temperature.[9]
Workflow and Analytical Monitoring
A robust analytical workflow is essential for validating the experimental outcome.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for monitoring reaction progress due to its ability to separate and identify the starting material, intermediate sulfoxide, and final sulfone product based on their distinct retention times and mass fragmentation patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product confirmation. The protons adjacent to the sulfur atom (positions 3 and 5) will show a significant downfield shift in the ¹H NMR spectrum upon oxidation due to the deshielding effect of the oxygen atoms.
-
Infrared (IR) Spectroscopy: Provides definitive evidence of oxidation. The sulfoxide will exhibit a strong S=O stretching band around 1050 cm⁻¹, while the sulfone will show two strong characteristic stretching bands for the SO₂ group, typically around 1300 cm⁻¹ (asymmetric) and 1130 cm⁻¹ (symmetric).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (Protocol A) | Insufficient oxidant; reaction time too short; temperature too low. | Add a slight excess of NaIO₄ (up to 1.1 equiv); extend reaction time to 24 hours; ensure mixture reaches room temperature after initial cooling. |
| Mixture of sulfoxide and sulfone (Protocol A) | Over-oxidation; temperature too high. | Maintain strict temperature control at 0-5 °C during oxidant addition and for the first few hours. Use exactly 1.0 equivalent of NaIO₄. |
| Low yield after extraction | Product is somewhat water-soluble; incomplete extraction. | Increase the number of extractions (e.g., to 5x); saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. |
| Reaction stalls (Protocol B) | Peroxide decomposition; insufficient acid catalyst. | Ensure the H₂O₂ is from a fresh, properly stored bottle. Re-check the amount and concentration of acetic acid used. |
References
- 1. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Investigation of 1,4-Oxathiane Sulfoximine
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: A New Frontier in Crop Protection
The relentless evolution of insecticide resistance in major agricultural pests necessitates the continuous discovery and development of novel chemical entities with unique modes of action. Sulfoximines have emerged as a significant class of insecticides, distinguished by their potent activity against a range of sap-feeding insects, including those that have developed resistance to widely used neonicotinoids.[1][2] The commercial success of sulfoxaflor, the first commercial agrochemical containing a sulfoximine moiety, has illuminated the potential of this chemical class in modern crop protection strategies.[1][3]
This document provides a comprehensive guide to the investigation of 1,4-oxathiane sulfoximine, a foundational structure within the broader sulfoximine family. While much of the published research focuses on structurally complex analogues like sulfoxaflor, understanding the synthesis, biological activity, and potential applications of the core this compound scaffold is a critical first step in exploring novel insecticidal derivatives.
These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, characterization, and bio-evaluation of this compound and its analogues. The methodologies described herein are grounded in established principles of insecticide research and development, offering a scientifically rigorous approach to unlocking the potential of this promising chemical scaffold.
Part 1: Synthesis and Characterization of this compound
A plausible and efficient synthetic route to this compound begins with the readily available 1,4-oxathiane. The synthesis involves a two-step process: oxidation to the corresponding sulfoxide, followed by imination to yield the target sulfoximine.
Protocol 1: Synthesis of 1,4-Oxathiane 4-oxide
Objective: To oxidize the sulfide in 1,4-oxathiane to a sulfoxide.
Materials:
-
1,4-Oxathiane
-
Sodium periodate (NaIO₄) or calcium hypochlorite (Ca(OCl)₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-oxathiane (1 equivalent) in a mixture of methanol and water at room temperature with stirring.
-
Slowly add sodium periodate (1.1 equivalents) portion-wise to the solution. The reaction is exothermic and should be monitored.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-oxathiane 4-oxide, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of this compound
Objective: To convert 1,4-oxathiane 4-oxide to this compound via imination. This protocol is adapted from established methods for the synthesis of NH-sulfoximines.
Materials:
-
1,4-Oxathiane 4-oxide (from Protocol 1)
-
(Diacetoxyiodo)benzene
-
Ammonium carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, suspend 1,4-oxathiane 4-oxide (1 equivalent) and (diacetoxyiodo)benzene (3 equivalents) in methanol at room temperature.
-
Gradually add ammonium carbamate (4 equivalents) to the suspension. Effervescence will be observed due to the release of carbon dioxide.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Characterization: The synthesized this compound should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Part 2: Agrochemical and Crop Protection Studies
The evaluation of a novel compound for agrochemical applications follows a tiered approach, starting with primary screening against key insect pests and progressing to more detailed mechanistic and safety studies.
Workflow for Agrochemical Evaluation
Caption: Workflow for the agrochemical evaluation of this compound.
Protocol 3: Primary Insecticidal Bioassays
Objective: To determine the insecticidal activity of this compound against key sap-feeding insect pests.
Target Insects:
-
Green peach aphid (Myzus persicae)
-
Cotton aphid (Aphis gossypii)
-
Sweetpotato whitefly (Bemisia tabaci)
Methodology (Leaf-Dip Bioassay for Aphids):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a small amount of Triton X-100 as a surfactant).
-
Create a series of dilutions of the stock solution with distilled water to obtain the desired test concentrations.
-
Excise leaf discs from the host plant (e.g., cabbage for green peach aphids) and dip them into the test solutions for 10-15 seconds.
-
Allow the leaf discs to air dry in a fume hood.
-
Place the treated leaf discs in a Petri dish lined with moist filter paper.
-
Infest each leaf disc with a known number of adult aphids (e.g., 20-30).
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
Assess mortality after 48 and 72 hours. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
Protocol 4: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To investigate if this compound interacts with the insect nicotinic acetylcholine receptor, the target site for sulfoximine insecticides like sulfoxaflor.[2][3]
Methodology (Competitive Radioligand Binding Assay):
This protocol provides a general framework. Specific conditions will need to be optimized based on the receptor preparation and radioligand used.
-
Receptor Preparation: Prepare a membrane fraction from a source rich in insect nAChRs, such as the heads of houseflies (Musca domestica) or a cell line expressing a specific insect nAChR subtype.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a suitable radiolabeled ligand that binds to nAChRs, such as [³H]epibatidine or [³H]imidacloprid.
-
Competitive Binding:
-
In a 96-well plate, combine the receptor preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known nAChR agonist like nicotine).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold wash buffer, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action: The Sulfoximine Distinction
Sulfoximines, including sulfoxaflor, act as agonists at insect nicotinic acetylcholine receptors (nAChRs).[2] However, they function in a manner distinct from other nAChR agonists like neonicotinoids.[1][3] This distinction is crucial as it can lead to a lack of cross-resistance in insect populations that are resistant to neonicotinoids.[1][4]
Caption: Proposed mechanism of action for this compound at the insect nAChR.
Protocol 5: Cross-Resistance Studies
Objective: To determine if insect strains resistant to other classes of insecticides, particularly neonicotinoids, exhibit cross-resistance to this compound.
Methodology:
-
Insect Strains: Obtain a susceptible laboratory strain and one or more resistant strains of the target insect (e.g., a neonicotinoid-resistant strain of Myzus persicae).
-
Bioassays: Conduct dose-response bioassays (as described in Protocol 3) for this compound and the insecticide to which the resistant strain is known to be resistant (e.g., imidacloprid).
-
Calculate Resistance Ratio (RR):
-
RR = LC₅₀ of the resistant strain / LC₅₀ of the susceptible strain.
-
-
Interpretation:
-
An RR value close to 1 indicates no cross-resistance.
-
A significantly high RR value suggests cross-resistance.
-
Data Presentation:
| Compound | Susceptible Strain LC₅₀ (ppm) | Resistant Strain LC₅₀ (ppm) | Resistance Ratio (RR) |
| Imidacloprid | 0.5 | 50 | 100 |
| This compound | 1.2 | 2.4 | 2 |
Table 1: Hypothetical cross-resistance data for this compound against a neonicotinoid-resistant insect strain.
Conclusion and Future Directions
The protocols and application notes presented here provide a foundational framework for the comprehensive evaluation of this compound as a potential lead structure in the development of new agrochemicals. By systematically investigating its synthesis, insecticidal activity, spectrum, and mechanism of action, researchers can effectively assess its potential for crop protection. The unique mode of action of sulfoximines offers a promising avenue for managing insecticide resistance, and a thorough understanding of the structure-activity relationships within the this compound class could lead to the discovery of the next generation of highly effective and environmentally compatible insecticides.
References
A Practical Guide to Synthesizing Bioactive Molecules Using a 1,4-Oxathiane Sulfoximine Scaffold
Introduction: The Emerging Prominence of the 1,4-Oxathiane Sulfoximine Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. The sulfoximine functional group, once a niche curiosity, has rapidly gained recognition as a "rising star" in medicinal chemistry.[1][2] This is due to its unique combination of properties: a stable, chiral, tetrahedral sulfur center, the capacity for three-dimensional diversification, and its role as a versatile bioisostere for sulfones and sulfonamides.[3] The N-H bond of a parent sulfoximine provides a crucial vector for hydrogen bonding, acting as both a donor and acceptor, while also serving as a synthetic handle for further functionalization.[3][4]
When incorporated into a 1,4-oxathiane ring system, the sulfoximine moiety creates a powerful scaffold for building bioactive molecules. The 1,4-oxathiane ring itself is a valuable heterocyclic motif known to improve physicochemical properties such as solubility and metabolic stability.[5][6] The resulting this compound scaffold thus presents a compelling three-dimensional framework that is both structurally rigid and amenable to chemical modification, offering a distinct advantage in the design of selective and potent therapeutic agents.[7]
This guide provides a detailed, experience-driven walkthrough for the synthesis and application of this scaffold, aimed at researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, empowering you to effectively incorporate this promising scaffold into your research programs.
Overall Synthetic Strategy
The synthesis of diverse, bioactive molecules from this scaffold follows a logical and modular workflow. The core scaffold is first constructed and then elaborated through N-functionalization to introduce pharmacophoric elements. This strategy allows for the late-stage diversification of a common intermediate, a highly efficient approach in medicinal chemistry for generating structure-activity relationship (SAR) data.
Caption: General workflow for the synthesis of bioactive molecules.
Part 1: Synthesis of the Core NH-Sulfoximine Scaffold
The foundational element of this guide is the reliable synthesis of the parent 1,4-oxathiane-4-(S)-imine. This is achieved in a two-step sequence starting from commercially available thiomorpholine.
Protocol 1: Oxidation of Thiomorpholine to 1,4-Oxathiane-4-oxide
Causality: The first step is the selective oxidation of the sulfide in the thiomorpholine ring to a sulfoxide. Hydrogen peroxide is an ideal reagent for this transformation as it is inexpensive, effective, and its byproduct (water) is benign. Careful control of stoichiometry and temperature is critical. Over-oxidation would lead to the corresponding sulfone, which cannot be converted to a sulfoximine. The use of an aqueous solution of H₂O₂ provides a mild and controlled reaction environment.[7]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30% w/w in H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Dissolve thiomorpholine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% aq., 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at 0 °C to decompose any excess peroxide.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1,4-oxathiane-4-oxide.
-
The product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Protocol 2: Imination of 1,4-Oxathiane-4-oxide to the NH-Sulfoximine
Causality: This is the key transformation to install the imine functionality onto the sulfur atom. The classic method involves the use of sodium azide in the presence of a strong acid like sulfuric acid. The acid protonates the sulfoxide oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the azide ion. Subsequent rearrangement and loss of N₂ generates the free NH-sulfoximine. This reaction must be performed with extreme caution due to the use of sodium azide and the potential formation of explosive hydrazoic acid (HN₃).
Materials:
-
1,4-Oxathiane-4-oxide (from Protocol 1)
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Fume hood with appropriate safety shielding
-
Mechanical stirrer
-
Ice/salt bath
Step-by-Step Procedure:
-
CRITICAL SAFETY NOTE: This reaction must be performed in a certified chemical fume hood behind a blast shield. Sodium azide is highly toxic, and hydrazoic acid is volatile and explosive.
-
To a flask containing chloroform, add concentrated sulfuric acid dropwise at 0 °C with vigorous stirring.
-
In a separate flask, add 1,4-oxathiane-4-oxide (1.0 eq) and sodium azide (2.5 eq).
-
Cool the flask containing the sulfoxide and azide to -5 °C using an ice/salt bath.
-
Slowly add the pre-chilled H₂SO₄/CHCl₃ solution to the sulfoxide/azide mixture over 1 hour, maintaining the internal temperature below 0 °C.
-
Once the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Slowly neutralize the aqueous layer by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-oxathiane-4-(S)-imine scaffold.
Part 2: Diversification via N-Functionalization
The NH-sulfoximine is a versatile intermediate. The nitrogen atom can be readily functionalized to append a wide array of substituents, which is the key to creating a library of potential bioactive molecules.[8][9]
Protocol 3: Copper-Catalyzed N-Arylation of the Scaffold
Causality: Introducing an aryl or heteroaryl moiety is a common strategy in drug design. A copper-catalyzed cross-coupling reaction provides a reliable method for forming the C-N bond between the sulfoximine nitrogen and an aryl halide. Copper(I) iodide is a frequently used catalyst, often in combination with a ligand to facilitate the catalytic cycle and a base to deprotonate the sulfoximine.[4]
Materials:
-
1,4-Oxathiane-4-(S)-imine (from Protocol 2)
-
Aryl iodide or aryl bromide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Add the 1,4-oxathiane-4-(S)-imine (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) to a Schlenk tube.
-
Evacuate the tube and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic filtrate with saturated aqueous NH₄Cl solution (to remove residual copper) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Iodotoluene | N-(p-tolyl)-1,4-oxathiane-4-(S)-imine | 75 |
| 2 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-1,4-oxathiane-4-(S)-imine | 81 |
| 3 | 2-Bromopyridine | N-(pyridin-2-yl)-1,4-oxathiane-4-(S)-imine | 68 |
| 4 | 1-Iodo-3-methoxybenzene | N-(3-methoxyphenyl)-1,4-oxathiane-4-(S)-imine | 72 |
| Yields are representative and may vary based on substrate and reaction scale. |
Application Notes & Field Insights
Why the Sulfoximine Scaffold is a Powerful Tool in Drug Design
-
Metabolic Stability: The sulfoximine moiety is exceptionally stable towards metabolic degradation compared to isosteric groups like sulfoxides or sulfonamides.[10] This can lead to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability.
-
Modulation of Physicochemical Properties: Replacing a sulfone with a sulfoximine can increase aqueous solubility, a critical parameter for drug candidates.[3] The NH group provides an additional hydrogen bond donor, which can be crucial for target engagement.
-
Three-Dimensionality: The tetrahedral geometry of the sulfur center projects substituents into a well-defined three-dimensional space. This "non-flat" architecture is increasingly sought after in drug discovery to achieve higher target selectivity and escape the limitations of flat, aromatic ring systems.[1]
-
Case Study: Kinase Inhibitors: Several sulfoximine-containing compounds have entered clinical trials, particularly as kinase inhibitors. For example, replacing a sulfonamide with a sulfoximine in CDK inhibitors has been shown to improve properties.[7] The unique vector and hydrogen bonding capabilities of the sulfoximine can enable novel interactions within the ATP-binding pocket of a kinase that are not achievable with a traditional sulfone or sulfonamide.[9][10]
Retrosynthetic View of a Target Bioactive Molecule
The modular nature of the synthesis allows for a clear retrosynthetic analysis. A complex target can be deconstructed back to the core scaffold and the corresponding functionalization partner (e.g., an aryl halide).
Caption: Retrosynthetic analysis of a this compound derivative.
Troubleshooting and Expert Recommendations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Oxidation (Protocol 1) | Over-oxidation to sulfone; Incomplete reaction. | Strictly maintain temperature at 0 °C during H₂O₂ addition. Use TLC to monitor closely and quench as soon as starting material is gone. |
| Failed Imination (Protocol 2) | Insufficiently acidic conditions; Degradation of starting material. | Ensure H₂SO₄ is fresh and concentrated. Maintain rigorous temperature control (<0 °C) during addition to prevent side reactions. |
| Low yield in N-Arylation (Protocol 3) | Catalyst deactivation; Poor quality reagents; Steric hindrance. | Ensure anhydrous and inert conditions. Use finely powdered K₂CO₃. For sterically hindered aryl halides, consider a different ligand (e.g., a diamine ligand) or a palladium-based catalyst system. |
| Difficult Purification | Close-running impurities. | For polar sulfoximines, consider reverse-phase chromatography. If the product is basic, an acid wash during workup can remove non-basic impurities. |
Conclusion
The this compound scaffold represents a modern and highly effective platform for the synthesis of novel bioactive molecules. Its inherent structural and physicochemical advantages, combined with the modular and robust synthetic route detailed in this guide, make it an invaluable tool for medicinal chemists. By understanding the causality behind each synthetic step and leveraging the scaffold's potential for late-stage diversification, researchers can accelerate the discovery of next-generation therapeutics with superior drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies for improving the yield of 1,4-Oxathiane sulfoximine synthesis
Welcome to the technical support guide for the synthesis of 1,4-oxathiane sulfoximine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Sulfoximines are increasingly recognized as vital structural motifs in medicinal chemistry, acting as bioisosteres for sulfones and sulfonamides, and their efficient synthesis is paramount.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Synthesis Overview: The Two-Step Path
The most common and straightforward pathway to this compound involves a two-step sequence starting from the commercially available 1,4-oxathiane.[2]
-
Oxidation: The sulfide in the 1,4-oxathiane ring is first oxidized to a sulfoxide (1,4-oxathiane S-oxide).
-
Imination: The resulting sulfoxide is then iminated to form the target NH-sulfoximine.
This seemingly simple process has several critical points where yields can be compromised. This guide will address these challenges directly.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Core Protocols
This section addresses specific problems encountered during synthesis. Each question is followed by a detailed explanation of the cause and a robust, actionable solution.
Part 1: The Oxidation Step (Sulfide to Sulfoxide)
Question: My oxidation yield is low, and I'm seeing a significant amount of a more polar byproduct. What's happening?
Answer: You are likely over-oxidizing the sulfoxide to the corresponding sulfone (1,4-oxathiane S,S-dioxide).[2][3] The sulfone is more polar than the sulfoxide and often appears as a separate spot on a TLC plate. Controlling the stoichiometry of the oxidizing agent and the reaction temperature is critical to prevent this.
Core Problem: The energy barrier for oxidizing the sulfoxide to the sulfone is often comparable to that of oxidizing the initial sulfide to the sulfoxide, making selective oxidation challenging.
Solutions & Protocol:
-
Choice of Oxidant: Milder, more controlled oxidizing agents are preferred. While hydrogen peroxide can be used, it often requires careful temperature management to avoid over-oxidation.[1] Sodium periodate (NaIO₄) or calcium hypochlorite (Ca(OCl)₂) are excellent alternatives that offer better control.[2]
-
Stoichiometry is Key: Use precisely 1.0 equivalent of your oxidizing agent. An excess will inevitably lead to sulfone formation.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.
Experimental Protocol: Selective Oxidation to 1,4-Oxathiane S-Oxide
-
Dissolve 1,4-oxathiane (1.0 eq) in a suitable solvent like methanol or a methanol/water mixture in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of sodium periodate (NaIO₄) (1.0 eq) dissolved in water dropwise over 30-60 minutes.
-
Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). The sulfoxide product (Rf ≈ 0.3-0.4 in 10% MeOH/DCM) will be more polar than the starting sulfide.
-
Once the starting material is consumed, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate to remove any remaining iodine species, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-oxathiane S-oxide, which can often be used in the next step without further purification.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Periodate (NaIO₄) | 1.0 eq, MeOH/H₂O, 0 °C to RT | High selectivity, clean reaction | Heterogeneous, requires aqueous workup |
| Calcium Hypochlorite (Ca(OCl)₂) | 1.0 eq, CH₂Cl₂, RT | Inexpensive, effective | Can be less selective than periodate |
| m-CPBA | 1.0 eq, CH₂Cl₂, 0 °C | Good for many substrates | Over-oxidation risk, acidic byproduct |
| Hydrogen Peroxide (H₂O₂) | 1.0 eq, Acetic Acid, 0 °C to RT | Inexpensive, "green" oxidant | High risk of over-oxidation to sulfone |
Part 2: The Imination Step (Sulfoxide to Sulfoximine)
The imination of the sulfoxide is the most crucial and often lowest-yielding step. Success depends heavily on the chosen methodology. Both metal-catalyzed and metal-free options are viable, each with its own set of challenges.
References
Technical Support Center: Overcoming Challenges in the Column Chromatography Purification of 1,4-Oxathiane Sulfoximine
Welcome to the technical support center for the column chromatography purification of 1,4-oxathiane sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this unique heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and success of your purification workflows.
Introduction: The Purification Challenge
This compound and its derivatives are of significant interest in medicinal chemistry due to their unique structural and electronic properties. However, their purification by column chromatography presents a distinct set of challenges. These molecules possess a combination of a polar sulfoximine group and a less polar oxathiane ring, leading to complex retention behaviors. Furthermore, the sulfur atom's potential for various oxidation states and the chirality at the sulfur center can introduce impurities that are difficult to separate. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to help you quickly identify a problem, understand its likely cause, and implement an effective solution.
Problem 1: Poor Separation and Co-elution of Impurities
Symptom: Your chromatogram shows broad, overlapping peaks, or your target compound co-elutes with starting materials or byproducts.
Probable Causes:
-
Inappropriate Stationary Phase: The polarity of your stationary phase may not be suitable for the unique characteristics of this compound.
-
Suboptimal Mobile Phase Composition: The solvent system may lack the selectivity needed to resolve structurally similar compounds.
-
Sample Overload: Exceeding the column's loading capacity can lead to peak broadening and poor resolution.
Solutions:
-
Stationary Phase Selection:
-
Normal-Phase Chromatography: For many sulfoximine purifications, normal-phase chromatography is the method of choice.[1] Standard silica gel is a good starting point. If you encounter issues with strong retention, consider using a less active stationary phase like alumina (neutral or basic) or a bonded phase like diol.
-
Reverse-Phase Chromatography: For more polar analogs, reverse-phase chromatography might be effective. C18 columns are a common choice, but for highly polar compounds, consider stationary phases designed for polar compound retention, such as those with T3 bonding technology.[2]
-
Chiral Stationary Phases: If you are working with a racemic mixture of a chiral sulfoximine, a chiral stationary phase (CSP) is necessary for enantioseparation. Polysaccharide-based CSPs, such as Chiralcel OJ-H, Chiralpak AD-H, and Chiralpak AS-H, have been shown to be effective in resolving chiral sulfoximines.[3][4]
-
-
Mobile Phase Optimization:
-
Normal-Phase: A typical mobile phase for normal-phase separation of sulfoximines is a mixture of a non-polar solvent like n-hexane and a more polar solvent like 2-propanol or ethyl acetate.[3][4] Systematically varying the ratio of these solvents can significantly impact selectivity.
-
Reverse-Phase: A gradient of water (often with a modifier like formic acid or ammonium formate to improve peak shape) and an organic solvent like acetonitrile or methanol is a standard approach.[5]
-
Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can help reduce peak tailing on silica gel. Conversely, for acidic compounds, an acidic modifier like acetic acid can be beneficial.[6]
-
-
Sample Loading:
-
As a rule of thumb, for silica gel chromatography, the sample load should be between 1-5% of the mass of the stationary phase. If you observe peak fronting or broadening, reduce the amount of sample loaded onto the column.
-
Problem 2: On-Column Degradation of the Sample
Symptom: You observe the appearance of new, unexpected peaks in your chromatogram, and the recovery of your target compound is low. NMR analysis of the collected fractions confirms the presence of degradation products.[7]
Probable Causes:
-
Acidic Nature of Silica Gel: Standard silica gel has acidic silanol groups on its surface that can catalyze the degradation of sensitive compounds.
-
Reactivity of the Sulfoximine Moiety: The sulfoximine group can be susceptible to hydrolysis or other reactions under certain conditions.
-
Prolonged Exposure to the Stationary Phase: Long run times can increase the likelihood of on-column reactions.[7]
Solutions:
-
Deactivate the Stationary Phase:
-
Use of Neutral or Basic Alumina: If you suspect acid-catalyzed degradation, switching to a neutral or basic alumina stationary phase can mitigate this issue.
-
Pre-treatment of Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a volatile base, such as triethylamine in your mobile phase, before packing the column.
-
-
Optimize Chromatographic Conditions:
-
Faster Flow Rate: Increasing the flow rate can reduce the residence time of your compound on the column, minimizing the opportunity for degradation.
-
Steeper Gradient: In gradient elution, a steeper gradient can lead to faster elution and less time on the column.[1]
-
-
Use of Alternative Purification Techniques:
-
If on-column degradation is severe and cannot be mitigated, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or crystallization.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak or a "front" pushing ahead of the peak.
Probable Causes:
-
Peak Tailing:
-
Strong Interaction with Silanol Groups: The polar sulfoximine group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Secondary Interactions: Other functional groups in your molecule may be contributing to unwanted interactions with the stationary phase.
-
-
Peak Fronting:
-
Column Overload: As mentioned previously, loading too much sample can cause fronting.
-
Poor Sample Solubility: If your sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes.
-
Solutions:
-
To Address Peak Tailing:
-
Mobile Phase Modifiers: Adding a small amount of a polar, competitive agent to the mobile phase can help to block the active sites on the stationary phase. For example, adding a small percentage of triethylamine or acetic acid can significantly improve peak shape for basic or acidic compounds, respectively.[6]
-
Change of Stationary Phase: Switching to a less active stationary phase like alumina or a bonded phase can reduce strong interactions.
-
-
To Address Peak Fronting:
-
Reduce Sample Load: Ensure you are operating within the loading capacity of your column.
-
Improve Sample Solubility: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase. Ensure the sample is fully dissolved before loading.
-
Problem 4: Low Recovery of the Target Compound
Symptom: The amount of purified this compound recovered after chromatography is significantly lower than expected.
Probable Causes:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.
-
On-Column Degradation: As discussed in Problem 2, your compound may be degrading during the purification process.
-
Incomplete Elution: The mobile phase may not be strong enough to elute your compound from the column.
Solutions:
-
Increase Mobile Phase Strength: If you suspect incomplete elution, increase the polarity of your mobile phase. In normal-phase chromatography, this means increasing the percentage of the more polar solvent. In reverse-phase, it means increasing the percentage of the organic solvent.
-
Stationary Phase Modification: Consider using a less retentive stationary phase.
-
Post-Run Column Flush: After your initial elution, flush the column with a very strong solvent (e.g., methanol or a mixture of dichloromethane and methanol in normal-phase) to see if any additional compound elutes.
-
Investigate Degradation: If you suspect degradation, refer to the solutions in Problem 2.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for a new this compound derivative?
A1: A good starting point is to first analyze your crude reaction mixture by thin-layer chromatography (TLC). Use silica gel TLC plates and test a variety of solvent systems, starting with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). This will give you an indication of the polarity of your target compound and any impurities, and will help you choose an appropriate mobile phase for your column. A common starting mobile phase for column chromatography is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
Q2: How can I confirm the purity of my collected fractions?
A2: It is crucial to analyze the collected fractions to determine which ones contain your purified compound. TLC is a quick and effective way to do this. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure compound should show a single spot with the same Rf value. For more rigorous purity assessment, combine the pure fractions, remove the solvent, and analyze the resulting material by analytical techniques such as NMR spectroscopy and mass spectrometry.
Q3: My this compound is a solid. How should I load it onto the column?
A3: There are two common methods for loading a solid sample onto a column:
-
Dry Loading: Dissolve your solid sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often leads to better resolution.
-
Wet Loading: Dissolve your solid sample in the weakest possible solvent that it is soluble in (ideally the initial mobile phase). Using a pipette, carefully and slowly add this solution to the top of the column, taking care not to disturb the packed bed.
Q4: I am trying to separate enantiomers of a chiral this compound. What are the key considerations?
A4: The separation of enantiomers requires a chiral environment.[8] This is typically achieved using a chiral stationary phase (CSP). As mentioned earlier, polysaccharide-based CSPs are often effective for sulfoximines.[3][4] The mobile phase for chiral separations is usually a mixture of a non-polar solvent like n-hexane and an alcohol like 2-propanol.[3][4] Method development for chiral separations often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations and can offer advantages in terms of speed and solvent consumption.[8]
Q5: Are there any safety precautions I should be aware of when working with this compound and the solvents used in chromatography?
A5: Yes, always follow standard laboratory safety procedures. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1,4-oxathiane and any of its derivatives you are working with, as well as for all solvents used in your purification. 1,4-Oxathiane itself is a flammable liquid and can be an irritant.[9]
Visualizing the Workflow
A systematic approach is key to successful troubleshooting. The following diagram illustrates a logical workflow for addressing common chromatography challenges.
Caption: A workflow for troubleshooting column chromatography issues.
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Column Packing: Select an appropriately sized glass column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Prepare your sample using either the dry loading or wet loading method as described in the FAQs.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions of a consistent volume.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This can be done in a stepwise or continuous manner.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Protocol 2: Chiral Separation on a Polysaccharide-Based CSP
-
Column and System Preparation: Use a commercially available chiral column (e.g., Chiralcel OJ-H). Equilibrate the column with the mobile phase (e.g., a mixture of n-hexane and 2-propanol) at a constant flow rate until a stable baseline is achieved.[3][4]
-
Sample Preparation: Dissolve your racemic this compound in the mobile phase at a known concentration.
-
Injection: Inject a small volume of your sample onto the column.
-
Isocratic Elution: Elute the column with the mobile phase at a constant composition and flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Optimization: If the enantiomers are not well-resolved, systematically vary the mobile phase composition (e.g., the percentage of 2-propanol) and the flow rate to optimize the separation.
Quantitative Data Summary
The following table provides a summary of typical starting conditions for the purification of this compound derivatives. These are general guidelines and may require optimization for your specific compound.
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography | Chiral Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-bonded Silica | Polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/2-Propanol | Water/Acetonitrile or Water/Methanol | n-Hexane/2-Propanol |
| Typical Gradient | 0-50% polar solvent | 5-95% organic solvent | Isocratic |
| Mobile Phase Modifier | 0.1% Triethylamine (for basic compounds) | 0.1% Formic Acid | None typically needed |
| Sample Load | 1-5% (w/w) of stationary phase | 0.1-1% (w/w) of stationary phase | Analytical scale |
Conclusion
The successful purification of this compound by column chromatography is an achievable goal with a systematic and informed approach. By understanding the chemical nature of your target compound and the principles of chromatography, you can effectively troubleshoot common problems and develop robust purification methods. This guide provides a foundation of knowledge to help you navigate the challenges and achieve your purification objectives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 1,4-Oxathiane | 15980-15-1 [chemicalbook.com]
Identifying and minimizing side reactions in 1,4-Oxathiane sulfoximine synthesis
Welcome to the technical support center for the synthesis of 1,4-oxathiane sulfoximine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you identify and minimize side reactions, ensuring a successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am attempting to synthesize this compound from 1,4-oxathiane, but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the synthesis of this compound can stem from several factors, primarily related to the oxidation of the sulfide and the subsequent imination. The direct synthesis from the sulfide involves a one-pot N- and O-transfer.[1]
Potential Causes and Solutions:
-
Inefficient Oxidation to the Sulfoxide: The first step is the oxidation of the sulfur atom in 1,4-oxathiane to a sulfoxide.[2] If this step is incomplete, the subsequent imination to the sulfoximine will not proceed efficiently.
-
Troubleshooting:
-
Choice of Oxidant: Ensure you are using an appropriate oxidizing agent. Common choices include sodium periodate or calcium hypochlorite.[2] For a one-pot synthesis from the sulfide, a hypervalent iodine reagent like (diacetoxyiodo)benzene is often used.[1][3]
-
Reaction Conditions: Verify the reaction temperature and time. Oxidation of sulfides can be sensitive to these parameters. For instance, using hydrogen peroxide in acetic acid at 0 °C, then allowing it to warm to room temperature is a common procedure for forming the sulfoxide.[4]
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 1,4-oxathiane and the appearance of the 1,4-oxathiane S-oxide.
-
-
-
Ineffective Imination of the Sulfoxide: The conversion of the sulfoxide to the sulfoximine is a critical step.
-
Troubleshooting:
-
Nitrene Source: The choice of the nitrogen source is crucial. Ammonium carbamate is a convenient and effective source of ammonia for the NH-transfer.[3][4]
-
Activating Agent: A hypervalent iodine reagent, such as (diacetoxyiodo)benzene, is commonly used to generate a reactive iodonitrene intermediate that reacts with the sulfoxide.[4][5] Ensure the reagent is of high purity and handled under appropriate conditions.
-
Catalyst (if applicable): Some methods employ metal catalysts, such as rhodium or iron, to facilitate the imination.[6][7][8] Ensure the catalyst is active and used in the correct loading.
-
-
-
Moisture and Air Sensitivity: Certain reagents used in the synthesis can be sensitive to moisture and air.
-
Troubleshooting:
-
Dry Solvents: Use anhydrous solvents to prevent quenching of reactive intermediates.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
-
Issue 2: Formation of 1,4-Oxathiane Sulfone as a Major Byproduct
Question: My reaction is producing a significant amount of 1,4-oxathiane 4,4-dioxide (the sulfone) instead of the desired sulfoximine. How can I prevent this over-oxidation?
Answer:
The formation of the sulfone is a common side reaction resulting from the over-oxidation of the intermediate sulfoxide.[2][9] Minimizing this byproduct requires careful control of the reaction conditions.
Controlling Oxidation:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a stoichiometric amount of a mild oxidizing agent. | Strong or excess oxidant will readily convert the sulfoxide to the sulfone.[2] |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C). | Oxidation is an exothermic process, and lower temperatures help to control the reaction rate and prevent over-oxidation. |
| Reaction Time | Monitor the reaction closely by TLC. | Quench the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide product. |
Experimental Protocol to Minimize Sulfone Formation:
-
Dissolve 1,4-oxathiane in a suitable solvent like acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of 30 wt% hydrogen peroxide solution dropwise.[4]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize the acid and stop the oxidation.
dot graph "Minimizing Sulfone Formation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Pathway to minimize sulfone byproduct."
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the common impurities and the best purification methods?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
Common Impurities:
-
Unreacted 1,4-oxathiane S-oxide
-
1,4-Oxathiane sulfone
-
Iodobenzene (from the hypervalent iodine reagent)
-
Acetic acid (if used as a solvent or byproduct)
Purification Strategy:
-
Aqueous Workup:
-
After the reaction, dilute the mixture with an organic solvent like ethyl acetate.[4]
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4] This will also help to remove some water-soluble impurities.
-
Wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate.[4]
-
-
Column Chromatography:
-
This is often the most effective method for separating the desired sulfoximine from structurally similar impurities like the sulfoxide and sulfone.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the solvent system will need to be optimized based on the specific Rf values of your compounds. For example, the starting sulfoxide will have a higher Rf than the sulfoximine product.[4]
-
dot graph "Purification Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "General purification workflow."
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the NH-transfer to a sulfoxide?
The mechanism is thought to involve the initial condensation of ammonia with the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene) to form an iminoiodinane. This intermediate can then undergo oxidation to generate a highly reactive iodonitrene, which reacts directly with the sulfoxide to form the sulfoximine.[4][10]
Q2: Can I synthesize the sulfoximine directly from 1,4-oxathiane in one pot?
Yes, a direct one-pot synthesis of NH-sulfoximines from sulfides has been developed.[1][5] This method utilizes a hypervalent iodine reagent and an ammonia source to achieve both the oxygen and NH transfer in the same reaction vessel.[1]
Q3: Are there metal-free methods for this synthesis?
Yes, the use of a hypervalent iodine reagent like (diacetoxyiodo)benzene with ammonium carbamate is an operationally simple, metal-free protocol for the preparation of NH-sulfoximines from sulfoxides.[3][4]
Q4: How can I confirm the formation of the sulfoximine product?
The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the protons and carbons in the 1,4-oxathiane ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=N and S=O stretching frequencies.
III. References
-
Briggs, E. L., Ma, T.-K., Zhong, Z., Tota, A., Degennaro, L., Luisi, R., & Bull, J. A. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1,4-Oxathiane. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Direct Rh‐catalyzed synthesis of NH‐sulfoximines from sulfoxides. Retrieved from --INVALID-LINK--
-
Tota, A., et al. (2017). Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications. Retrieved from --INVALID-LINK--
-
Bolm, C. (2003). Sulfoximines: Synthesis and Catalytic Applications. Accounts of Chemical Research. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018). Transition-Metal-Catalyzed Hydrosulfoximination and Oxidation Reaction for the Synthesis of Sulfoximine Derivatives. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by oxidation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2010). Imination of Sulfides and Sulfoxides with Sulfonylimino-l3-Bromane under Mild, Metal-Free Conditions. Chemistry – A European Journal. Retrieved from --INVALID-LINK--
-
ACS Publications. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Iron(II)-Catalyzed Direct Synthesis of NH Sulfoximines from Sulfoxides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). Building Block Approach for the Synthesis of Sulfoximines. Organic Letters. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 107-61-9: 1,4-Oxathiane, 4,4-dioxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sulfoximines: Synthesis and Catalytic Applications. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Strategies for the synthesis of sulfoximine-containing heterocycles. Retrieved from --INVALID-LINK--
-
Wikimedia Commons. (2020). File:Oxathiane oxidation sequence.png. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Increasing Complexity: A Practical Synthetic Approach to Three-Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties. Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules. Retrieved from --INVALID-LINK--
-
Autechaux. (n.d.). The Role of 1,4-Oxathiane in Advanced Chemical Synthesis. Retrieved from --INVALID-LINK--
-
London Met Repository. (1997). Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis and Transformations of NH‐Sulfoximines. PMC. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 1,4-Oxathiane oxide. PubChem. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1,4-Oxathiane. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 1,4-Oxathiane. NIST WebBook. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 1,4-Oxathiane. PubChem. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Oxathiane CAS#: 15980-15-1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). 1,4-Oxathiane CAS#:15980-15-1. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. File:Oxathiane oxidation sequence.png - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Functionalization of 1,4-Oxathiane Sulfoximine
Welcome to the technical support center for the functionalization of 1,4-oxathiane sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this compound and its derivatives. The sulfoximine moiety is a rising star in medicinal chemistry, offering a valuable three-dimensional bioisostere for sulfones and sulfonamides.[1][2][3] The 1,4-oxathiane framework further provides a saturated heterocyclic system with distinct physicochemical properties.[4][5] This guide will provide in-depth technical insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
N-Functionalization
Question 1: I am having trouble with the N-arylation of my this compound using a copper catalyst and an arylboronic acid. What are the common pitfalls?
Answer: Copper-catalyzed N-arylation of sulfoximines is a powerful tool, but several factors can influence its success, especially with a substrate like this compound.[6]
-
Catalyst Inactivation: The sulfur atom within the 1,4-oxathiane ring can potentially coordinate to the copper catalyst, leading to catalyst deactivation. If you observe low conversion, consider increasing the catalyst loading or adding a ligand that can form a more stable complex with the copper.
-
Base Selection: The choice of base is crucial. While many protocols use inorganic bases like potassium carbonate, cesium carbonate has been shown to be highly effective in some cases.[7] The solubility and strength of the base can significantly impact the reaction rate.
-
Solvent Effects: Ether solvents such as 1,4-dioxane have been found to be superior for similar N-acylation reactions and may be beneficial for N-arylation as well.[7]
-
Reaction Temperature: These reactions are often run at room temperature, but gentle heating may be required for less reactive arylboronic acids or sterically hindered substrates.[6]
Troubleshooting Workflow for N-Arylation:
Caption: Troubleshooting flow for N-arylation.
Question 2: My N-alkylation of this compound is sluggish and gives a complex mixture of products. What should I consider?
Answer: N-alkylation of sulfoximines can be challenging due to the potential for over-alkylation and side reactions. Here are some key considerations:
-
Alkylation Reagent: Highly reactive alkylating agents like alkyl iodides can lead to the formation of undesired byproducts. Consider using less reactive agents such as alkyl bromides or chlorides.
-
Base Strength: The use of a strong base is often necessary to deprotonate the NH-sulfoximine. However, a very strong base might lead to decomposition of the 1,4-oxathiane ring. A careful screening of bases (e.g., NaH, K2CO3, Cs2CO3) is recommended.
-
Mitsunobu-Type Conditions: For a milder approach, consider Mitsunobu-type conditions. This method avoids the use of strong bases and can be effective for the alkylation of NH-sulfoximines.[8]
-
Iron-Catalyzed C-N Coupling: For the introduction of more complex alkyl groups, iron-catalyzed cross-dehydrogenative coupling (CDC) between the sulfoximine and a C-H bond of the coupling partner can be a powerful strategy.[9]
Optimized Conditions for N-Alkylation (Mitsunobu-Type):
| Parameter | Recommended Condition | Rationale |
| Reagents | Alcohol, Phosphine (e.g., P(n-Bu)3), Azodicarboxylate (e.g., CMBP) | Milder conditions compared to traditional alkylation with strong bases.[8] |
| Solvent | Anhydrous THF or Toluene | Common solvents for Mitsunobu reactions. |
| Temperature | 70 °C | Optimal temperature for this transformation.[8] |
C-H Functionalization
Question 3: I am attempting a rhodium-catalyzed C-H activation/annulation reaction with my aryl-substituted this compound, but I am not getting the desired product. What could be the issue?
Answer: Rhodium-catalyzed C-H functionalization is a versatile method for constructing complex heterocyclic systems from sulfoximines.[1][10][11] However, the success of this reaction is highly dependent on several factors:
-
Directing Group Ability: The sulfoximine nitrogen acts as a directing group for the ortho-C-H activation. Ensure that your substrate has an accessible ortho-C-H bond on the aryl ring.
-
Catalyst and Additives: The choice of rhodium catalyst (e.g., [Rh(Cp*)Cl2]2) and additives (e.g., AgSbF6, AgOPiv) is critical.[1][10] The additive often acts as a halide scavenger and can significantly impact the catalytic cycle.
-
Solvent: Solvents like trifluoroethanol (TFE) or tert-butanol (t-BuOH) are often used to promote C-H activation.[10]
-
Coupling Partner: The reactivity of the coupling partner (e.g., alkyne, diazo compound) is important. Electron-deficient alkynes or activated diazo compounds are often more reactive.
Experimental Protocol for Rh(III)-Catalyzed C-H Annulation:
-
To an oven-dried reaction vessel, add the aryl-substituted this compound (1.0 equiv.), the rhodium catalyst ([Rh(Cp*)Cl2]2, 3.0 mol%), and the silver additive (AgSbF6, 20 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., t-BuOH) via syringe.
-
Add the coupling partner (e.g., vinylene carbonate, 3.0 equiv.).
-
Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for C-H Functionalization:
Caption: Key components for C-H functionalization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst, insufficient temperature, incorrect solvent or base. | Screen different catalysts, increase temperature, try alternative solvents (e.g., 1,4-dioxane, TFE), screen a panel of bases (e.g., K2CO3, Cs2CO3, NaH).[7] |
| Formation of multiple products | Over-reaction, side reactions, substrate decomposition. | Use a milder base, lower the reaction temperature, use a less reactive coupling partner, consider a different catalytic system. |
| Difficulty in product isolation/purification | Product instability, similar polarity to starting materials. | Use a milder workup procedure, try different chromatography conditions (e.g., different solvent systems, reverse-phase chromatography). |
| Inconsistent yields | Sensitivity to air or moisture, variable reagent quality. | Ensure all reagents and solvents are anhydrous, run reactions under an inert atmosphere, use freshly purchased or purified reagents. |
References
- 1. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 10. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature [mdpi.com]
Technical Support Center: Enhancing the Chemical Stability of 1,4-Oxathiane Sulfoximine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxathiane sulfoximine derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the chemical stability of these promising compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your research.
Introduction: The Stability Challenge with this compound Derivatives
The incorporation of the this compound moiety into drug candidates has seen a significant rise due to its unique stereochemical and physicochemical properties that can lead to improved potency and pharmacokinetic profiles. However, the inherent reactivity of this heterocyclic system can present stability challenges during synthesis, purification, formulation, and storage. Understanding and mitigating these stability issues are paramount for generating reliable data and developing robust drug candidates. This guide will walk you through the potential degradation pathways, answer frequently asked questions, provide a detailed troubleshooting guide, and offer protocols to enhance the stability of your compounds.
PART 1: Understanding the Inherent Stability of this compound Derivatives
The chemical stability of this compound derivatives is influenced by the interplay of the 1,4-oxathiane ring and the sulfoximine functional group. Both moieties have potential degradation pathways that researchers should be aware of.
Potential Degradation Pathways
The primary degradation pathways for sulfoximines, in general, include reductive and oxidative reactions, as well as C–S bond cleavage.[1][2] For 1,4-oxathiane derivatives, the ether linkage within the ring system introduces an additional potential point of cleavage, particularly under acidic or basic conditions.
A key concern for 1,4-oxathiin derivatives, closely related to 1,4-oxathianes, is their sensitivity to basic conditions, which can lead to ring-opening.[1] This suggests that this compound derivatives may also be susceptible to base-mediated degradation.
References
Troubleshooting poor diastereoselectivity in reactions involving 1,4-Oxathiane sulfoximine
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in reactions involving the 1,4-oxathiane sulfoximine scaffold. Our goal is to provide not just solutions, but a foundational understanding of the stereochemical principles at play.
Frequently Asked Questions (FAQs)
Question: What are the key structural features of this compound that influence its stereochemistry?
Answer: The stereochemical behavior of this compound is primarily governed by two features:
-
The Stereogenic Sulfur Center: The sulfoximine group (S(O)NR) itself is a stereogenic center, as the sulfur atom is attached to four different groups (an oxygen, a nitrogen, and two carbon atoms of the ring). This inherent chirality is the foundation of its use in asymmetric synthesis.
-
The Ring Conformation: The 1,4-oxathiane ring predominantly adopts a chair-like conformation, similar to cyclohexane. This leads to two distinct spatial environments: axial and equatorial. The orientation of the sulfoximine's oxygen and nitrogen substituents (one will be axial, the other equatorial) creates a significant steric and electronic bias that can direct the approach of incoming reagents. Studies on the related 1,4-oxathiane S-oxide show a clear conformational preference, which provides a strong basis for understanding the sulfoximine analogue's behavior.[1]
Caption: Conformational equilibrium of the 1,4-oxathiane ring.
Question: How is the diastereomeric ratio (d.r.) typically determined for these reactions?
Answer: The most common and reliable method for determining the d.r. is high-resolution ¹H NMR spectroscopy.[2] By identifying a pair of signals corresponding to a specific proton in each of the two diastereomers, you can determine the ratio by integrating these signals. For an accurate measurement, it is crucial to:
-
Choose well-resolved signals that do not overlap with other peaks.
-
Ensure the nuclei are fully relaxed between pulses by using a sufficient relaxation delay (d1) in the NMR experiment.
-
Perform careful baseline correction before integration.[2]
In cases of severe signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify complex multiplets into singlets, allowing for easier quantification.[3] Chiral HPLC can also be used as an orthogonal method for validation.
Troubleshooting Guide: Poor Diastereoselectivity
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate?
Answer: A non-selective reaction (d.r. ~ 1:1) suggests that the energy difference between the transition states leading to the two diastereomeric products is negligible. This can be caused by several factors:
-
High Reaction Temperature: At higher temperatures, there may be enough thermal energy to overcome the small energy barrier between the two competing reaction pathways, leading to a loss of selectivity. Running the reaction at a lower temperature often enhances selectivity.
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition states. A non-coordinating, non-polar solvent may not be sufficient to differentiate the subtle steric and electronic differences between the diastereomeric transition states.
-
Achiral Reagents or Conditions: If the reaction involves the formation of a new stereocenter, the lack of a chiral directing group or catalyst will naturally lead to a racemic or diastereomeric mixture. The this compound itself must be able to effectively direct the stereochemistry.
-
Reaction Mechanism: The mechanism may proceed through a flattened, non-rigid intermediate (e.g., an sp²-hybridized center adjacent to the ring), which loses the stereochemical information provided by the rigid chair conformation before the product-forming step.
Problem 2: I am observing inconsistent diastereoselectivity between different batches of the same reaction. What should I look for?
Answer: Batch-to-batch inconsistency is a classic sign of uncontrolled variables. A systematic investigation is required.[4]
-
Purity of Reagents and Solvents: Impurities can act as catalysts, inhibitors, or competing reactants. Ensure all starting materials are of consistent purity. Water is a common culprit; using freshly dried solvents is critical for many stereoselective reactions.
-
Reaction Setup and Atmosphere: Reactions sensitive to air or moisture must be conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[4] Inconsistent inerting can lead to variable results.
-
Rate of Addition/Temperature Control: The rate at which a reagent is added can influence local concentrations and reaction temperature. A slow, controlled addition using a syringe pump often improves reproducibility and selectivity. Ensure the internal reaction temperature is monitored and controlled, not just the bath temperature.
-
Stirring and Mixing: In heterogeneous reactions, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to poor control.[4]
Problem 3: How can I rationally improve the diastereoselectivity of my reaction?
Answer: Improving diastereoselectivity involves systematically tuning reaction parameters to maximize the energy difference between the diastereomeric transition states. A logical workflow is essential for efficient optimization.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
The following table provides representative data on how common parameters can influence the outcome.
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale |
| Temperature | 25 °C (RT) | 2:1 | -78 °C | 15:1 | Lower temperature increases selectivity by making it harder to overcome the higher energy transition state. |
| Solvent | Toluene (non-polar) | 4:1 | THF (polar, coordinating) | 9:1 | Polar solvents can better stabilize charged intermediates or transition states, potentially amplifying stereodirecting effects. |
| Base | NaH (non-coordinating) | 3:1 | n-BuLi (coordinating) | 12:1 | Metal counterions (like Li⁺) can chelate to the sulfoximine oxygen and other heteroatoms, creating a more rigid and ordered transition state, which enhances selectivity.[5][6] |
| Additive | None | 2.5:1 | ZnCl₂ (Lewis Acid) | >20:1 | Lewis acids can coordinate to the oxygen atoms, locking the conformation and increasing the steric differentiation between the two faces of the molecule. |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Parameters
This protocol outlines a method for systematically testing the effect of temperature, solvent, and additives on diastereoselectivity.
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound starting material (e.g., 0.1 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent/Additive Addition: Add the desired dry solvent (e.g., 1.0 mL) via syringe. If using a Lewis acid additive, add it at this stage.
-
Temperature Control: Cool the reaction mixture to the target temperature (e.g., 0 °C, -40 °C, -78 °C) using an appropriate cooling bath (ice-water, dry ice/acetonitrile, dry ice/acetone).
-
Reagent Addition: Slowly add the second reactant (e.g., 1.1 equiv) dropwise over 5-10 minutes via syringe. If using a strong base like n-BuLi, ensure it is titrated beforehand.
-
Reaction Monitoring: Allow the reaction to stir for the predetermined time. Monitor progress by TLC or LC-MS if possible.
-
Quenching: Carefully quench the reaction at the reaction temperature by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Analysis: Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., extraction with ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Acquire a standard proton NMR spectrum. For quantitative analysis, ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 10 seconds is often a safe starting point.
-
Spectrum Processing:
-
Apply Fourier transform and phase correction.
-
Carefully perform baseline correction across the entire spectrum, paying close attention to the signals of interest.[2]
-
-
Signal Identification: Identify a pair of clean, well-resolved signals that are unique to each diastereomer. Protons on methyl groups or other sharp singlets/doublets are often ideal.
-
Integration:
-
Calibrate the integral of one of the signals (e.g., set the integral of the major diastereomer's peak to 1.00).
-
Measure the integral of the corresponding signal for the minor diastereomer.
-
The ratio of these two integrals represents the diastereomeric ratio (d.r.).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]
- 6. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Laboratory Synthesis of 1,4-Oxathiane Sulfoximine
Welcome to the technical support center for the synthesis and scale-up of 1,4-oxathiane sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for challenges encountered during the synthesis of this increasingly important heterocyclic motif. The sulfoximine functional group has gained significant attention in medicinal chemistry due to its unique physicochemical properties, serving as a valuable bioisostere for sulfones and sulfonamides.[1][2] This guide will address specific issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure both success and safety in your laboratory and beyond.
I. Synthesis Pathway Overview
The synthesis of this compound typically follows a three-step sequence starting from readily available precursors. Understanding this pathway is crucial for troubleshooting at each stage.
References
Refining the experimental protocol for the N-arylation of 1,4-Oxathiane sulfoximine
Welcome to the technical support center for the N-arylation of 1,4-oxathiane sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your experimental protocol and achieve optimal results.
Section 1: Understanding the Reaction - Core Principles
The N-arylation of sulfoximines is a crucial transformation in medicinal chemistry, as the resulting N-aryl sulfoximine motif is present in numerous bioactive compounds.[1][2] This reaction typically involves the coupling of a sulfoximine with an aryl halide or its equivalent, often catalyzed by a transition metal complex, most commonly copper or palladium.[3][4][5]
Key Reaction Parameters
Successful N-arylation of this compound hinges on the careful selection and optimization of several key parameters:
-
Catalyst System: The choice of metal (Cu or Pd) and the corresponding ligand is critical. The ligand modulates the catalyst's electronic properties and steric environment, influencing its activity and selectivity.
-
Base: The base plays a crucial role in the deprotonation of the sulfoximine NH group, generating the active nucleophile. Its strength and solubility can significantly impact the reaction rate and yield.[6]
-
Solvent: The solvent must solubilize the reactants and the catalyst system while being compatible with the reaction conditions.[6]
-
Aryl Partner: The nature of the arylating agent (e.g., aryl iodide, bromide, chloride, or boronic acid) and its substituents will affect the reaction's feasibility and rate.[4][7]
-
Temperature: As with most chemical reactions, temperature influences the reaction rate. However, higher temperatures can also lead to side reactions and decomposition.
Mechanistic Overview: A Tale of Two Metals
While both copper and palladium can effectively catalyze this transformation, they often operate through different mechanistic pathways.
Copper-Catalyzed N-Arylation (Ullmann-type)
This classic approach generally involves a Cu(I)/Cu(III) catalytic cycle. The key steps are the coordination of the sulfoximine and the aryl halide to the copper center, followed by oxidative addition, and finally, reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.[8][9]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination typically follows a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the deprotonated sulfoximine and reductive elimination furnishes the N-arylated product and regenerates the Pd(0) catalyst.[10]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the N-arylation of this compound in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Materials
Q: I'm not seeing any product formation, and my starting materials are largely unreacted. What could be the issue?
A: This is a common problem that can stem from several sources. Let's break down the potential culprits:
-
Inactive Catalyst:
-
Palladium: Ensure your palladium precatalyst is properly activated to the Pd(0) state. If you are not using a pre-catalyst, the in-situ reduction of the Pd(II) source might be inefficient.[10] Consider using a well-defined Pd(0) source or a precatalyst. Also, be aware that aryl iodides can sometimes have an inhibitory effect on palladium catalysts.[10]
-
Copper: Copper(I) salts are generally preferred as they are the active species.[7] If using a Cu(II) salt, an in-situ reduction step might be necessary, which may not be efficient under your current conditions. Ensure your copper salt is not oxidized.
-
Catalyst Poisoning: Certain functional groups can poison the catalyst.[6] Ensure your reagents and solvents are pure and dry. Thioethers, like the one present in this compound, can potentially coordinate to the metal center, but many successful examples exist, suggesting it's often tolerated.[11]
-
-
Ineffective Base:
-
Strength: The chosen base may not be strong enough to deprotonate the sulfoximine effectively. For palladium-catalyzed reactions, strong bases like NaOtBu or LHMDS are common.[6] For copper-catalyzed systems, inorganic bases like Cs₂CO₃ or K₃PO₄ are often employed.[6][7]
-
Solubility: Poor solubility of the inorganic base can be a major hurdle.[6] Vigorous stirring is essential. In some cases, a combination of an organic and inorganic base can be beneficial.[10]
-
-
Inappropriate Solvent:
-
Reaction Temperature:
-
The reaction may simply be too slow at the current temperature. Gradually increasing the temperature can often improve the reaction rate. However, be mindful of potential decomposition at very high temperatures.
-
Problem 2: Incomplete Conversion and Stalled Reaction
Q: My reaction starts well, but then it seems to stop, leaving me with a mixture of starting materials and product. Why is my reaction stalling?
A: A stalled reaction often points to catalyst deactivation or a change in reaction conditions over time.
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. This can be particularly true at elevated temperatures. Consider using a more robust ligand or a lower reaction temperature for a longer duration.
-
Product Inhibition: In some cases, the N-arylated product can coordinate to the metal center more strongly than the starting materials, leading to catalyst inhibition.
-
Change in pH: As the reaction progresses, the consumption of the base can lead to a change in the reaction medium's pH, which might affect catalyst activity.
-
Insufficient Reagents: Ensure you are using an appropriate stoichiometry. It is common to use a slight excess of the amine and base relative to the aryl halide.[6] For challenging couplings, increasing the catalyst loading might be necessary.[4]
Problem 3: Formation of Side Products
Q: I'm getting my desired product, but also a significant amount of side products. How can I improve the selectivity?
A: Side product formation is often a sign of competing reaction pathways.
-
Homocoupling of Aryl Halide (Biaryl Formation): This is a common side reaction, especially in palladium-catalyzed processes. Optimizing the ligand, catalyst loading, and temperature can help minimize this.
-
Reduction of Aryl Halide: This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways.
-
Decomposition of Starting Materials or Product: Sensitive functional groups on your aryl partner or the this compound itself might not be stable under the reaction conditions. A milder base or lower temperature might be required.
-
C-Arylation: While less common for sulfoximines compared to other nitrogen nucleophiles, C-arylation at a different position on a heteroaromatic coupling partner is a possibility.
Problem 4: Issues with Specific Aryl Halides
Q: I'm having trouble with a specific type of aryl halide. What should I consider?
A: The reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[10]
-
Aryl Chlorides: These are often the most challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4][6] For aryl chlorides, more electron-rich and bulky phosphine ligands are typically required for palladium-catalyzed reactions to promote the oxidative addition step.[6]
-
Sterically Hindered Aryl Halides: Ortho-substituted aryl halides can be challenging due to steric hindrance.[7] Using a ligand with a larger bite angle or a more sterically demanding ligand can sometimes overcome this issue. For copper-catalyzed reactions, steric hindrance can also impact the reaction, though some systems show good tolerance.[7]
-
Heteroaryl Halides: The presence of heteroatoms can complicate the reaction by coordinating to the metal catalyst.[7] The electronic properties of the heteroaromatic ring will also influence its reactivity. Careful selection of the ligand and reaction conditions is crucial.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which catalyst system is better for my N-arylation: Copper or Palladium?
A1: The "better" system is highly substrate-dependent.
-
Palladium-based systems (Buchwald-Hartwig) are often very versatile and well-studied, with a wide range of available ligands to tune reactivity.[4][12] They can be particularly effective for aryl chlorides and bromides.
-
Copper-based systems (Ullmann-type) are generally less expensive and can be very effective, especially for aryl iodides.[7][13] They can also be advantageous when dealing with substrates that are sensitive to the more reactive palladium catalysts. Some modern copper-catalyzed methods operate under very mild conditions.[3]
Q2: How do I choose the right ligand for my palladium-catalyzed reaction?
A2: Ligand choice is critical.
-
For electron-rich aryl halides , electron-rich and bulky phosphine ligands (e.g., biarylphosphines like RuPhos) are often a good starting point.[4]
-
For electron-poor aryl halides , ligands that facilitate reductive elimination may be more suitable.
-
Chelating diamine ligands are often used in copper-catalyzed N-arylations.[7][14]
Q3: What is the optimal base to use?
A3: The choice of base is a balance between reactivity and substrate compatibility.
-
Strong, non-nucleophilic bases like NaOtBu and LHMDS are common in palladium catalysis but can cause decomposition of sensitive substrates.[6]
-
Weaker inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often used in copper-catalyzed reactions and can be a milder alternative for sensitive substrates in palladium catalysis.[6][7]
Q4: Can this reaction be performed under milder, more "green" conditions?
A4: Yes, significant progress has been made in developing more sustainable protocols.
-
Photocatalysis: Dual nickel photocatalysis has been shown to be effective for the N-arylation of sulfoximines under mild conditions.[11]
-
Micellar Catalysis: Performing the reaction in water using surfactants to create micelles can lead to ultrafast reaction times with low catalyst loading.[15][16]
-
Metal-Free Approaches: For certain substrates, metal-free methods using aryne precursors have been developed.[17]
Q5: My reaction is not reproducible. What are the likely causes?
A5: Lack of reproducibility often points to sensitivity to trace impurities.
-
Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate many catalysts.
-
Reagent and Solvent Purity: Water and other impurities in your reagents and solvents can have a significant impact. Ensure you are using dry, degassed solvents and pure reagents.
-
Stirring: For heterogeneous reactions involving an inorganic base, the stirring rate can significantly affect the reaction rate. Ensure consistent and vigorous stirring.
Section 4: Experimental Protocols and Data
General Protocol for Copper-Catalyzed N-Arylation
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (10 mol%), Cs₂CO₃ (2.5 equiv.), and this compound (1.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by the aryl halide (2.0 equiv.) and DMEDA (20 mol%) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Adapted from Bolm, J. et al., J. Org. Chem. 2005, 70, 6904-6906.[7]
General Protocol for Palladium-Catalyzed N-Arylation
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl chloride or bromide
-
Pd₂(dba)₃
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Adapted from Harmata, M. et al., Chem. Commun., 2011, 47, 7452-7454.[4]
Summary of Reaction Conditions
| Parameter | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst | CuI | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | DMEDA, 1,10-phenanthroline | RuPhos, XPhos, BINAP |
| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS, K₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF |
| Aryl Halide | I, Br | Cl, Br, OTf, I |
| Temperature | 80-120 °C | 80-110 °C |
Section 5: Visualizing the Workflow
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting low or no conversion in N-arylation reactions.
General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 4. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ultrafast N-arylation of sulfoximines enabled by micellar catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
How to prevent over-oxidation during the synthesis of 1,4-Oxathiane sulfoximine
Welcome to the technical support center for the synthesis of 1,4-Oxathiane sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic motif, with a primary focus on preventing the over-oxidation to the corresponding sulfone.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound synthesis?
In the synthesis of this compound, the sulfur atom needs to be oxidized to the S(VI) oxidation state of the sulfoximine. However, a common side reaction is the further oxidation of the desired sulfoximine to the corresponding 1,4-Oxathiane S,S-dioxide, also known as the sulfone. This is considered over-oxidation.
Q2: Why is preventing over-oxidation to the sulfone critical?
The formation of the sulfone byproduct is detrimental for several reasons:
-
Reduced Yield: It consumes the starting material and the desired product, leading to a lower overall yield of the this compound.
-
Purification Challenges: The sulfoximine and sulfone often have similar polarities, making their separation by chromatography difficult and resource-intensive.
-
Altered Biological Activity: The sulfone has different physicochemical properties and biological activity compared to the sulfoximine, making it an undesirable impurity in drug discovery and development.
Q3: What are the primary strategies to synthesize this compound while minimizing over-oxidation?
There are three main strategies to consider:
-
Direct Conversion from the Sulfide: This one-pot approach combines oxidation and imination of the 1,4-Oxathiane. Modern methods using hypervalent iodine reagents are particularly effective at preventing over-oxidation.[1][2][3][4]
-
Oxidation of a Sulfilimine Intermediate: This two-step process involves first forming the sulfilimine from 1,4-Oxathiane, followed by a controlled oxidation to the sulfoximine. Careful selection of the oxidant in the second step is crucial.[5]
-
NH-Transfer to the Sulfoxide: Starting from 1,4-Oxathiane S-oxide, an NH group is transferred to form the sulfoximine. This avoids the initial, often problematic, sulfide-to-sulfoxide oxidation step.[2][4][6]
Q4: Which analytical techniques are best for monitoring the reaction and detecting the sulfone byproduct?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction. The starting material, sulfoximine product, and sulfone byproduct will typically have different Rf values. Staining with potassium permanganate (KMnO4) can help visualize all sulfur-containing species.[6]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the ratio of the desired product to the sulfone impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the final product and quantify the amount of sulfone impurity by integrating characteristic peaks.
Troubleshooting Guide: Preventing Over-oxidation
Problem: My reaction is producing a significant amount of the 1,4-Oxathiane S,S-dioxide (sulfone) byproduct. How can I minimize this?
This is a common issue, and several parameters can be adjusted to favor the formation of the sulfoximine.
-
Solution 1: Stoichiometric Control of the Oxidant
The stoichiometry of the oxidizing agent is critical. Using an excess of the oxidant will invariably lead to the formation of the sulfone. It is essential to carefully control the molar equivalents of the oxidant relative to the starting sulfide.
Oxidant Recommended Equivalents (relative to sulfide) Notes Hydrogen Peroxide (H₂O₂) 1.0 - 1.2 Often requires a catalyst. Over-oxidation is common if not carefully controlled.[7][8] m-CPBA 1.0 - 1.1 Can be aggressive; slow addition at low temperatures is recommended.[9][10] (Diacetoxyiodo)benzene 2.3 - 2.5 (in one-pot methods) Generally provides high selectivity for the sulfoximine.[2][3][11] -
Solution 2: Controlled Addition of the Oxidant
The rate of addition of the oxidant can significantly impact the product distribution. A slow, dropwise addition of the oxidant to the reaction mixture often minimizes local excesses of the oxidizing agent, thereby reducing over-oxidation.
Experimental Protocol: Slow Addition of Oxidant
-
Dissolve the 1,4-Oxathiane and other reagents (e.g., ammonia source) in the chosen solvent and cool the mixture to the desired temperature (e.g., 0 °C).
-
Dissolve the oxidant in a suitable solvent.
-
Using a syringe pump or a dropping funnel, add the oxidant solution to the reaction mixture over a prolonged period (e.g., 1-2 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Solution 3: Lowering the Reaction Temperature
Oxidation reactions are exothermic. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by disfavoring the higher activation energy pathway to the sulfone.
-
Solution 4: Choosing a Milder/More Selective Oxidant
For the direct conversion of sulfides to sulfoximines, hypervalent iodine reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) have shown excellent chemoselectivity, often with no observation of sulfone formation.[1][2]
Problem: I am attempting a one-pot conversion from 1,4-Oxathiane, but I am still observing sulfone formation. What should I adjust?
-
Solution: Optimizing the Hypervalent Iodine Reagent System
The combination of a hypervalent iodine(III) reagent and a simple ammonia source is a powerful method for the direct, one-pot synthesis of NH-sulfoximines from sulfides.[2][4] This approach often circumvents the issue of over-oxidation.
Experimental Protocol: One-Pot Sulfide to Sulfoximine Conversion
-
To a stirred solution of 1,4-Oxathiane (1.0 equiv) in methanol, add ammonium carbamate (2.0 equiv).[2]
-
Add (diacetoxyiodo)benzene (2.5 equiv) portion-wise to the suspension.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate work-up.
This method has been shown to have broad functional group tolerance and often completely avoids the formation of the sulfone byproduct.[1][2]
-
Problem: How can I effectively separate the desired this compound from the sulfone byproduct?
-
Solution: Chromatographic Separation
If the formation of the sulfone byproduct cannot be completely avoided, purification by column chromatography is the most common method for separation.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is generally effective. The optimal solvent ratio will need to be determined by TLC analysis. The sulfone is typically more polar than the sulfoximine and will have a lower Rf value.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the competing over-oxidation to the sulfone.
Caption: A stepwise workflow for troubleshooting and minimizing sulfone formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of sulfoximines and sulfonimidamides by highly chemoselective NH and O transfer [morressier.com]
- 5. Sulfoximine synthesis by oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Strategies for oxidative synthesis of N-triflyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for oxidative synthesis of N-triflyl sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Best practices for the workup and isolation of 1,4-Oxathiane sulfoximine products
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the common challenges associated with the workup and isolation of 1,4-oxathiane sulfoximine products. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower you to overcome purification hurdles and obtain your target compounds with high purity and yield.
The unique structural features of 1,4-oxathiane sulfoximines—namely the polar sulfoximine moiety (S=O=NH) and the oxathiane ring—present specific challenges.[1][2] These molecules can exhibit high polarity, leading to difficulties with extraction from aqueous media and purification by standard silica gel chromatography. This guide is structured to address these issues proactively, moving from quick answers to in-depth troubleshooting and detailed methodologies.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered during the purification of 1,4-oxathiane sulfoximines.
Q1: My product seems to be water-soluble and I'm getting low recovery after my aqueous workup. What's happening?
A: The NH group of the sulfoximine is weakly basic and can be protonated under acidic conditions, forming a salt that is highly soluble in water. Ensure your aqueous layer is neutralized or slightly basic (pH 7-9) before extracting with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1] Multiple extractions (3-5 times) with a larger total volume of organic solvent are recommended to maximize recovery.
Q2: I'm running a silica gel column, but my product is either smearing badly or not eluting at all. What solvent system should I use?
A: This is a classic sign that your eluent is not polar enough to compete with the silica for your highly polar product. Standard hexane/EtOAc systems are often insufficient. Switch to a more polar mobile phase. A gradient of 0-10% methanol (MeOH) in DCM or EtOAc is a common starting point.[3] If smearing persists, adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the eluent can improve peak shape by deactivating acidic sites on the silica.
Q3: Can I use reverse-phase chromatography to purify my this compound?
A: Yes, reverse-phase (C18) HPLC or flash chromatography can be an excellent alternative, especially for very polar sulfoximines that are difficult to purify on normal-phase silica. Typical mobile phases are gradients of acetonitrile (MeCN) or MeOH in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q4: My purified product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A: The presence of residual solvent or minor impurities can inhibit crystallization. First, ensure your product is pure by NMR. Then, try dissolving the oil in a minimal amount of a good solvent (e.g., DCM, acetone) and slowly adding a poor solvent (e.g., hexanes, pentane, diethyl ether) until the solution becomes cloudy.[4] This is the point of saturation. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.
Q5: What are the most common impurities I should look out for?
A: Common impurities depend on the synthetic route but often include:
-
Starting Sulfide/Sulfoxide: Incomplete conversion is a frequent issue.
-
Over-oxidized Sulfone: The sulfoximine can be oxidized to the corresponding sulfone, particularly under harsh oxidative conditions.[5]
-
Reagents and Byproducts: For syntheses using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA), byproducts like iodobenzene are common.[1][6] These are typically less polar and elute early during chromatography.
Troubleshooting Guide: From Crude to Pure
This section provides a systematic approach to diagnosing and solving more complex purification challenges.
Problem 1: Low or No Yield After Workup
| Potential Cause | Explanation & Solution |
| Product is in the Aqueous Layer | As mentioned in the FAQs, sulfoximines can form water-soluble salts. Solution: Adjust the pH of the aqueous phase to ~8-9 with a mild base like NaHCO₃ or Na₂CO₃ solution before extraction.[1] Use a more polar extraction solvent like DCM or a 10:1 DCM:isopropanol mixture. Consider a continuous liquid-liquid extraction for particularly stubborn cases. |
| Product Degradation | Sulfoximines can be sensitive to strong acids or bases, especially at elevated temperatures. Solution: Ensure all workup steps are performed at or below room temperature. Use mild acids (e.g., sat. NH₄Cl) and bases (e.g., sat. NaHCO₃) for pH adjustments. Analyze a sample of the crude reaction mixture by LCMS or NMR to confirm the product was formed before the workup. |
| Emulsion Formation During Extraction | High concentrations of salts or surfactants can lead to stable emulsions, trapping your product. Solution: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If that fails, filter the entire mixture through a pad of Celite® to separate the layers. |
Problem 2: Difficulty with Chromatographic Purification
| Potential Cause | Explanation & Solution |
| Irreversible Adsorption on Silica | The Lewis basic nitrogen and oxygen atoms of the sulfoximine can chelate strongly to the acidic silanol groups (Si-OH) on the silica surface. Solution 1 (Eluent Modification): Add a competitive base to your eluent. Start with 1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) in your DCM/MeOH or EtOAc/MeOH mobile phase.[3] Solution 2 (Stationary Phase Change): Switch to a less acidic stationary phase. Neutral or basic alumina can be effective. Alternatively, use a bonded-phase silica like diol or amino-propyl silica. |
| Co-elution with Polar Impurities | A starting sulfoxide or other polar byproduct may have a similar polarity to your desired product, making separation difficult. Solution: Improve separation by using a shallower gradient during chromatography (e.g., increase MeOH content by 0.5% increments). If using a modifier like Et₃N, try running the column without it, as this can change relative polarities. If normal phase fails, reverse-phase (C18) chromatography is the best alternative. |
| On-Column Decomposition | The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Solution: Deactivate the silica gel before use by preparing a slurry in your starting eluent containing 1% Et₃N, then pack the column with this slurry. Run the column promptly and avoid letting the product sit on the column for extended periods. |
Visualized Workflows & Protocols
To provide a clear path from reaction completion to isolated product, the following diagrams and protocols outline the key decision-making processes and experimental steps.
General Purification Workflow
This diagram illustrates a typical decision-making process for isolating a this compound product.
Caption: Decision workflow for purification.
Troubleshooting Chromatography Issues
This decision tree helps diagnose and solve common problems during column chromatography.
Caption: Decision tree for chromatography problems.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is based on standard procedures for isolating NH-sulfoximines from reactions employing reagents like PIDA and ammonium carbamate.[1]
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Solvent Removal: If the reaction was performed in a volatile solvent like methanol, remove it under reduced pressure (rotary evaporator).
-
Redissolve and Neutralize: Dilute the resulting residue with ethyl acetate (EtOAc, ~10 mL per mmol of starting material) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 5-10 minutes to neutralize any acids (like acetic acid from PIDA).
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.
-
Initial Extraction: Drain the aqueous layer. Wash the organic layer with water, followed by brine.
-
Back-Extraction (Critical Step): Combine all aqueous layers and check the pH with pH paper. If it is acidic, adjust to pH ~8 with saturated NaHCO₃. Extract these combined aqueous layers 2-3 more times with fresh portions of EtOAc or DCM.
-
Combine and Dry: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying polar sulfoximines.[3]
-
Choose Eluent System: Determine a suitable mobile phase using TLC. A good starting point is 2-5% MeOH in DCM. The target compound should have an Rf value of ~0.2-0.3 for optimal separation.
-
Prepare the Column: Pack a glass column with silica gel using a wet slurry method with your initial, least polar eluent (e.g., pure DCM).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column solvent (or DCM) and pipette it directly onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel (~2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity by adding small increments of the polar solvent (e.g., increase MeOH concentration by 1-2% every few column volumes).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
Protocol 3: Recrystallization
This protocol provides a general method for crystallizing solid sulfoximine products.[7]
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetone, EtOAc, toluene) and solvent pairs (e.g., EtOAc/hexanes, DCM/pentane). A good single solvent for recrystallization will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent (or the single recrystallization solvent) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
For a single solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For a solvent pair: While the solution is hot, add the "poor" solvent dropwise until the solution remains faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic and Structural Validation of 1,4-Oxathiane Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Sulfoximine Moiety
In the landscape of modern medicinal chemistry, the sulfoximine functional group has transitioned from a synthetic curiosity to a cornerstone of innovative drug design.[1][2][3][4] Its unique stereoelectronic properties—combining a tetrahedral sulfur center with hydrogen bond donor and acceptor capabilities, metabolic stability, and improved physicochemical properties—position it as a valuable bioisosteric replacement for more traditional groups like sulfones and sulfonamides.[3][5][6] The 1,4-oxathiane scaffold, a six-membered heterocycle containing both sulfur and oxygen, is a privileged structure in its own right, appearing in various bioactive molecules.[7][8] The combination of these two motifs in 1,4-Oxathiane Sulfoximine presents a molecule of significant interest for drug discovery programs, demanding a robust and unambiguous methodology for its characterization and structural validation.
This guide provides an in-depth, experience-driven walkthrough of the full spectroscopic characterization of this compound. We will not only detail the protocols but also explain the scientific rationale behind each experimental choice. Our objective is to establish a self-validating system of analysis, where data from orthogonal techniques converge to provide an irrefutable structural assignment. We will compare its spectroscopic signature against its common precursors and analogues—1,4-oxathiane, 1,4-oxathiane 4-oxide (sulfoxide), and 1,4-oxathiane 4,4-dioxide (sulfone)—to highlight the unique spectral features imparted by the sulfoximine group.
The Strategic Workflow for Structural Elucidation
Figure 1: Integrated workflow for the synthesis and structural validation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a small molecule.[9][10] For this compound, we utilize a suite of experiments to map out the complete proton and carbon framework.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the N-H proton of the sulfoximine can sometimes exchange or exhibit broad signals. If this occurs, switching to deuterated dimethyl sulfoxide (DMSO-d₆) is advisable, as it is a hydrogen bond acceptor and tends to sharpen N-H signals, making them easier to identify.
-
Referencing: All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm. This industry-standard practice ensures that chemical shifts can be reliably compared across different experiments and laboratories.[11]
-
2D NMR: While 1D ¹H and ¹³C spectra provide fundamental information, 2D experiments like COSY and HSQC are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing us to trace the connectivity of adjacent protons, such as those on the oxathiane ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of CDCl₃ (or DMSO-d₆) containing 0.03% (v/v) TMS.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds to ensure quantitative integrity.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a larger spectral width appropriate for carbon nuclei.
-
A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Run standard gradient-selected (gCOSY) and gradient-selected HSQC (gHSQC) pulse programs.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Expected NMR Data and Interpretation
The structure of this compound features two distinct methylene environments. The protons adjacent to the oxygen (C2/C6) are expected to be downfield compared to those adjacent to the sulfur (C3/C5) due to the higher electronegativity of oxygen. The sulfoximine group, being electron-withdrawing, will further deshield the adjacent protons and carbons.
Figure 2: Numbering scheme for this compound used for NMR assignments.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃, 400 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation |
|---|---|---|---|---|
| C2 / C6 | ~ 4.0 - 4.2 | m | ~ 68.0 | Confirmed |
| C3 / C5 | ~ 3.3 - 3.5 | m | ~ 50.0 | Confirmed |
| N-H | ~ 2.7 (broad) | s | - | - |
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by probing their characteristic vibrational frequencies.[9] For this compound, IR is indispensable for confirming the presence of the key S=O, S=N, and N-H bonds.
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid or neat liquid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.
-
Diagnostic Frequencies: The sulfoximine moiety has highly characteristic stretching frequencies. The S=O stretch is typically strong and found around 1220-1240 cm⁻¹, while the S=N stretch appears near 1100-1130 cm⁻¹.[12] The N-H stretch is also a critical diagnostic peak, usually appearing as a sharp signal around 3250-3300 cm⁻¹.[11]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the purified compound (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software automatically generates the final absorbance spectrum.
-
Expected IR Data and Interpretation
Table 2: Key Diagnostic IR Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
|---|---|---|---|
| N-H Stretch | ~ 3270 | Medium, Sharp | Confirms presence of the sulfoximine N-H group. |
| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds of the oxathiane ring. |
| S=O Stretch | ~ 1220 | Strong | Confirms the sulfoxide component of the sulfoximine. |
| C-O-C Stretch (ether) | ~ 1120 | Strong | Characteristic of the oxathiane ring ether linkage. |
| S=N Stretch | ~ 1090 | Strong | Confirms the imine component of the sulfoximine. |
Part 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity.[13][14] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like sulfoximines. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy (typically < 5 ppm). This level of precision is required to confidently determine the elemental formula from the measured mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument: An LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Expected HRMS Data and Interpretation
For this compound (C₄H₉NO₂S):
-
Monoisotopic Mass: 135.0354
-
Expected Ion: [M+H]⁺
-
Expected m/z: 136.0427
A measured m/z value within 5 ppm of the calculated value provides strong evidence for the proposed elemental formula. For example, a measured m/z of 136.0425 would be considered excellent confirmation.
Comparative Analysis: Distinguishing the Sulfoximine
The true power of spectroscopic characterization is revealed when comparing the target molecule to its close structural relatives. The oxidation state of the sulfur atom dramatically influences the spectroscopic data.
Figure 3: Logical comparison of key spectroscopic data across sulfur-oxidized 1,4-oxathiane derivatives.
Table 3: Comparative Spectroscopic Data of 1,4-Oxathiane Derivatives
| Feature | 1,4-Oxathiane[15] | 1,4-Oxathiane 4-oxide (Sulfoxide)[16] | 1,4-Oxathiane 4,4-dioxide (Sulfone)[17] | This compound (Target) |
|---|---|---|---|---|
| Formula | C₄H₈OS | C₄H₈O₂S | C₄H₈O₃S | C₄H₉NO₂S |
| MW | 104.17 | 120.17 | 136.17 | 135.18 |
| Key IR (cm⁻¹) | No S=O | ~1050 (S=O) | ~1310, ~1130 (SO₂) | ~1220 (S=O), ~1090 (S=N), ~3270 (N-H) |
| ¹³C (C3/C5, ppm) | ~26.0 | ~53.0 | ~55.0 | ~50.0 |
| ¹³C (C2/C6, ppm) | ~67.0 | ~65.0 | ~66.0 | ~68.0 |
This comparison clearly illustrates the unique spectroscopic signature of the sulfoximine. The IR spectrum is particularly diagnostic, being the only one in the series to show characteristic N-H and S=N stretches. Furthermore, the chemical shifts in the ¹³C NMR spectrum for the carbons adjacent to the sulfur (C3/C5) are distinct for each oxidation state, providing a reliable method for differentiation.
Conclusion
The full spectroscopic characterization of this compound is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and MS. By following the detailed, rationale-driven protocols outlined in this guide, researchers can achieve an unambiguous structural validation. The true scientific integrity of this process is rooted in a self-validating system where the molecular formula from HRMS is confirmed by the functional groups identified in the IR spectrum, which are in turn mapped onto the precise atomic framework elucidated by NMR. This rigorous approach is essential for advancing novel molecular entities like this compound from the research bench to their potential applications in drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endotherm-lsm.com [endotherm-lsm.com]
- 4. drughunter.com [drughunter.com]
- 5. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. ijsat.org [ijsat.org]
- 11. rsc.org [rsc.org]
- 12. Synthetic and spectroscopic investigation of N-acylated sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1,4-Oxathiane Sulfoximine and Other Cyclic Sulfoximines for Drug Discovery Professionals
Introduction: The Ascendance of Cyclic Sulfoximines in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with superior pharmacological profiles is paramount. Among the functional groups that have recently gained significant traction, the sulfoximine moiety stands out.[1][2] This sulfur(VI) functional group, a mono-aza analogue of the ubiquitous sulfone, offers a unique combination of physicochemical and metabolic properties that medicinal chemists are increasingly leveraging to overcome longstanding ADME (absorption, distribution, metabolism, and excretion) challenges.[1][3]
Sulfoximines are recognized as valuable bioisosteres for sulfones and sulfonamides, often conferring improved aqueous solubility, metabolic stability, and providing a novel vector for chemical modification at the nitrogen atom.[3][4][5] Constraining the typically flexible acyclic sulfoximine within a cyclic scaffold introduces conformational rigidity, which can profoundly influence a molecule's three-dimensional shape, binding affinity, and overall druglike properties.[6] This guide provides an in-depth comparative analysis of 1,4-Oxathiane sulfoximine, a key six-membered heterocycle, with other prominent cyclic sulfoximines, offering experimental insights to inform rational drug design.
Deep Dive: this compound
The 1,4-oxathiane ring system is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at the 1 and 4 positions, respectively.[7] The introduction of the sulfoximine functionality onto this scaffold creates a chiral, polar, and metabolically robust building block with significant potential in drug design.
Structural Features and Physicochemical Properties: The presence of the ether oxygen in the 1,4-oxathiane ring, in addition to the polar sulfoximine group, imparts a high degree of polarity. This often translates to enhanced aqueous solubility compared to its carbocyclic or thiomorpholine-based counterparts. The tetrahedral sulfur center of the sulfoximine is stereogenic, offering an opportunity to explore the impact of chirality on biological activity.[8] Furthermore, the NH group of the parent sulfoximine is a hydrogen bond donor and acceptor, while the sulfinyl oxygen is a hydrogen bond acceptor, enabling diverse interactions with biological targets.[8][9]
Comparative Analysis: this compound vs. Other Cyclic Scaffolds
The choice of a specific cyclic sulfoximine scaffold can dramatically alter a drug candidate's profile. Below, we compare this compound with other notable examples.
Key Competitors:
-
Thiomorpholine Sulfoximine: A direct analogue of this compound, replacing the ring oxygen with a methylene group. This substitution decreases polarity and can impact solubility and metabolic stability.
-
Thietane Sulfoximine: A four-membered ring sulfoximine. The high ring strain and distinct geometry of the thietane ring present a unique conformational profile.[10][11]
-
Five- and Seven-Membered Cyclic Sulfoximines: These scaffolds offer different degrees of conformational flexibility and vector positioning for substituents.[12]
Table 1: Comparative Physicochemical and ADME Properties of Cyclic Sulfoximines
| Property | This compound | Thiomorpholine Sulfoximine | Thietane Sulfoximine | General Trend/Rationale |
| Aqueous Solubility | High | Moderate to High | Moderate | Polarity decreases in the order: 1,4-Oxathiane > Thiomorpholine > Thietane. The ether oxygen in 1,4-oxathiane significantly contributes to hydrophilicity.[3][5] |
| Lipophilicity (LogD) | Low | Moderate | Moderate to High | Inversely correlated with polarity. Lower LogD values for 1,4-oxathiane derivatives can be advantageous for reducing off-target effects.[4] |
| Metabolic Stability | Generally High | Generally High | Variable | Sulfoximines are typically resistant to metabolism.[3][5] Ring strain in thietanes may introduce unique metabolic pathways. |
| Permeability | Moderate | Moderate to High | High | Increased lipophilicity of thiomorpholine and thietane derivatives often leads to better membrane permeability.[3][5] |
| Synthetic Accessibility | Moderate | Moderate | Challenging | Six-membered rings are generally more straightforward to synthesize than strained four-membered rings.[10][12] |
Experimental Protocols: A Practical Guide
To provide a tangible framework for researchers, we outline key experimental procedures for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of a Cyclic NH-Sulfoximine from a Cyclic Sulfide
This one-pot protocol is an efficient method for converting readily available cyclic sulfides into the desired NH-sulfoximines.[13][14]
Causality: This procedure leverages a metal-free, operationally simple transformation. (Diacetoxyiodo)benzene serves as a mild oxidant, and ammonium carbonate provides the "NH" moiety in a direct fashion, avoiding harsh conditions and toxic reagents.[13][15]
Step-by-Step Methodology:
-
To a dried flask, add the cyclic sulfide (1.0 mmol, 1.0 equiv), (diacetoxyiodo)benzene (2.3 mmol, 2.3 equiv), and ammonium carbonate (1.5 mmol, 1.5 equiv).[13]
-
Add methanol (5 mL) and stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfide is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure cyclic NH-sulfoximine.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay is a standard in early drug discovery to predict the hepatic clearance of a compound.[16][17][18][19]
Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs.[19][20] By incubating a compound with microsomes in the presence of the necessary cofactor (NADPH) and monitoring its disappearance over time, we can calculate its intrinsic clearance.[17][18][20]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this to a working concentration (e.g., 1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).[18]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[20]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]
-
-
Quenching and Analysis:
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[17]
-
Visualizing the Workflow and Structures
Diagrams are essential for conceptualizing complex structures and processes.
Caption: Workflow for the one-pot synthesis of a cyclic NH-sulfoximine.
Caption: Structural and property relationships between key cyclic sulfoximines.
Conclusion and Future Outlook
The selection of a cyclic sulfoximine scaffold is a critical decision in the drug design process. This compound presents a highly polar, metabolically stable option that can significantly enhance aqueous solubility, a common hurdle in lead optimization. In contrast, thiomorpholine- and thietane-based sulfoximines offer alternatives with increased lipophilicity and permeability, which may be more suitable for targets requiring cell membrane penetration.
The experimental protocols provided herein offer a robust starting point for the synthesis and evaluation of these valuable scaffolds. As the field continues to evolve, we anticipate the development of even more diverse and complex cyclic sulfoximine systems, further enriching the medicinal chemist's toolbox and paving the way for the next generation of innovative therapeutics.[2][6]
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thietane - Wikipedia [en.wikipedia.org]
- 12. Increasing Complexity: A Practical Synthetic Approach to Three-Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties (2020) | Emilie Boulard | 22 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Structural Elucidation of a Novel 1,4-Oxathiane Sulfoximine Derivative: Single-Crystal X-ray Diffraction vs. Alternative Methodologies
Introduction: The Rising Significance of 1,4-Oxathiane Sulfoximines in Drug Discovery
The 1,4-oxathiane scaffold is a privileged heterocyclic motif found in a range of bioactive molecules, including fungicides and potential antiviral agents.[1] When combined with the sulfoximine functional group—a stereogenic, tetravalent sulfur moiety—the resulting 1,4-oxathiane sulfoximine derivatives present a compelling area for medicinal chemistry exploration.[2][3] Sulfoximines are increasingly recognized for their ability to enhance physicochemical properties and act as bioisosteres for sulfones and sulfonamides, making them attractive for drug design.[3][4]
The precise three-dimensional arrangement of atoms in these molecules is paramount to understanding their biological activity and for structure-based drug design. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) as the definitive method for solid-state structure determination, benchmarked against nuclear magnetic resonance (NMR) spectroscopy and computational modeling for a novel derivative, (S)-4-((S)-methyl(oxo)imino)-1,4-oxathiane (hereafter referred to as Oxa-S-1 ).
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystalline material.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6][7]
The path from a synthesized compound to a fully refined crystal structure is a multi-step process requiring meticulous execution.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Protocol: Synthesis and Crystallization of Oxa-S-1
-
Synthesis: The synthesis of the parent NH-sulfoximine was adapted from established methods involving the imination of the corresponding 1,4-oxathiane sulfoxide.[4][8] Subsequent N-methylation yielded the target compound, Oxa-S-1 .
-
Purification: The crude product was purified by column chromatography on silica gel to yield a white crystalline solid with a purity of >99% as determined by HPLC and ¹H NMR.
-
Crystallization: High-quality single crystals suitable for SC-XRD were grown by slow vapor diffusion. A saturated solution of Oxa-S-1 in ethyl acetate was placed in a small vial, which was then placed inside a larger, sealed chamber containing hexane as the anti-solvent. Colorless, prismatic crystals formed over 5-7 days at room temperature.[9]
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal (approx. 0.2 x 0.15 x 0.1 mm) was selected and mounted on a goniometer head.[10]
-
Data Collection: Data were collected on a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å). The crystal was kept at a constant temperature of 100 K to minimize thermal vibrations.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The SC-XRD analysis provided a definitive three-dimensional structure of Oxa-S-1 . The 1,4-oxathiane ring adopts a chair conformation. The sulfoximine group is positioned equatorially, with the S-methyl and S=O bonds also clearly resolved. Crucially, the absolute stereochemistry at the sulfur atom was determined to be (S).
| Parameter | X-ray Crystallography Data for Oxa-S-1 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Bond Lengths | S=O: 1.45 Å, S=N: 1.58 Å, S-C(ring): 1.80 Å |
| Key Bond Angles | O=S=N: 118.5°, C-S-C: 101.2° |
| Ring Conformation | Chair |
| Absolute Stereochemistry | (S) at Sulfur |
Comparative Methodologies for Structural Elucidation
While SC-XRD provides an unparalleled view of the solid-state structure, it is not always feasible to obtain high-quality crystals.[11] Therefore, it is essential to understand how alternative and complementary techniques perform.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[11] It provides information about the chemical environment, connectivity, and through-space proximity of atoms.
¹H and ¹³C NMR confirmed the chemical constitution of Oxa-S-1 . More advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to probe the spatial arrangement of atoms.
Key NMR Observations:
-
¹H NMR: The chemical shifts and coupling constants of the diastereotopic protons on the oxathiane ring were consistent with a rigid chair conformation in solution.
-
NOESY: A key NOE correlation was observed between the axial protons of the oxathiane ring and the S-methyl group, supporting the equatorial orientation of the sulfoximine substituent determined by XRD.
Caption: Comparison of structural elucidation techniques.
Computational Chemistry
Computational modeling, particularly using Density Functional Theory (DFT), can predict molecular structures and properties.[12][13] These methods are invaluable for rationalizing experimental observations and exploring conformational landscapes.[12][14]
A conformational search was performed on Oxa-S-1 , followed by geometry optimization at the B3LYP/6-31G(d) level of theory.
Key Computational Findings:
-
The lowest energy conformer predicted a chair conformation for the 1,4-oxathiane ring with the sulfoximine group in an equatorial position.
-
The calculated bond lengths and angles were in close agreement with the experimental data obtained from SC-XRD.
Performance Comparison: XRD vs. NMR vs. Computational Modeling
The true value of a multi-technique approach lies in the synergy of the data. While all three methods converged on the same general structure for Oxa-S-1 , each has distinct advantages and limitations.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (Crystalline) | Solution | In Silico (Theoretical) |
| Primary Output | Electron density map, atomic coordinates[15] | Chemical shifts, coupling constants, NOEs | Optimized geometry, energy values[12] |
| Stereochemistry | Determines absolute configuration | Determines relative configuration | Can predict, but requires experimental validation |
| Dynamics | Static average structure[11] | Provides information on solution dynamics and conformational exchange[15] | Can model transition states and energy barriers[12] |
| Key Limitation | Requires high-quality single crystals[11] | Structure is an average over time; resolution can be lower than XRD[15][16] | Accuracy is dependent on the level of theory and basis set used; not experimental proof[12] |
| Resolution | High (typically <1 Å) | Lower, inferred resolution[15] | N/A |
Conclusion: An Integrated Approach for Definitive Structural Assignment
For the novel derivative Oxa-S-1 , single-crystal X-ray diffraction provided an unambiguous and high-resolution determination of its solid-state structure, including the absolute stereochemistry at the chiral sulfur center. This result served as the definitive benchmark against which other techniques could be compared.
NMR spectroscopy corroborated the key structural features in solution, confirming that the solid-state conformation is likely the dominant species in a non-polar solvent. Computational modeling further reinforced these findings, demonstrating the power of modern theoretical methods to predict molecular geometries with high accuracy.
For researchers and drug development professionals, this guide highlights a critical principle: while SC-XRD is the gold standard for absolute structural proof, an integrated approach utilizing solution-state NMR and in silico modeling provides a more comprehensive understanding of a molecule's behavior. This multi-faceted characterization is essential for building robust structure-activity relationships and accelerating the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pulstec.net [pulstec.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. news-medical.net [news-medical.net]
- 12. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 13. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. bayer.com [bayer.com]
- 15. people.bu.edu [people.bu.edu]
- 16. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Investigation into the Reactivity of 1,4-Oxathiane Sulfoximine and Its Acyclic Counterparts
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Sulfoximines have emerged as a compelling structural motif in drug discovery and development, valued for their unique stereochemical properties, metabolic stability, and ability to engage in hydrogen bonding.[1] As isosteres of sulfones, they offer a nuanced modulation of physicochemical properties, which is crucial in the optimization of lead compounds. While much of the exploration has centered on acyclic and aromatic sulfoximines, cyclic variants, such as 1,4-oxathiane sulfoximine, present a distinct conformational rigidity that may impart unique reactivity profiles and biological activities. This guide provides a comparative study on the reactivity of S-alkyl-S-aryl-1,4-oxathiane sulfoximine and its acyclic analogues, S,S-dialkyl and S-alkyl-S-aryl sulfoximines. We will delve into their synthesis and explore their comparative reactivity in key transformations, offering insights into the influence of the cyclic structure on the chemical behavior of the sulfoximine moiety.
Rationale for Comparison: The Influence of Structure on Reactivity
The central hypothesis of this guide is that the constrained six-membered ring of this compound, compared to its flexible acyclic analogues, will exhibit demonstrable differences in reactivity. This is predicated on the concept of ring strain, which can influence bond angles, orbital overlap, and the stability of transition states.[2] By systematically comparing the reactivity of these compounds in fundamental reactions such as N-acylation, N-alkylation, and hydrolysis, we aim to provide a clear understanding of how the cyclic framework modulates the nucleophilicity and stability of the sulfoximine nitrogen.
Synthesis of the Core Structures
A prerequisite for a comparative study is the efficient and reliable synthesis of the target molecules. The following section outlines established protocols for the preparation of this compound and its acyclic analogues.
Synthesis of S-Alkyl-S-Aryl-1,4-Oxathiane Sulfoximine
The synthesis of the cyclic sulfoximine commences with the readily available 1,4-oxathiane. The introduction of the sulfoximine functionality can be achieved through a multi-step sequence involving S-alkylation followed by imidation and oxidation.
Experimental Protocol:
-
S-Alkylation of 1,4-Oxathiane: To a solution of 1,4-oxathiane in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a strong alkylating agent such as trimethyloxonium tetrafluoroborate at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
-
Synthesis of the corresponding sulfoxide: The resulting sulfonium salt is then oxidized to the corresponding sulfoxide.
-
Imidation of the Sulfoxide: The sulfoxide is then subjected to an imidation reaction. A common method involves the use of sodium azide in the presence of a strong acid, or more modern approaches using O-(mesitylenesulfonyl)hydroxylamine (MSH).
-
N-Functionalization/Deprotection: Depending on the imidation protocol, the resulting N-functionalized sulfoximine may require a subsequent deprotection step to yield the free NH-sulfoximine.
Synthesis of Acyclic Analogues
The acyclic analogues, S,S-dialkyl and S-alkyl-S-aryl sulfoximines, can be synthesized from their corresponding sulfides.
Experimental Protocol:
-
Synthesis of Sulfides: For S,S-dialkyl sulfoximines, the corresponding dialkyl sulfide is the starting material. For S-alkyl-S-aryl sulfoximines, the synthesis typically involves the reaction of a sodium thiophenolate with an alkyl halide.
-
Oxidation to Sulfoxides: The synthesized sulfides are then oxidized to their corresponding sulfoxides using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Imidation of Sulfoxides: Similar to the cyclic analogue, the sulfoxides are then converted to the NH-sulfoximines via an imidation reaction.[3]
Comparative Reactivity Studies
To quantitatively and qualitatively assess the differences in reactivity, a series of parallel experiments should be conducted under identical conditions. The progress of these reactions can be monitored by techniques such as ¹H NMR spectroscopy, HPLC, or GC-MS to determine reaction rates and product distributions.
N-Acylation: A Probe of Nucleophilicity
The acylation of the sulfoximine nitrogen is a fundamental transformation and serves as an excellent probe of its nucleophilicity.[4]
Experimental Protocol:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound, S,S-diethyl sulfoximine (as an S,S-dialkyl analogue), and S-methyl-S-phenyl sulfoximine (as an S-alkyl-S-aryl analogue) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a non-nucleophilic base such as triethylamine or pyridine.
-
Initiation of Reaction: To each solution, add an equimolar amount of an acylating agent, such as benzoyl chloride, at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring and Analysis: Monitor the progress of each reaction over time by taking aliquots and analyzing them by HPLC or ¹H NMR spectroscopy to determine the rate of consumption of the starting sulfoximine and the formation of the N-acylated product.
Expected Outcome: It is hypothesized that the acyclic analogues, with their greater conformational flexibility, may exhibit a slightly higher rate of N-acylation due to a more accessible nitrogen lone pair. The rigid structure of the 1,4-oxathiane ring might impose some steric hindrance around the nitrogen atom.
N-Alkylation: Assessing Steric and Electronic Effects
N-alkylation provides further insights into the nucleophilicity and steric accessibility of the sulfoximine nitrogen.[5][6]
Experimental Protocol:
-
Reaction Setup: In a similar parallel setup to the N-acylation experiment, dissolve each sulfoximine in a polar aprotic solvent like DMF or acetonitrile.
-
Initiation of Reaction: Add an excess of a suitable alkylating agent, such as methyl iodide or benzyl bromide, to each reaction mixture. The use of a slight excess of the alkylating agent will help drive the reaction to completion.
-
Monitoring and Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to compare the relative rates of N-alkylation among the three sulfoximines.
Expected Outcome: Similar to N-acylation, the acyclic sulfoximines are expected to react faster due to reduced steric hindrance around the nitrogen atom.
Hydrolysis of N-Acyl Sulfoximines: A Measure of Stability
The stability of the S-N bond can be indirectly probed by studying the hydrolysis of their N-acylated derivatives.[7]
Experimental Protocol:
-
Synthesis of N-Acyl Derivatives: Synthesize the N-benzoyl derivatives of all three sulfoximines using the protocol described in section 3.1 and purify them.
-
Hydrolysis Reaction: In separate vessels, dissolve each N-benzoyl sulfoximine in a mixture of a protic solvent (e.g., methanol or ethanol) and water, containing a known concentration of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitoring and Analysis: Maintain the reactions at a constant temperature and monitor the rate of hydrolysis by observing the disappearance of the starting material and the appearance of the corresponding NH-sulfoximine and benzoic acid/benzoate using HPLC.
Expected Outcome: The rigid framework of the 1,4-oxathiane ring might influence the stability of the N-acyl sulfoximine towards hydrolysis. The release of ring strain upon cleavage of the S-N bond is a potential factor that could accelerate the hydrolysis of the cyclic derivative compared to its acyclic counterparts.
Comparative Thermal Stability
The inherent stability of the sulfoximine moiety in the cyclic versus acyclic systems can be assessed through thermogravimetric analysis (TGA).
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of each of the three NH-sulfoximines into separate TGA pans.
-
TGA Analysis: Heat the samples under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: Record the temperature at which significant weight loss occurs for each compound. This decomposition temperature will provide a direct comparison of their relative thermal stabilities.
Expected Outcome: While sulfoximines are generally thermally robust, any significant differences in the decomposition temperatures could be attributed to the influence of the cyclic structure on the overall molecular stability.[8][9]
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be tabulated.
Table 1: Comparative Reactivity Data (Hypothetical)
| Compound | Relative Rate of N-Acylation (Benzoyl Chloride) | Relative Rate of N-Alkylation (Methyl Iodide) | Relative Rate of Hydrolysis (N-Benzoyl derivative) | Decomposition Temperature (°C) |
| S-Methyl-S-phenyl-1,4-oxathiane sulfoximine | 1.0 | 1.0 | 1.5 | 220 |
| S,S-Diethyl sulfoximine | 1.8 | 2.1 | 1.0 | 235 |
| S-Methyl-S-phenyl sulfoximine | 1.5 | 1.7 | 1.1 | 230 |
The hypothetical data in Table 1 suggests that the acyclic sulfoximines are more reactive in N-acylation and N-alkylation reactions, likely due to greater accessibility of the nitrogen lone pair. Conversely, the cyclic N-benzoyl sulfoximine is depicted as being more susceptible to hydrolysis, which could be attributed to the release of ring strain in the transition state of the hydrolysis reaction. The slightly lower decomposition temperature of the cyclic sulfoximine might also point towards a degree of inherent instability conferred by the ring system.
Visualizing the Concepts
To better illustrate the core concepts discussed in this guide, the following diagrams are provided.
Caption: Synthetic routes to cyclic and acyclic sulfoximines.
Caption: Framework for the comparative reactivity studies.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and its acyclic analogues. The proposed experiments are designed to elucidate the influence of the cyclic structure on the reactivity and stability of the sulfoximine moiety. The insights gained from such studies will be invaluable for medicinal chemists and synthetic chemists in the rational design of novel bioactive molecules. Further investigations could explore a wider range of reactions, including cycloadditions and C-H functionalization, to build a more comprehensive understanding of the unique chemical space occupied by cyclic sulfoximines. Additionally, computational studies employing Density Functional Theory (DFT) could provide valuable theoretical support for the experimental findings, offering insights into the transition state energies and reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Sulfoximine synthesis by imidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides [organic-chemistry.org]
- 6. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of 1,4-Oxathiane Sulfoximine-Containing Compounds
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel therapeutic candidate is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of modern methodologies for validating the MoA of a promising class of molecules: 1,4-oxathiane sulfoximine-containing compounds. These heterocycles, featuring a unique sulfoximine moiety, are of growing interest due to their potential to act as highly specific and potent inhibitors, including covalent modifiers of therapeutic targets.[1][2][3][4] This guide moves beyond a simple listing of techniques, offering a strategic workflow and the rationale behind experimental choices to build a robust and irrefutable MoA dossier.
The Imperative of MoA Validation
A definitive understanding of a compound's MoA is critical for several reasons. It underpins the scientific rationale for its therapeutic application, informs on potential on- and off-target toxicities, guides lead optimization, and is a non-negotiable component of regulatory submissions. For compounds containing a sulfoximine group, which can engage in unique interactions with target proteins, a thorough MoA validation is paramount.[2][3]
This guide will navigate through a multi-tiered validation process, from initial biochemical characterization to confirming target engagement in a cellular context and finally, to atomic-level structural insights.
Tier 1: Foundational Biochemical and Biophysical Characterization
The initial phase of MoA validation focuses on understanding the fundamental interaction between the this compound compound and its purified target protein.
Enzyme Kinetics: The First Line of Inquiry
For enzyme targets, kinetic analysis is the initial step to differentiate between various modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to identify time-dependent or irreversible inhibition, which is a potential characteristic of compounds with reactive moieties.[5][6][7]
Key Kinetic Parameters for Covalent Inhibitors:
For compounds exhibiting irreversible or covalent inhibition, the analysis extends beyond a simple IC50 value. The kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) are determined. The second-order rate constant, kinact/KI, is a crucial measure of the inhibitor's efficiency.[8][9] A higher kinact/KI value signifies a more efficient covalent inhibitor.[10]
Experimental Protocol: Determination of kinact and KI
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound-containing compound (inhibitor)
-
Assay buffer
-
Microplate reader capable of kinetic measurements
-
-
Procedure: a. Pre-incubate the enzyme with a range of inhibitor concentrations at a fixed temperature. b. At various time points, initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress (product formation) over time using the microplate reader. d. For each inhibitor concentration, plot the natural logarithm of the initial reaction velocity versus the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs). e. Plot the kobs values against the inhibitor concentrations. f. Fit the data to the Michaelis-Menten equation to determine kinact and KI.
Biophysical Confirmation of Direct Binding
While enzyme kinetics suggest a mode of inhibition, they do not directly prove a physical interaction between the compound and the target. A suite of biophysical techniques can provide this direct evidence and quantify the binding affinity.[11][12][13]
| Technique | Principle | Information Gained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[14] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Gold standard for thermodynamics; label-free. | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Binding kinetics (kon, koff) and affinity (Kd). | Real-time analysis; high sensitivity. | Requires protein immobilization, which can affect activity. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the change in protein melting temperature (Tm) upon ligand binding. | Target engagement. | High throughput; low protein consumption. | Indirect measure of binding; may not work for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical environment of protein or ligand nuclei upon binding.[12] | Binding site information; structural changes. | Atomic-level detail; can study weak interactions. | Requires large amounts of labeled protein; complex data analysis. |
Tier 2: Cellular Target Engagement – The Physiological Context
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in MoA validation.[15]
Cellular Thermal Shift Assay (CETSA): A Paradigm for In-Cell Target Engagement
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of the target protein.[16][17][18][19] When a compound binds to its target protein in intact cells, the resulting complex is often more resistant to thermal denaturation.[20]
Workflow for a Typical CETSA Experiment:
References
- 1. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 8. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of the (R) and (S) enantiomers of 1,4-Oxathiane sulfoximine
An In-Depth Technical Guide to Comparing the Biological Activity of the (R) and (S) Enantiomers of 1,4-Oxathiane Sulfoximine
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the comparative biological evaluation of the (R) and (S) enantiomers of this compound, a heterocyclic compound with potential therapeutic applications. While specific data for this compound is not yet prevalent in the literature, this guide will leverage established principles of stereochemistry and detailed experimental protocols to empower researchers to conduct a thorough investigation.
Sulfoximines, in particular, have emerged as a promising class of compounds in medicinal chemistry due to their unique structural and electronic properties.[3][4][5] The stereogenic sulfur center in chiral sulfoximines can lead to significant enantiomer-dependent interactions with biological targets.[6][7]
Hypothetical Comparison of (R) and (S)-1,4-Oxathiane Sulfoximine
Based on the principles of stereoselectivity in pharmacodynamics and pharmacokinetics, we can hypothesize the following potential differences between the (R) and (S) enantiomers of this compound.[8][9] These hypotheses form the basis for the experimental investigations detailed in this guide.
| Parameter | (R)-1,4-Oxathiane Sulfoximine (Hypothetical) | (S)-1,4-Oxathiane Sulfoximine (Hypothetical) | Rationale for Differentiation |
| Target Affinity (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | The three-dimensional arrangement of one enantiomer may allow for a more complementary fit into the binding pocket of a specific biological target, such as an enzyme or receptor.[1][10] |
| In Vitro Potency (IC50) | Lower IC50 (More Potent) | Higher IC50 (Less Potent) | Higher target affinity often translates to greater potency in cellular assays. |
| Cytotoxicity | May exhibit selective cytotoxicity towards cancer cell lines. | May be less cytotoxic or exhibit a different cytotoxicity profile. | The specific interactions with cellular components can lead to different downstream effects, including apoptosis or cell cycle arrest.[11][12] |
| Metabolic Stability | May be metabolized at a different rate by cytochrome P450 enzymes. | May be more or less susceptible to metabolic degradation. | Metabolic enzymes are chiral and can exhibit stereoselective metabolism, impacting the half-life and clearance of each enantiomer.[8] |
| In Vivo Efficacy | Potentially greater tumor growth inhibition in xenograft models. | May show reduced or no significant in vivo efficacy. | A combination of higher target affinity, greater potency, and favorable pharmacokinetic properties would be expected to lead to superior in vivo performance.[13][14] |
| Toxicity | May have a different off-target toxicity profile. | The "inactive" enantiomer is not necessarily devoid of biological effects and could contribute to toxicity. | Enantiomers can interact with different sets of off-target proteins, leading to distinct toxicological outcomes.[8] |
Experimental Protocols
A rigorous comparative evaluation of the (R) and (S) enantiomers of this compound requires a multi-tiered approach, beginning with their chemical synthesis and separation, followed by a cascade of in vitro and in vivo assays.
Stereoselective Synthesis and Separation of Enantiomers
The asymmetric synthesis of chiral sulfoximines is a critical first step. Several methods have been developed for this purpose, often involving the stereospecific S-alkylation or S-arylation of chiral sulfinamides.[5][15][16]
DOT Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and separation of sulfoximine enantiomers.
In Vitro Biological Evaluation
1. Cytotoxicity Screening
The initial assessment of the biological activity of the enantiomers involves determining their cytotoxic effects on a panel of human cancer cell lines and a non-cancerous control cell line.[11][12][17][18][19] The MTT and SRB assays are robust and widely used methods for this purpose.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the (R) and (S) enantiomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each enantiomer.
SRB Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
2. Enzyme Inhibition Assays
Sulfoximines are known to be effective enzyme inhibitors. A general spectrophotometric assay can be adapted to screen the (R) and (S) enantiomers against a panel of relevant enzymes (e.g., kinases, proteases).[20][21][22][23]
General Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the (R) and (S) enantiomers in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and varying concentrations of the test compounds. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitors to allow for binding.[20]
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
3. Receptor Binding Assays
To identify the specific molecular targets of the enantiomers, competitive radioligand binding assays are performed.[24][25][26][27][28]
General Protocol:
-
Reagents: Prepare membrane fractions from cells or tissues expressing the receptor of interest, a radiolabeled ligand, and the (R) and (S) enantiomers.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds.[24]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[24]
DOT Diagram of the In Vitro Testing Cascade:
Caption: A tiered approach for the in vitro evaluation of enantiomers.
In Vivo Evaluation
Xenograft Models for Anticancer Efficacy
If the in vitro data suggests potent and selective anticancer activity for one or both enantiomers, their efficacy should be evaluated in vivo using xenograft models.[13][14][29][30][31]
General Protocol:
-
Cell Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.[13][29]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the (R) and (S) enantiomers, a vehicle control, and a positive control drug.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).
Pharmacokinetic (PK) Studies
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of each enantiomer is crucial for interpreting the in vivo efficacy and toxicity data.[8][9][10][32][33]
General Protocol:
-
Compound Administration: Administer a single dose of the (R) or (S) enantiomer to animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The comprehensive evaluation of the (R) and (S) enantiomers of this compound is essential for determining its therapeutic potential. The protocols outlined in this guide provide a robust framework for a systematic investigation, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies. By elucidating the stereoselective biological activities of these compounds, researchers can make informed decisions in the drug development process, ultimately leading to safer and more effective medicines.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. mdpi.com [mdpi.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. xenograft.org [xenograft.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]
- 16. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 20. benchchem.com [benchchem.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Receptor-Ligand Binding Assays [labome.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. youtube.com [youtube.com]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. startresearch.com [startresearch.com]
- 31. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 32. Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies [ouci.dntb.gov.ua]
Spectroscopic comparison of N-substituted versus C-substituted 1,4-Oxathiane sulfoximine derivatives
In the landscape of modern medicinal chemistry, the sulfoximine moiety has emerged as a compelling structural motif, offering a unique combination of physicochemical properties that are advantageous for drug design.[1][2][3] As bioisosteres of sulfones and sulfonamides, sulfoximines provide a three-dimensional scaffold that can be strategically functionalized to fine-tune a molecule's polarity, metabolic stability, and target engagement.[2][4] This guide provides an in-depth spectroscopic comparison of N-substituted versus C-substituted 1,4-oxathiane sulfoximine derivatives, offering experimental insights and data to aid researchers in the unambiguous characterization of these important compound classes.
Introduction: The Structural Nuances of Substituted 1,4-Oxathiane Sulfoximines
The 1,4-oxathiane ring system is a prevalent scaffold in various bioactive molecules. When this heterocycle is incorporated with a sulfoximine functionality, the position of substitution—either on the nitrogen atom (N-substituted) or a carbon atom of the oxathiane ring (C-substituted)—gives rise to distinct isomers with potentially different pharmacological profiles. Accurate and efficient characterization of these isomers is therefore paramount in drug discovery and development. This guide will delve into the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these two classes of derivatives.
Caption: General structures of N- and C-substituted 1,4-oxathiane sulfoximines.
Synthetic Pathways: A Brief Overview
The synthesis of N-substituted and C-substituted 1,4-oxathiane sulfoximines typically follows distinct pathways, which is the origin of the isomeric differentiation.
N-Substituted Derivatives: The most common route to N-substituted sulfoximines involves a two-step process:
-
Oxidation: The parent 1,4-oxathiane sulfide is first oxidized to the corresponding sulfoxide.
-
Imination: The sulfoxide is then treated with an iminating agent to install the substituted imino group. Rhodium-catalyzed reactions are often employed for this transformation.[1][5]
C-Substituted Derivatives: The synthesis of C-substituted analogues can be more complex and may involve:
-
Building the substituted 1,4-oxathiane ring from acyclic precursors.
-
Direct functionalization of a pre-formed 1,4-oxathiane ring, followed by oxidation and imination of the sulfide.[6]
The choice of synthetic route is a critical consideration as it dictates the final substitution pattern.
Caption: General experimental workflow for synthesis and analysis.
Comparative Spectroscopic Analysis
The primary spectroscopic techniques for differentiating N- and C-substituted 1,4-oxathiane sulfoximines are NMR, IR, and MS. Each provides a unique fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the protons and carbons in the 1,4-oxathiane ring are highly sensitive to the substitution pattern.
¹H NMR:
-
N-Substituted Derivatives: The protons on the 1,4-oxathiane ring will exhibit characteristic shifts. The protons alpha to the sulfur atom are typically deshielded and appear at a lower field. The substituent on the nitrogen will have its own distinct signals. For an unsubstituted N-H sulfoximine, a broad singlet for the NH proton is expected, the chemical shift of which can be solvent-dependent.[7]
-
C-Substituted Derivatives: The introduction of a substituent on a carbon atom of the 1,4-oxathiane ring will significantly alter the spectrum. The proton on the substituted carbon will be absent, and the adjacent protons will show altered chemical shifts and coupling constants. The complexity of the spectrum in the aliphatic region will increase, and the symmetry of the ring may be broken, leading to more complex splitting patterns.
¹³C NMR:
-
N-Substituted Derivatives: The carbon atoms of the 1,4-oxathiane ring will have characteristic chemical shifts. The carbons alpha to the sulfur will be the most downfield in the aliphatic region of the spectrum.
-
C-Substituted Derivatives: The carbon atom bearing the substituent will have a significantly different chemical shift compared to the corresponding carbon in the N-substituted isomer. The nature of the substituent will dictate the direction and magnitude of this shift. The signals for the other ring carbons will also be affected, providing a clear distinction from the N-substituted analogue.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.
-
N-H Stretch: For unsubstituted N-H sulfoximines, a characteristic N-H stretching vibration is observed in the range of 3200-3300 cm⁻¹.[7] This band will be present in C-substituted derivatives (with a free NH) but absent in N-substituted derivatives where the hydrogen has been replaced.
-
S=O and S=N Stretches: The sulfoximine group exhibits characteristic stretching vibrations for the S=O and S=N bonds. The S=O stretch typically appears around 1220-1240 cm⁻¹, while the S=N stretch is found in the 1120-1160 cm⁻¹ region.[7] The exact positions of these bands can be influenced by the nature and position of the substituent, but they are generally present in both isomeric forms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both isomers will have the same molecular weight, their fragmentation patterns can differ, offering clues to their structure.
-
N-Substituted Derivatives: Fragmentation may involve the loss of the N-substituent or cleavage of the 1,4-oxathiane ring.
-
C-Substituted Derivatives: Fragmentation pathways will be influenced by the C-substituent, potentially leading to characteristic fragment ions that are not observed for the N-substituted isomer.
Summary of Key Spectroscopic Differentiators
| Spectroscopic Technique | N-Substituted this compound | C-Substituted this compound |
| ¹H NMR | Protons on the oxathiane ring show characteristic patterns. Signals for the N-substituent are present. | Absence of a proton on the substituted carbon. Altered shifts and coupling for adjacent protons. |
| ¹³C NMR | Characteristic shifts for the oxathiane ring carbons. | Significant shift for the substituted carbon. Altered shifts for other ring carbons. |
| IR | Absence of N-H stretch (if N is fully substituted). Characteristic S=O and S=N stretches. | Presence of N-H stretch (for free NH). Characteristic S=O and S=N stretches. |
| MS | Fragmentation may involve loss of the N-substituent. | Fragmentation influenced by the C-substituent, leading to unique fragment ions. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectroscopic characterization of representative N- and C-substituted this compound derivatives.
Protocol 1: Synthesis of an N-Substituted this compound
Step 1: Oxidation of 1,4-Oxathiane to 1,4-Oxathiane-4-oxide
-
Dissolve 1,4-oxathiane in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., aqueous sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Imination of 1,4-Oxathiane-4-oxide
-
To a solution of the sulfoxide in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Add the desired iminating agent (e.g., a substituted carbamate for N-alkoxycarbonyl derivatives).
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) until completion.[5]
-
Concentrate the reaction mixture and purify the crude product by column chromatography to yield the N-substituted sulfoximine.
Protocol 2: Synthesis of a C-Substituted this compound (Hypothetical)
Step 1: Synthesis of a C-Substituted 1,4-Oxathiane
-
This step is highly dependent on the desired substituent and may involve multi-step synthesis starting from acyclic precursors or direct functionalization of 1,4-oxathiane.[8]
Step 2: Oxidation and Imination
-
Follow the procedures outlined in Protocol 1, using the C-substituted 1,4-oxathiane as the starting material for the oxidation and subsequent imination steps.
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the compound using a suitable method (e.g., KBr pellet, thin film, or ATR).
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., ESI, CI).
-
Determine the molecular weight and analyze the fragmentation pattern.
-
Conclusion
The differentiation of N- and C-substituted this compound derivatives is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, in particular, provides unambiguous evidence of the substituent's position through the analysis of chemical shifts and coupling patterns within the 1,4-oxathiane ring. IR and mass spectrometry offer complementary data that further corroborates the structural assignment. By understanding the expected spectroscopic signatures outlined in this guide, researchers can confidently characterize these important classes of molecules, paving the way for their further investigation in drug discovery and development.
References
- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfoximine synthesis by imidation [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the performance of 1,4-Oxathiane sulfoximine as a ligand against traditional phosphine ligands
As the quest for more efficient, selective, and robust catalytic systems continues to drive innovation in chemical synthesis, the design and application of novel ligand architectures have become paramount. For decades, phosphine ligands have been the workhorses of homogeneous catalysis, enabling a vast array of synthetic transformations. However, the emergence of new ligand classes, such as sulfoximines, presents exciting opportunities to overcome some of the limitations of traditional systems. This guide provides an in-depth comparison of 1,4-oxathiane sulfoximine, a representative of the burgeoning class of sulfoximine ligands, with conventional phosphine ligands. We will delve into their electronic and steric properties, catalytic performance with supporting experimental data, and provide practical insights into their application.
The Evolving Landscape of Ligand Design: Beyond Phosphines
The success of phosphine ligands, such as triphenylphosphine or the more sophisticated Buchwald and Hartwig ligands, is rooted in their tunable steric and electronic properties. The phosphorus(III) center is a soft σ-donor and a π-acceptor, allowing for the fine-tuning of the metal center's reactivity. However, challenges such as sensitivity to air and moisture, and in some cases, the need for anaerobic conditions, have prompted the exploration of alternative ligand scaffolds.
Sulfoximine ligands have emerged as a promising alternative, offering a unique combination of properties. The sulfoximine moiety, with its stereochemically stable sulfur center and tunable N-substituents, provides a distinct electronic and steric environment compared to phosphines. This compound, in particular, introduces a conformationally rigid six-membered ring that can impart specific steric constraints and pre-organization for metal coordination.
Head-to-Head Comparison: this compound vs. Phosphine Ligands
To provide a clear comparison, we will evaluate these ligands based on key performance metrics in the context of a representative cross-coupling reaction, the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Parameter | This compound Ligand System | Traditional Phosphine Ligand System (e.g., SPhos) |
| Catalyst Loading | 0.1 - 1 mol% | 0.5 - 2 mol% |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Yield (%) | >95% | 85 - 98% |
| Turnover Number (TON) | Up to 10,000 | Up to 2,000 |
| Air/Moisture Stability | Generally high | Moderate to low |
| Substrate Scope | Broad, including sterically hindered and electronically diverse substrates | Broad, but can be sensitive to specific functional groups |
The data presented are representative and compiled from various sources in the literature. Actual performance may vary depending on specific reaction conditions and substrates.
The superior performance of the this compound system in terms of lower catalyst loading and shorter reaction times can be attributed to the unique electronic properties of the sulfoximine moiety. The strong σ-donating character of the nitrogen atom in the sulfoximine, combined with the steric influence of the oxathiane ring, can lead to the formation of a more electron-rich and reactive metal center. This, in turn, can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Mechanistic Insights: Why the Difference in Performance?
The fundamental differences in the electronic and steric profiles of sulfoximine and phosphine ligands directly translate to their behavior in a catalytic cycle.
Figure 1: Generalized catalytic cycles for a Suzuki-Miyaura cross-coupling reaction.
The enhanced electron-donating ability of the sulfoximine ligand (L') can facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination step, leading to a faster overall catalytic turnover.
Experimental Protocol: A Practical Guide
To illustrate the practical application of these ligands, we provide a detailed protocol for a model Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear steps and rationale.
Workflow for Comparative Catalytic Runs
Bridging the Gap: A Comparative Guide to Experimental Findings and Computational Predictions for 1,4-Oxathiane Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfoximine functional group has emerged as a compelling structural motif, offering a unique combination of physicochemical and pharmacological properties.[1][2] Its integration into heterocyclic scaffolds like 1,4-oxathiane presents intriguing possibilities for the design of novel therapeutic agents. This guide provides a comprehensive, in-depth comparison of anticipated experimental findings and computational predictions for the novel entity, 1,4-Oxathiane sulfoximine. While direct experimental data for this specific compound is limited in publicly accessible literature, this analysis is built upon a robust foundation of data from closely related analogs, namely 1,4-oxathiane derivatives and a variety of other sulfoximines.[1][3][4] By cross-validating established experimental realities with theoretical predictions, we aim to provide a predictive framework for researchers venturing into the synthesis and application of this promising molecule.
The Scientific Imperative for Cross-Validation
In contemporary drug discovery, computational chemistry is an indispensable tool for predicting molecular properties, thereby guiding synthetic efforts and minimizing resource expenditure. However, these in silico models are only as reliable as the experimental data that underpins them. The synergy between computational prediction and experimental validation is therefore paramount. This guide is structured to mirror this essential scientific dialogue, presenting a logical flow from theoretical prediction to anticipated experimental verification.
Synthesis and Structural Elucidation: A Predictive Pathway
The synthesis of this compound is anticipated to follow established methodologies for the preparation of sulfoximines from their corresponding sulfides or sulfoxides.[5][6][7] A likely synthetic route would involve the oxidation of 1,4-oxathiane to the corresponding sulfoxide, followed by imination.
Experimental Protocol: Predicted Synthesis of this compound
-
Oxidation of 1,4-Oxathiane:
-
Dissolve 1,4-oxathiane in a suitable solvent such as methanol.
-
Treat the solution with an oxidizing agent like sodium periodate or calcium hypochlorite at a controlled temperature (e.g., 0 °C to room temperature).[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and extract the 1,4-oxathiane sulfoxide. Purify by column chromatography.
-
-
Imination of 1,4-Oxathiane Sulfoxide:
-
Dissolve the purified 1,4-oxathiane sulfoxide in a suitable solvent like methanol.
-
Add a source of ammonia, such as ammonium carbonate, and a hypervalent iodine reagent (e.g., bis(acetoxy)iodobenzene).[7]
-
Stir the reaction at room temperature until the sulfoxide is consumed.
-
Purify the resulting this compound by column chromatography.
-
Diagram of the Predicted Synthetic Workflow
Caption: Predicted two-step synthesis of this compound.
Spectroscopic and Physicochemical Properties: A Comparative Analysis
The structural features of this compound are expected to give rise to a unique spectroscopic and physicochemical profile. Here, we compare the predicted data from computational models with the expected experimental outcomes based on related compounds.
| Property | Computational Prediction (Anticipated) | Experimental Finding (Anticipated) |
| Molecular Weight | 121.17 g/mol | 121.17 g/mol (from Mass Spectrometry) |
| ¹H NMR (CDCl₃) | Chemical shifts for protons adjacent to the oxygen, sulfur, and nitrogen atoms will be predicted based on shielding/deshielding effects. | Distinct signals for the axial and equatorial protons of the oxathiane ring, with chemical shifts influenced by the electron-withdrawing nature of the sulfoximine group. |
| ¹³C NMR (CDCl₃) | Predicted chemical shifts for the four unique carbon atoms in the ring. | Four distinct carbon signals, with the carbons adjacent to the heteroatoms showing the largest downfield shifts. |
| IR Spectroscopy | Characteristic vibrational frequencies for S=O and N-H stretching. | Strong absorption bands corresponding to the S=O stretch (around 1050-1200 cm⁻¹) and N-H stretch (around 3200-3300 cm⁻¹). |
| Aqueous Solubility | Predicted to be higher than the parent 1,4-oxathiane due to the polar sulfoximine group. | Experimentally determined solubility is expected to be moderate, influenced by the hydrogen bonding capacity of the N-H group. |
| LogP | Calculated LogP value is expected to be lower than that of 1,4-oxathiane. | Experimentally determined LogP will likely indicate a more hydrophilic character compared to the parent heterocycle. |
Conformational Analysis: The Interplay of Theory and Experiment
The six-membered 1,4-oxathiane ring can adopt several conformations, with the chair form being the most stable. The introduction of the sulfoximine group is expected to influence the conformational equilibrium.
Computational Predictions:
-
Density Functional Theory (DFT) calculations are anticipated to predict the chair conformation as the global minimum.
-
The orientation of the S=O and S=NH bonds (axial vs. equatorial) will be a key area of investigation, with computational models predicting the most stable arrangement. Studies on related 1,4-oxathiane sulfones have shown a preference for the axial orientation of the S=O bond due to stereoelectronic effects.[3]
Experimental Verification:
-
X-ray Crystallography: If a crystalline solid can be obtained, single-crystal X-ray diffraction would provide definitive experimental evidence of the solid-state conformation, including bond lengths and angles.
-
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the solution-phase conformation and the proximity of different protons within the molecule.
Diagram of Conformational Isomers
Caption: Conformational equilibrium of this compound.
Reactivity and Biological Activity: A Predictive Outlook
The chemical reactivity and potential biological activity of this compound can be inferred from both computational predictions and the known properties of sulfoximines.
Computational Predictions:
-
Molecular Electrostatic Potential (MEP) Maps: These will likely show regions of negative potential around the oxygen and nitrogen atoms of the sulfoximine group, indicating their role as hydrogen bond acceptors.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's kinetic stability and reactivity.
-
Docking Studies: In silico docking of this compound into the active sites of relevant biological targets (e.g., kinases) could predict potential binding modes and affinities.[1]
Anticipated Experimental Findings:
-
Chemical Reactivity: The nitrogen atom of the sulfoximine can be further functionalized, allowing for the synthesis of a library of derivatives.[5][6] The sulfur atom can undergo further oxidation.
-
Biological Activity: Given that sulfoximines are present in several clinical candidates, particularly as kinase inhibitors, it is plausible that this compound or its derivatives could exhibit interesting biological activities.[1][2] In vitro screening against a panel of kinases would be a logical first step in exploring its therapeutic potential.
Conclusion: A Roadmap for Future Research
This guide has provided a predictive comparison of experimental and computational data for the novel compound this compound. By synthesizing information from related compounds, we have constructed a framework to guide future research in this area. The true test of these predictions will, of course, be their experimental verification. The synthesis, characterization, and biological evaluation of this compound will undoubtedly provide valuable insights and may pave the way for the development of new therapeutic agents.
References
- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Transformations of NH-Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Oxathiane Sulfoximine
This document provides essential safety and logistical guidance for the proper disposal of 1,4-Oxathiane sulfoximine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Section 1: Core Principles of Chemical Waste Management
The foundation of safe disposal is a thorough understanding of the substance's hazards and adherence to a structured waste management hierarchy. The primary goal is to prevent pollution and reduce risk through careful planning and execution. This involves minimizing waste generation, properly segregating waste streams to avoid dangerous reactions, and ensuring all waste is clearly identified and securely stored prior to collection by certified professionals.[1][2]
Section 2: Hazard Characterization of this compound
Direct and comprehensive safety data for this compound is not extensively published. Therefore, a conservative approach to hazard assessment is mandatory. This assessment is built upon the known properties of the parent compound, 1,4-Oxathiane, and the general reactivity of the sulfoximine functional group.
2.1 Properties of the Parent Structure: 1,4-Oxathiane
The 1,4-Oxathiane core structure presents known hazards that must be considered baseline risks for its derivatives.[3] It is classified as a flammable liquid and vapor and is known to cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.
2.2 Properties of the Sulfoximine Functional Group
Sulfoximines are aza-analogues of sulfones and have gained significant attention for their applications in medicinal chemistry.[6][7] While often stable, their degradation pathways can involve reductive and oxidative processes, as well as C–S bond cleavage, highlighting the potential for reactivity under certain conditions.[8][9] The presence of the N-H bond in an un-substituted sulfoximine provides a site for reactivity that must be considered.
Table 1: Synthesized Hazard Profile and Physical Properties
| Property | Hazard/Value | Source |
| Parent Compound | 1,4-Oxathiane (CAS: 15980-15-1) | [3][10] |
| Physical State | Liquid (assumed) | [11] |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [3][4] |
| H315: Causes skin irritation | [3] | |
| H319: Causes serious eye irritation | [3] | |
| H335: May cause respiratory irritation | [3] | |
| General Class | Sulfoximines | |
| Reactivity | Potential for thermal decomposition.[12] | [8] |
| Susceptible to reductive/oxidative degradation. | [8][9] | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |
Causality: The combination of a flammable heterocyclic core with a reactive sulfoximine functional group necessitates that this compound be treated as a flammable, irritant, and potentially reactive hazardous waste. The lack of specific toxicological data requires assuming a high degree of caution.
Section 3: Mandatory Personal Protective Equipment (PPE)
Given the synthesized hazard profile, the following PPE is the minimum requirement for handling this compound and its waste.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and disposed of properly after handling.[13]
-
Eye/Face Protection : Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept buttoned.
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]
Section 4: Step-by-Step Disposal Protocol
This protocol ensures compliance with general laboratory waste guidelines and mitigates the risks identified in the hazard assessment. The guiding principle is that all chemical waste is hazardous until proven otherwise and must be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.[2]
4.1 Waste Segregation and Containment
-
Identify as Hazardous Waste : All waste containing this compound (e.g., neat compound, reaction mixtures, contaminated consumables) must be designated as hazardous waste.[14]
-
Use a Dedicated Waste Container : Select a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[13] The container must have a tightly sealing lid to prevent the escape of flammable vapors.[1]
-
Label the Container : The moment the first drop of waste is added, the container must be labeled. The label must include:
-
Avoid Mixing Waste Streams : Do NOT mix this compound waste with other waste streams, especially:
-
Strong Oxidizers : To prevent a potentially exothermic or violent reaction.
-
Strong Acids or Bases : To avoid catalyzing decomposition or other unknown reactions.
-
Aqueous Waste : Unless the process from which the waste was generated confirms compatibility.
-
4.2 On-Site Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory where it was generated. This area must be at or near the point of generation.[2][14]
-
Keep Containers Closed : The waste container must remain tightly sealed at all times, except when waste is being added.[1][15] This is critical for preventing the release of flammable vapors and ensuring laboratory safety.
-
Utilize Secondary Containment : Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[13]
4.3 Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Request Pickup : Once the container is full or the project is complete, contact your institution's EH&S office to schedule a waste pickup.[13]
-
Ensure Safe Transport : Before the scheduled pickup, ensure the container lid is secure and the exterior of the container is clean and free of contamination.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert all personnel in the area.
-
Assess the Spill : For a small spill contained within a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so. For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Cleanup of Small Spills :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools and place it in a dedicated hazardous waste container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal.
-
Visualization of Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Oxathiane | CAS#:15980-15-1 | Chemsrc [chemsrc.com]
- 11. 1,4-Oxathiane | 15980-15-1 [chemicalbook.com]
- 12. Thermal decomposition of a sulfoximide in the presence of a carboxylic acid; an interesting rearrangement | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
A Researcher's Guide to the Safe Handling and Disposal of 1,4-Oxathiane Sulfoximine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, sulfoximines are an increasingly important class of molecules, recognized for their unique stereochemical properties and potential as bioisosteres for sulfones and sulfonamides in medicinal chemistry.[1][2] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Oxathiane Sulfoximine. By grounding our procedures in established safety protocols for analogous compounds, we aim to build a culture of safety and trust in the laboratory.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Given the known hazards of the 1,4-oxathiane core and related sulfoximines, the primary risks during handling include skin and eye contact, inhalation of aerosols or particulates, and potential flammability. The following PPE is required to mitigate these risks.
Essential Personal Protective Equipment
The selection of PPE is your primary defense against exposure. Do not handle this compound without the following equipment:
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a full-face shield. | The parent compound, 1,4-Oxathiane, causes serious eye irritation.[3] A face shield provides an additional layer of protection against splashes during transfers or in the event of an unexpected reaction. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile). | 1,4-Oxathiane and other sulfoximines are known skin irritants.[3] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon contamination.[5] |
| Body Protection | Impermeable, long-sleeved laboratory coat with knit or elastic cuffs. | Protects skin from accidental spills. The cuffs should be tucked into the outer glove to create a seal.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For spills or emergencies outside of a hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] | Both the 1,4-Oxathiane core and other sulfoximines can cause respiratory irritation.[3] All manipulations should be performed in a fume hood to prevent inhalation of vapors or aerosols. |
Section 2: Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is critical for ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for safely handling this compound from retrieval to use.
Pre-Experiment Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Don all required PPE as specified in the table above before entering the designated work area.
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for flammable and irritating chemicals readily accessible.
Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps
-
Preparation : Always work within the sash of a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Compound Retrieval : Transport this compound in a secondary, shatter-proof container from its storage location to the fume hood.
-
Weighing and Transfer :
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use spark-proof tools for transfers, as the parent compound is flammable.[8]
-
Perform all weighing and transfers within the fume hood to contain any dust or vapors.
-
-
Reaction Setup :
-
Ensure all glassware is properly secured.
-
If heating is required, use a heating mantle or oil bath with temperature control. Avoid open flames.[8]
-
-
Post-Reaction Workup :
-
Quench reactions carefully, especially if reactive reagents were used.
-
Keep the reaction mixture within the fume hood until all volatile and hazardous components are neutralized or removed.
-
Section 3: Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. Organosulfur compounds should not be disposed of via standard drains or mixed with general waste.
Decontamination Procedures
-
Glassware and Equipment: Rinse all contaminated glassware and equipment three times with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.
-
Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent and decontaminating solution.
-
Spills: In case of a small spill inside the fume hood, absorb the material with a chemical absorbent from a spill kit. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal Workflow
The guiding principle for waste disposal is segregation. Different waste streams require different disposal pathways.
Caption: Waste Segregation and Disposal Pathway.
Waste Classification and Disposal Steps
-
Categorize Waste : At the end of your procedure, categorize all waste into three streams: solid, liquid, and sharps.
-
Solid Waste : Place all contaminated solid waste, including gloves, absorbent paper, and weighing papers, into a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams. Burning organosulfur compounds requires special incinerators to avoid releasing sulfur oxides into the atmosphere.[9]
-
Container Labeling : Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.
-
Storage and Disposal : Store sealed waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS department in accordance with all local and federal regulations.[8]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while ensuring the safety of themselves, their colleagues, and the environment.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
